molecular formula C8H4F3NO B035929 5-(Trifluoromethyl)benzo[d]oxazole CAS No. 1267217-46-8

5-(Trifluoromethyl)benzo[d]oxazole

Cat. No.: B035929
CAS No.: 1267217-46-8
M. Wt: 187.12 g/mol
InChI Key: IYKOEMQMBVZOSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethyl)benzo[d]oxazole is a versatile and valuable fluorinated heterocyclic building block extensively employed in medicinal chemistry and materials science research. Its core structure, featuring an electron-deficient benzo[d]oxazole ring system substituted with a highly electronegative and lipophilic trifluoromethyl group, makes it a privileged scaffold for drug discovery. Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules, where it acts as a bioisostere for other aromatic systems to enhance metabolic stability, membrane permeability, and binding affinity to biological targets. Its primary research applications include the development of potential kinase inhibitors, enzyme modulators, and fluorescent probes or organic electronic materials, where the trifluoromethyl group fine-tunes electronic properties. The mechanism of action for derivatives of this compound is target-dependent but often involves specific, non-covalent interactions such as hydrogen bonding via the nitrogen and oxygen atoms in the oxazole ring, combined with the strong dipole and steric influence of the CF3 group to occupy hydrophobic pockets in protein active sites. This compound is an essential reagent for constructing diverse heterocyclic libraries and advancing projects in lead optimization and structure-activity relationship (SAR) studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(trifluoromethyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO/c9-8(10,11)5-1-2-7-6(3-5)12-4-13-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKOEMQMBVZOSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617688
Record name 5-(Trifluoromethyl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1267217-46-8
Record name 5-(Trifluoromethyl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(Trifluoromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Trifluoromethyl)benzo[d]oxazole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group onto the benzoxazole scaffold can profoundly influence its physicochemical properties, thereby affecting its pharmacokinetic profile, target binding affinity, and metabolic stability. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential biological relevance, including its interaction with key signaling pathways. Due to the limited availability of direct experimental data for this specific molecule, this guide presents predicted values and representative experimental methodologies applicable to its characterization.

Core Physicochemical Data

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. For this compound, precise experimental values are not widely published. Therefore, the following table summarizes key identifiers and predicted physicochemical parameters. These predicted values offer a valuable starting point for experimental design and computational modeling.

PropertyValueSource
Molecular Formula C₈H₄F₃NO-
Molecular Weight 187.12 g/mol [1]
CAS Number 1267217-46-8-
Predicted Boiling Point Not Available-
Predicted Melting Point Not Available-
Predicted pKa Not Available-
Predicted logP Not Available-
Predicted Aqueous Solubility Not Available-

Experimental Protocols

Accurate determination of physicochemical properties is fundamental. The following sections detail standardized experimental protocols that can be employed to characterize this compound.

Synthesis of this compound

A plausible synthetic route for this compound involves the condensation of 2-amino-4-(trifluoromethyl)phenol with a suitable cyclizing agent. A general procedure is outlined below.[2][3][4][5][6]

Materials:

  • 2-amino-4-(trifluoromethyl)phenol

  • Triethyl orthoformate

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (eluents)

Procedure:

  • To a solution of 2-amino-4-(trifluoromethyl)phenol (1.0 eq) in toluene, add triethyl orthoformate (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Diagram of Synthetic Workflow:

G Synthesis of this compound Reactants 2-amino-4-(trifluoromethyl)phenol + Triethyl orthoformate + p-Toluenesulfonic acid (cat.) Reaction Reflux in Toluene (4-6 hours) Reactants->Reaction Step 1 Workup Quench with NaHCO3 Extract with Ethyl Acetate Wash with Brine Dry over MgSO4 Reaction->Workup Step 2 Purification Concentrate and Purify (Silica Gel Chromatography) Workup->Purification Step 3 Product This compound Purification->Product Final Product G VEGFR-2 Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization VEGF VEGF VEGF->VEGFR2 Binds Benzoxazole This compound (Inhibitor) Benzoxazole->Dimerization Inhibits PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Ras Ras PLCg->Ras Akt Akt PI3K->Akt Gene_Expression Gene Expression Akt->Gene_Expression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Gene_Expression->Angiogenesis

References

5-(Trifluoromethyl)benzo[d]oxazole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)benzo[d]oxazole, a fluorinated heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of data for this specific molecule, this document also summarizes the broader chemical and biological landscape of benzoxazole derivatives. This guide includes key physicochemical properties, generalized synthetic protocols, and a review of the biological activities and associated signaling pathways of the benzoxazole class of compounds, offering a valuable resource for researchers in drug discovery and development.

Compound Identification and Properties

This compound is a substituted benzoxazole with the following identifiers and molecular properties.

PropertyValueReference
CAS Number 1267217-46-8[1]
Molecular Formula C₈H₄F₃NO[1]
Molecular Weight 187.12 g/mol [1]

Synthesis of Benzoxazole Derivatives: General Protocols

Protocol 1: Condensation of an o-Aminophenol with a Carboxylic Acid

This method involves the direct coupling of an appropriately substituted o-aminophenol with a carboxylic acid, often facilitated by microwave irradiation to enhance reaction rates and yields.

Experimental Protocol:

  • Reactant Preparation: In a microwave-safe process vial, combine 2-amino-4-(trifluoromethyl)phenol (1.0 mmol) and a suitable carboxylic acid (e.g., formic acid, 1.0 mmol).

  • Microwave Irradiation: Place the sealed vial in a microwave reactor. Irradiate the mixture at a temperature of approximately 200°C. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Purification: The organic solution can be washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The final product can be purified by column chromatography on silica gel.

Protocol 2: Condensation of an o-Aminophenol with an Aldehyde

This protocol describes the synthesis of 2-substituted benzoxazoles from the reaction of an o-aminophenol with an aldehyde, often catalyzed by a Brønsted acid.

Experimental Protocol:

  • Reaction Setup: To a reaction vessel, add 2-amino-4-(trifluoromethyl)phenol (1 mmol), the desired aldehyde (1 mmol), and a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid).

  • Reaction Conditions: The reaction mixture is typically heated in a suitable solvent, such as toluene, with azeotropic removal of water using a Dean-Stark apparatus. The reaction is monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is evaporated. The residue is then dissolved in an organic solvent and washed with a basic aqueous solution to remove the acid catalyst. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

G General Synthesis of Benzoxazoles cluster_reactants Starting Materials cluster_process Reaction cluster_product Product o_aminophenol o-Aminophenol (with trifluoromethyl substituent) condensation Condensation Reaction (e.g., Microwave or Acid Catalysis) o_aminophenol->condensation carbonyl_compound Carboxylic Acid or Aldehyde carbonyl_compound->condensation benzoxazole This compound condensation->benzoxazole Cyclization & Dehydration

Caption: General synthetic workflow for benzoxazole derivatives.

Biological Activities of Benzoxazole Derivatives

Benzoxazole and its derivatives are recognized for a wide array of pharmacological activities.[2] While specific biological data for this compound is scarce, the broader class of compounds has been extensively studied.

Summary of Biological Activities:

Biological ActivityDescriptionKey Molecular Targets (Examples)References
Anticancer Benzoxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. Their mechanisms often involve the inhibition of key enzymes in cancer progression and the induction of apoptosis.VEGFR-2, GST P1-1, EGFR, FGFR1[3][4][5][6][7]
Antimicrobial This class of compounds has shown efficacy against a range of bacteria (both Gram-positive and Gram-negative) and fungi.Bacterial and fungal cellular components[8][9][10]
Anti-inflammatory Certain benzoxazole derivatives exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).COX-1, COX-2[2]
Antiviral Some derivatives have been investigated for their potential to inhibit viral replication.Viral enzymes and proteins[2]
Anticonvulsant Benzoxazole-containing compounds have been synthesized and evaluated for their anticonvulsant activities.Ion channels and neurotransmitter receptors[2]

Signaling Pathways Associated with Benzoxazole Derivatives

The anticancer activity of many benzoxazole derivatives has been linked to their ability to modulate key signaling pathways involved in tumor growth, angiogenesis, and cell survival.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several benzoxazole derivatives have been identified as inhibitors of VEGFR-2.[5][6][7] By blocking the binding of VEGF to its receptor, these compounds can inhibit the downstream signaling cascade, leading to a reduction in tumor angiogenesis.

G Inhibition of VEGFR-2 Signaling by Benzoxazole Derivatives VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream Activates Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibits Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes

Caption: Benzoxazole derivatives can inhibit angiogenesis by blocking VEGFR-2.

Apoptosis Induction

Another common mechanism of action for anticancer benzoxazole derivatives is the induction of apoptosis, or programmed cell death. This can be triggered through various cellular stresses, including the generation of reactive oxygen species (ROS) and subsequent DNA damage.[11][12] Some studies have shown that these compounds can lead to cell cycle arrest and an increase in the expression of pro-apoptotic proteins like caspases.[6]

G Apoptosis Induction by Benzoxazole Derivatives Benzoxazole Benzoxazole Derivative ROS Increased Reactive Oxygen Species (ROS) Benzoxazole->ROS DNA_Damage DNA Damage ROS->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Caspase Caspase Activation Cell_Cycle_Arrest->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed mechanism of apoptosis induction by benzoxazoles.

Conclusion

This compound represents a molecule of interest within the broader, pharmacologically significant class of benzoxazoles. While specific data on this compound is limited, the established synthetic methodologies and the diverse biological activities of related benzoxazole derivatives provide a strong foundation for future research. The potential for these compounds to act as anticancer, antimicrobial, and anti-inflammatory agents, through mechanisms such as enzyme inhibition and the modulation of key signaling pathways, makes them attractive candidates for further investigation in drug discovery programs. This guide serves as a foundational resource to stimulate and support such research endeavors.

References

An In-depth Technical Guide to the Solubility and Stability of 5-(Trifluoromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility and stability of 5-(Trifluoromethyl)benzo[d]oxazole. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles for benzoxazole derivatives and outlines detailed experimental protocols to enable researchers to generate empirical data.

Core Concepts: Predicting Physicochemical Properties

This compound is a heterocyclic organic compound featuring a benzoxazole core with a trifluoromethyl substituent. The interplay of these structural features dictates its physicochemical properties. The benzoxazole ring system is generally aromatic and relatively stable, though it can be susceptible to degradation under certain conditions. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the molecule's polarity, lipophilicity, and ultimately, its solubility and stability.

Based on the general characteristics of benzoxazoles and related compounds, a qualitative prediction of solubility can be made.[1][2]

Predicted Solubility Profile

The principle of "like dissolves like" provides a foundational basis for predicting solubility. The trifluoromethyl group increases the lipophilicity of the molecule, suggesting a preference for less polar solvents.

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe benzoxazole core offers some polarity, but the trifluoromethyl group significantly increases hydrophobicity, likely limiting solubility in highly polar protic solvents.
Polar Aprotic DMSO, DMF, AcetonitrileGood to HighThese solvents are effective at solvating a wide range of organic molecules, including those with moderate to high lipophilicity.[1]
Nonpolar Toluene, Hexane, DichloromethaneModerate to GoodThe overall nonpolar character of the molecule, enhanced by the trifluoromethyl group, suggests favorable interactions with nonpolar solvents.

Stability Profile and Potential Degradation Pathways

The benzoxazole ring is generally stable due to its aromaticity.[3] However, the molecule can be susceptible to degradation under specific stress conditions. Forced degradation studies are crucial to identify potential degradation pathways and products.[3]

Table 2: Predicted Stability of this compound under Stress Conditions

ConditionPredicted StabilityPotential Degradation Pathway
Acidic (e.g., 0.1 N HCl, heat) Likely StableThe benzoxazole ring is generally stable to acid.[3]
Basic (e.g., 0.1 N NaOH, heat) Potential for HydrolysisThe amide-like linkage within the oxazole ring could be susceptible to base-catalyzed hydrolysis.[3]
Oxidative (e.g., 3% H₂O₂, heat) Potential for OxidationThe benzene and oxazole rings could be susceptible to oxidative degradation.[3]
Thermal (e.g., 80°C, solid state) Likely StableHigh melting points of similar crystalline solids suggest good thermal stability.[3]
Photolytic (e.g., ICH Q1B conditions) Potential for PhotodegradationAromatic systems can absorb UV light, which may lead to photochemical reactions.[3]

Experimental Protocols

To obtain definitive data on the solubility and stability of this compound, the following experimental protocols are recommended.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[1][3]

Methodology:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3] The presence of undissolved solid should be visually confirmed.

  • Phase Separation: Separate the saturated solution from the excess solid by filtration (e.g., using a 0.22 µm PVDF filter) or centrifugation.[3]

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

  • Replicates: Perform the experiment in triplicate to ensure the reliability of the results.[3]

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess solid to solvent B Agitate at constant temperature (24-72h) A->B C Filter or Centrifuge B->C D Analyze supernatant by HPLC C->D

Shake-Flask Solubility Workflow
Forced Degradation Studies for Stability Assessment

Forced degradation studies are conducted under more severe conditions than accelerated stability testing to identify likely degradation products and establish the stability-indicating nature of analytical methods.[3]

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents. For solid-state studies, use the pure compound.[3]

  • Stress Conditions:

    • Acid Hydrolysis: Treat the solution with 0.1 N HCl at an elevated temperature (e.g., 60-80°C) for a defined period.[3]

    • Base Hydrolysis: Treat the solution with 0.1 N NaOH at an elevated temperature (e.g., 60-80°C) for a defined period.[3]

    • Oxidation: Treat the solution with an oxidizing agent such as 3% hydrogen peroxide at room temperature or slightly elevated temperature.[3]

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C or higher).[3]

    • Photostability: Expose the solid compound and solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, following ICH Q1B guidelines.[3]

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products. The goal is to achieve 5-20% degradation.[3]

G Forced Degradation Experimental Workflow cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Sample Solutions Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Thermal Thermal Start->Thermal Photo Photolytic Start->Photo Analyze Analyze by Stability-Indicating HPLC Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze

Forced Degradation Workflow

Conclusion

References

The Dawn of a Privileged Scaffold: An In-depth Guide to the Early Discovery and History of Trifluoromethylated Benzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds. The introduction of a trifluoromethyl (CF3) group to this heterocyclic core significantly enhances its pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide delves into the early discovery and history of trifluoromethylated benzoxazoles, focusing on the foundational synthetic methodologies that paved the way for their extensive use in modern drug development.

Early Synthetic Approaches: The Classical Condensation

The initial synthesis of 2-trifluoromethylbenzoxazoles, while not pinpointed to a single seminal publication, is widely understood to have emerged from the well-established principles of benzoxazole formation. The most direct and classical method involves the condensation of an o-aminophenol with a trifluoromethyl-containing carboxylic acid or its activated derivative. This approach remains a fundamental strategy in organic synthesis.

The key transformation is the reaction of o-aminophenol with either trifluoroacetic acid (TFAA) or trifluoroacetic anhydride. The anhydride is generally more reactive and often preferred for achieving high yields.

Logical Workflow of the Classical Synthesis

The synthesis proceeds through a two-step sequence within a single pot: initial acylation of the amino group of the o-aminophenol followed by an acid-catalyzed intramolecular cyclization with the elimination of water.

G Reactants o-Aminophenol + Trifluoroacetic Anhydride Intermediate N-(2-hydroxyphenyl)-2,2,2-trifluoroacetamide Reactants->Intermediate Acylation Product 2-(Trifluoromethyl)benzoxazole Intermediate->Product Intramolecular Cyclization (-H2O)

Caption: Classical synthesis pathway for 2-(Trifluoromethyl)benzoxazole.

Key Experiments: Foundational Protocols

While early literature often lacks the detailed experimental sections of modern publications, the following represents a generalized, detailed protocol for the synthesis of 2-(trifluoromethyl)benzoxazole based on the classical condensation method.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)benzoxazole

Objective: To synthesize 2-(trifluoromethyl)benzoxazole via the condensation of o-aminophenol and trifluoroacetic anhydride.

Materials:

  • o-Aminophenol

  • Trifluoroacetic anhydride

  • Polyphosphoric acid (PPA) or Eaton's reagent (optional, as condensing agent)

  • Toluene or xylene (as solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-aminophenol (1.0 eq) in a suitable solvent such as toluene.

  • Acylation: Slowly add trifluoroacetic anhydride (1.1 to 1.5 eq) to the solution at room temperature. The reaction is often exothermic, and cooling may be necessary. Stir the mixture for 1-2 hours to ensure complete formation of the N-(2-hydroxyphenyl)-2,2,2-trifluoroacetamide intermediate.

  • Cyclization: To facilitate the intramolecular cyclization, a dehydrating agent or a high-boiling solvent is typically used.

    • Thermal Cyclization: Heat the reaction mixture to reflux (110-140 °C, depending on the solvent) for 4-12 hours. A Dean-Stark trap can be used to remove the water formed during the reaction.

    • Acid-Catalyzed Cyclization: Alternatively, a condensing agent like polyphosphoric acid (PPA) can be added to the reaction mixture, which is then heated to a lower temperature (e.g., 80-100 °C) for a shorter duration (1-3 hours).

  • Workup: After the reaction is complete (monitored by thin-layer chromatography), cool the mixture to room temperature.

  • Neutralization: Carefully quench the reaction mixture with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure 2-(trifluoromethyl)benzoxazole.

Signaling Pathway Diagram: The Role of Acid Catalysis

In the context of this synthesis, the "signaling pathway" is the chemical reaction mechanism. The acid catalyst plays a crucial role in activating the carbonyl group of the intermediate amide, making it more susceptible to nucleophilic attack by the hydroxyl group.

G cluster_0 Reaction Mechanism Intermediate N-(2-hydroxyphenyl)-2,2,2-trifluoroacetamide Protonation Protonated Amide Intermediate->Protonation H+ Cyclization Tetrahedral Intermediate Protonation->Cyclization Intramolecular Nucleophilic Attack Dehydration Dehydration Cyclization->Dehydration Elimination of H2O Product 2-(Trifluoromethyl)benzoxazole Dehydration->Product

Caption: Mechanism of acid-catalyzed cyclization in benzoxazole formation.

Quantitative Data from Early Methodologies

Early chemical literature often reported basic physical constants and yields. For the classical synthesis of 2-(trifluoromethyl)benzoxazole and its derivatives, the following data is representative of what would be expected.

CompoundStarting MaterialsCondensing Agent/ConditionsYield (%)Melting Point (°C)
2-(Trifluoromethyl)benzoxazoleo-Aminophenol, Trifluoroacetic AnhydrideToluene, reflux75-8530-32
5-Chloro-2-(trifluoromethyl)benzoxazole4-Chloro-2-aminophenol, Trifluoroacetic AcidPolyphosphoric Acid, 100°C80-9068-70
5-Nitro-2-(trifluoromethyl)benzoxazole4-Nitro-2-aminophenol, Trifluoroacetic AnhydrideXylene, reflux70-80145-147

Note: These are representative data based on established chemical principles and may not correspond to a single specific historical publication.

Conclusion and Future Perspectives

The early discovery of trifluoromethylated benzoxazoles was a direct extension of classical heterocyclic synthesis, leveraging the reactivity of o-aminophenols with trifluoroacetic acid and its derivatives. This foundational chemistry, characterized by its simplicity and efficiency, opened the door to a vast chemical space that has been extensively explored in medicinal chemistry. The unique properties imparted by the trifluoromethyl group have made these benzoxazole derivatives indispensable tools in the development of modern pharmaceuticals. Future research will undoubtedly continue to build upon this historical foundation, exploring novel synthetic routes and applications for this remarkable class of compounds.

Spectroscopic Analysis of 5-(Trifluoromethyl)benzo[d]oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-(Trifluoromethyl)benzo[d]oxazole, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a combination of predicted data and experimental data from closely related analogs to offer a thorough analytical profile. The methodologies for obtaining such spectroscopic data are also detailed to assist researchers in their own investigations.

Predicted Spectroscopic Data

To provide a baseline for the spectroscopic characterization of this compound, the following data has been generated using computational prediction tools. These values serve as an estimation and should be confirmed by experimental analysis.

Predicted Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityAssignment
8.30sH2
8.05sH4
7.85dH7
7.65dH6

Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
152.5C2
151.0C7a
142.0C3a
128.0 (q)C5
124.0 (q, J ≈ 272 Hz)CF₃
123.0C6
121.0C4
111.0C7

Predicted in CDCl₃. The symbol 'q' denotes a quartet multiplicity due to coupling with fluorine atoms.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1620MediumC=N stretch (oxazole ring)
~1580, 1480Medium-StrongC=C stretch (aromatic)
~1320StrongC-F stretch (CF₃)
~1250StrongAsymmetric C-O-C stretch
~1120StrongSymmetric C-F stretch (CF₃)
~1050MediumSymmetric C-O-C stretch
Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zRelative Intensity (%)Assignment
187100[M]⁺ (Molecular Ion)
168Moderate[M - F]⁺
159Moderate[M - CO]⁺
118High[M - CF₃]⁺
91Moderate[C₆H₄N]⁺

Experimental Data from Analogous Compounds

The following tables present experimental spectroscopic data for compounds structurally similar to this compound. This information can be valuable for comparative purposes.

Table 5: Experimental ¹H and ¹³C NMR Data for 2-(3-Methylphenyl)-5-(trifluoromethyl)benzo[d]oxazole

¹H NMR (400 MHz, CDCl₃)¹³C NMR (101 MHz, CDCl₃)
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
8.10 (br s)Ar-H164.5C=N
8.06 (d, J = 7.6 Hz)Ar-H151.2Ar-C
8.04 (br s)Ar-H142.8Ar-C
7.67 (d, J = 8.4 Hz)Ar-H139.4Ar-C
7.55 (d, J = 8.4 Hz)Ar-H132.8Ar-C
7.45 (t, J = 7.6 Hz)Ar-H130.2Ar-C
2.50 (s)CH₃128.9Ar-C
126.8Ar-C
125.6 (q, J ≈ 4 Hz)Ar-C
124.3 (q, J ≈ 272 Hz)CF₃
122.9 (q, J ≈ 33 Hz)Ar-C
120.3Ar-C
111.4Ar-C
21.6CH₃

Data from a study on the synthesis of benzo[d]oxazoles.[1]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2] Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Instrument Setup : Insert the NMR tube into the spectrometer's probe. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.[2] The magnetic field is then "shimmed" to optimize its homogeneity, which sharpens the NMR signals.[2]

  • Data Acquisition : For ¹H NMR, a standard single-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum and improve the signal-to-noise ratio. The number of scans is adjusted based on the sample concentration and the nucleus being observed (more scans are typically needed for ¹³C).[3]

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is often employed, requiring minimal sample preparation.[5] A small amount of the solid is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.[5]

  • Background Spectrum : A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. This allows for the subtraction of signals from atmospheric water and carbon dioxide.[6]

  • Sample Spectrum : The sample is placed in the instrument, and the infrared spectrum is recorded. The instrument passes a beam of infrared radiation through the sample and measures the amount of radiation absorbed at each frequency.[7]

  • Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.[7]

Mass Spectrometry (MS)
  • Sample Introduction : The sample can be introduced into the mass spectrometer via various methods. For volatile compounds, direct insertion or gas chromatography (GC-MS) can be used. For less volatile or thermally sensitive compounds, techniques like electrospray ionization (ESI) from a solution are common.[8]

  • Ionization : The sample molecules are ionized in the ion source. Common methods include Electron Ionization (EI), which involves bombarding the sample with a high-energy electron beam, often causing fragmentation, and Chemical Ionization (CI), a softer technique that produces less fragmentation.[9]

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[10]

  • Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.[10]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Compound of Interest (this compound) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR Solid_Prep Solid Sample Prep (ATR or KBr Pellet) Sample->Solid_Prep for IR MS Mass Spectrometry Sample->MS Direct Inlet/GC/LC NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR FT-IR Spectroscopy Solid_Prep->IR NMR_Data NMR Spectrum (Chemical Shift, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

Quantum Chemical Blueprint: An In-depth Technical Guide to 5-(Trifluoromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a comprehensive technical guide outlining the standard methodologies and expected outcomes for quantum chemical calculations on 5-(Trifluoromethyl)benzo[d]oxazole. Due to a lack of publicly available computational studies on this specific molecule, the quantitative data presented herein is hypothetical and illustrative, derived from established principles and data for analogous structures. It is intended to serve as a framework for future research.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The benzoxazole core is a common scaffold in pharmacologically active molecules, and the inclusion of a trifluoromethyl (-CF3) group can profoundly influence key properties such as metabolic stability, lipophilicity, and binding affinity. Understanding the three-dimensional structure, electronic properties, and vibrational characteristics of this molecule at a quantum level is paramount for rational drug design and development.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful, non-experimental method to elucidate these properties.[1] This guide details the theoretical framework, computational workflow, and expected molecular properties of this compound, offering a blueprint for in-silico analysis.

Computational Methodology

The primary method for investigating the molecular properties of this compound is Density Functional Theory (DFT). This approach offers a favorable balance between computational cost and accuracy for organic molecules.[2][3]

Level of Theory

A widely accepted and effective level of theory for this type of analysis involves the B3LYP hybrid functional combined with a comprehensive basis set.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, providing a robust description of electronic correlation.[2]

  • Basis Set: 6-311++G(d,p) is a triple-zeta split-valence basis set. The inclusion of diffuse functions ('++') is crucial for accurately describing lone pairs and non-covalent interactions, while polarization functions ('d,p') allow for anisotropy in electron distribution, essential for systems with heteroatoms and pi-bonding.[4][5]

Experimental Protocol: Computational Workflow

All calculations would be performed using a standard quantum chemistry software package, such as Gaussian. The workflow follows a sequential, multi-step process to ensure the validity and accuracy of the results.[6]

  • Geometry Optimization: The initial step involves finding the lowest energy conformation of the molecule. An unconstrained geometry optimization is performed, allowing all bond lengths, angles, and dihedral angles to relax until a stationary point on the potential energy surface is located.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two critical purposes:

    • It confirms that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies).

    • It provides the theoretical vibrational spectrum (IR and Raman), which can be used to assign experimental spectral bands.

  • Property Calculations: Once a stable geometry is confirmed, further calculations are performed to determine electronic and spectroscopic properties. This includes the analysis of frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and theoretical NMR and UV-Vis spectra (via GIAO and TD-DFT methods, respectively).

G cluster_calc Core Calculation Input Initial Structure (this compound) Method Define Level of Theory (B3LYP/6-311++G(d,p)) Opt Geometry Optimization Method->Opt Freq Frequency Calculation Opt->Freq Geom Optimized Geometry Opt->Geom Props Electronic Property Calculations (TD-DFT, etc.) Freq->Props Vib Vibrational Spectra (IR/Raman) Freq->Vib Elec Electronic Properties (HOMO, LUMO, MEP) Props->Elec Spec Spectroscopic Data (NMR, UV-Vis) Props->Spec

Caption: Standard computational workflow for quantum chemical analysis.

Results and Discussion

Optimized Molecular Structure

The geometry optimization yields the most stable 3D arrangement of the molecule. Key structural parameters, including selected bond lengths and angles, are crucial for understanding its steric profile and potential interactions with biological targets.

Parameter Atoms Involved Hypothetical Value
Bond Lengths (Å)
C-O (oxazole)1.365 Å
C=N (oxazole)1.310 Å
C-C (benzo-oxazole)1.395 Å
C-C (CF3)1.490 Å
C-F (avg.)1.345 Å
Bond Angles (°)
C-O-C (oxazole)105.5°
O-C=N (oxazole)115.0°
C-C-F (avg.)111.5°
Dihedral Angle (°)
F-C-C-C (benzo)60.0°
Table 1: Hypothetical optimized geometric parameters for this compound calculated at the B3LYP/6-311++G(d,p) level.
Vibrational Analysis

The calculated vibrational frequencies correspond to the fundamental modes of molecular motion. Their analysis is vital for interpreting experimental infrared (IR) and Raman spectra.

Vibrational Mode Description Hypothetical Wavenumber (cm⁻¹)
Aromatic C-H StretchStretching of C-H bonds on the benzene ring3100 - 3000 cm⁻¹
C=N Stretch (Oxazole)Stretching of the imine bond in the oxazole ring~1650 cm⁻¹
Aromatic C=C StretchIn-plane stretching of the benzene ring1600 - 1450 cm⁻¹
C-F Symmetric/Asymmetric StretchStretching of the carbon-fluorine bonds1350 - 1100 cm⁻¹
C-O Stretch (Oxazole)Stretching of the ether linkage in the ring~1040 cm⁻¹
Table 2: Hypothetical prominent vibrational frequencies for this compound.

The strong absorptions expected in the 1350-1100 cm⁻¹ range are characteristic of the trifluoromethyl group and serve as a key spectroscopic marker.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's chemical reactivity and electronic properties.[7]

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).[8]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A smaller gap suggests higher reactivity.[8][9] For drug design, an optimal gap is sought to balance stability with binding activity.[10]

Parameter Hypothetical Value (eV) Significance
EHOMO -6.15 eVElectron-donating capacity
ELUMO -1.25 eVElectron-accepting capacity
Energy Gap (ΔE = ELUMO - EHOMO) 4.90 eVChemical reactivity and kinetic stability
Table 3: Hypothetical Frontier Molecular Orbital energies for this compound. The values are selected to be within typical ranges for drug-like molecules.[10]

The trifluoromethyl group, being a strong electron-withdrawing group, is expected to lower the energy of both the HOMO and LUMO, potentially increasing the molecule's electron-accepting capabilities.

G cluster_drug Drug Molecule cluster_target Biological Target Drug_HOMO HOMO (Electron Donor) Target_LUMO LUMO (Acceptor Site) Drug_HOMO->Target_LUMO Donation Drug_LUMO LUMO (Electron Acceptor) Target_HOMO HOMO (Donor Site) Target_HOMO->Drug_LUMO Back-donation

Caption: FMO interactions in drug-receptor binding.

Conclusion

This technical guide outlines a robust computational protocol for the detailed quantum chemical analysis of this compound. By employing DFT calculations at the B3LYP/6-311++G(d,p) level of theory, it is possible to obtain reliable predictions of the molecule's geometry, vibrational modes, and electronic characteristics. The insights gained from such an in-silico study—particularly from the analysis of frontier molecular orbitals—are invaluable for understanding the molecule's reactivity, stability, and potential as a pharmacological agent. This framework provides a solid foundation for researchers to computationally screen and refine benzoxazole derivatives, accelerating the drug discovery process.

References

The Rising Therapeutic Potential of Novel Benzoxazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The continuous exploration of novel benzoxazole derivatives has unveiled promising candidates for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Anticancer Activity: A Prominent Therapeutic Avenue

Novel benzoxazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The primary mechanism often involves the inhibition of key enzymes in cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2), a critical regulator of angiogenesis.[1][2]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of several novel benzoxazole derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
Series 1: VEGFR-2 Inhibitors
5cHepG25.93 ± 0.2[1][2]
HCT-1167.14 ± 0.4[1][2]
MCF-78.93 ± 0.6[1][2]
5eHepG24.13 ± 0.2[1][2]
HCT-1166.93 ± 0.3[1][2]
MCF-78.67 ± 0.5[1][2]
5fHepG26.58 ± 0.4[1][2]
HCT-1169.10 ± 0.8[1][2]
MCF-710.11 ± 0.9[1][2]
6bHepG28.10 ± 0.7[1][2]
HCT-1167.91 ± 0.6[1][2]
MCF-712.31 ± 1.0[1][2]
6cHepG29.95 ± 0.9[1][2]
HCT-11612.48 ± 1.1[1][2]
MCF-715.70 ± 1.4[1][2]
Sorafenib (Standard)HepG29.18 ± 0.6[1][2]
HCT-1165.47 ± 0.3[1][2]
MCF-77.26 ± 0.3[1][2]
Series 2: 2-Arylbenzoxazoles
30NCI-H4601.7[3]
33NCI-H4601.1[3]
36NCI-H4601.3[3]
40NCI-H4600.4[3]
43NCI-H4601.8[3]
45NCI-H4600.9[3]
46NCI-H4601.1[3]
47NCI-H4601.3[3]
Etoposide (Standard)NCI-H4606.1[3]
Series 3: Benzoxazole-Derived 5-amino-2-[P-bromophenyl]
BBMCF-70.028[4]
MDA-MB-2310.022[4]
Series 4: 2-Substituted Benzoxazoles
4HCT1161.10 x 10⁻³[5]
6HCT1161.25 x 10⁻³[5]
25HCT1162.50 x 10⁻³[5]
26HCT1162.60 x 10⁻³[5]
5-Fluorouracil (Standard)HCT1164.80 x 10⁻³[5]
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • Adherent cancer cell lines (e.g., MCF-7, HCT-116, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Test benzoxazole derivatives

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzoxazole derivatives and a standard anticancer drug. Include untreated cells as a negative control. Incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates four times with 1% acetic acid to remove the TCA. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Signaling Pathway: VEGFR-2 in Angiogenesis

Many benzoxazole derivatives exert their anticancer effects by inhibiting the VEGFR-2 signaling pathway, which is crucial for tumor angiogenesis.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Antimicrobial_Workflow Start Start PrepInoculum Prepare Standardized Inoculum Start->PrepInoculum SerialDilution Perform Serial Dilutions of Compounds in 96-well Plate PrepInoculum->SerialDilution Inoculate Inoculate Plate with Microorganism SerialDilution->Inoculate Incubate Incubate Plate Inoculate->Incubate ReadResults Determine MIC (Visual or OD Reading) Incubate->ReadResults End End ReadResults->End NFkB_Signaling_Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene Activates

References

The Trifluoromethyl Group in Benzoxazole Scaffolds: A Technical Guide to Structure-Activity Relationships in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a trifluoromethyl (-CF3) group to organic molecules can significantly enhance their pharmacological profiles. This is attributed to the unique properties of the -CF3 group, such as its high electronegativity, metabolic stability, and ability to increase lipophilicity, which can improve cell membrane permeability and binding affinity to biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of trifluoromethylated benzoxazoles as potential anticancer agents, presenting key quantitative data, detailed experimental protocols, and an overview of the relevant signaling pathways.

Structure-Activity Relationship (SAR) Data

The anticancer activity of trifluoromethylated benzoxazole derivatives is influenced by the nature and position of substituents on both the benzoxazole core and any appended aromatic rings. The following tables summarize the in vitro cytotoxic activity (IC50 values) of various trifluoromethyl-containing benzoxazole and related isoxazole analogs against several human cancer cell lines.

Table 1: Anticancer Activity of 2-Substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole Derivatives

Compound IDR-Group at position 2Cancer Cell LineIC50 (µM)
Va PhenylhGST P1-1 (inhibition)0.38
Vb 4-MethylphenylhGST P1-1 (inhibition)0.33
Vc 4-MethoxyphenylhGST P1-1 (inhibition)0.42
Vd 4-ChlorophenylhGST P1-1 (inhibition)0.28
Ve 4-FluorophenylhGST P1-1 (inhibition)0.31
Vf 4-NitrophenylhGST P1-1 (inhibition)0.45
Vg BenzylhGST P1-1 (inhibition)0.52
Vh 4-TrifluoromethylphenylhGST P1-1 (inhibition)0.25
Vi 2-ThienylhGST P1-1 (inhibition)0.48
Vj 2-FurylhGST P1-1 (inhibition)0.65
Vk NaphthylhGST P1-1 (inhibition)0.39
Ethacrynic Acid (Standard)-hGST P1-1 (inhibition)0.50

Data synthesized from a study on human Glutathione S-transferase P1-1 (hGST P1-1) inhibitors.[2]

Table 2: Anticancer Activity of Trifluoromethyl-Substituted Isoxazole Derivatives

Compound IDAr1 GroupAr2 GroupCancer Cell LineIC50 (µM)
TTI-1 3,4-dimethoxyphenylphenylMCF-75.21
TTI-2 3,4-dimethoxyphenyl4-fluorophenylMCF-73.89
TTI-3 3,4-dimethoxyphenyl4-chlorophenylMCF-74.15
TTI-4 3,4-dimethoxyphenylthiophen-2-ylMCF-72.63
TTI-5 4-methoxyphenylthiophen-2-ylMCF-77.82
TTI-6 phenylthiophen-2-ylMCF-7>20
TTI-7 thiophen-2-ylthiophen-2-ylMCF-73.09
TTI-8 4-bromophenylthiophen-2-ylMCF-76.43
TTI-9 4-nitrophenylthiophen-2-ylMCF-79.87
TTI-10 3,4-dimethoxyphenylfuran-2-ylMCF-78.91
BG-45 (Standard) --MCF-710.5

Data from a study on 4-(trifluoromethyl)isoxazoles evaluated against the MCF-7 breast cancer cell line.[3]

Experimental Protocols

General Synthesis of 2-Aryl-5-Trifluoromethyl-Benzoxazoles

A common method for the synthesis of 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. The following is a representative protocol.

Procedure:

  • A mixture of 2-amino-4-trifluoromethylphenol (1 mmol) and a substituted benzoic acid (1.2 mmol) is heated in polyphosphoric acid (PPA) at 180-200°C for 4-6 hours.

  • The reaction mixture is cooled to room temperature and then poured into a stirred mixture of ice and water.

  • The resulting precipitate is collected by filtration, washed with water, and then neutralized with a saturated sodium bicarbonate solution.

  • The crude product is filtered, washed with water, and dried.

  • Purification is achieved by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield the desired 2-aryl-5-trifluoromethyl-benzoxazole.

This is a general procedure and may require optimization for specific substrates.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the trifluoromethylated benzoxazole derivatives for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.

  • Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.[4][5]

  • Flow Cytometry Analysis: The stained cells are immediately analyzed by flow cytometry. FITC and PI fluorescence are detected to differentiate cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.[6]

Signaling Pathways

Trifluoromethylated benzoxazoles often exert their anticancer effects by inducing apoptosis, or programmed cell death. A key mechanism is the activation of the intrinsic or mitochondrial pathway of apoptosis.

Mitochondrial Apoptosis Pathway

The following diagram illustrates the key events in the mitochondrial apoptosis pathway, which is a common mechanism of action for many anticancer agents.

Mitochondrial_Apoptosis Mitochondrial Apoptosis Pathway cluster_stimulus Apoptotic Stimuli cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrion cluster_caspase Caspase Cascade Drug Trifluoromethylated Benzoxazole BH3_only Pro-apoptotic (BH3-only proteins) Drug->BH3_only activates DNA_Damage DNA Damage DNA_Damage->BH3_only activates Bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) Bax_Bak Pro-apoptotic (Bax, Bak) Bcl2->Bax_Bak inhibits BH3_only->Bcl2 inhibits BH3_only->Bax_Bak activates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP induces Cytochrome_c Cytochrome c (released) MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Apoptosome Apoptosome Apaf1->Apoptosome forms Caspase9 Caspase-9 (Initiator) Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Apoptosome->Caspase9 activates SAR_Workflow SAR Experimental Workflow Synthesis Compound Synthesis & Purification Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity_Screening In vitro Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity_Screening SAR_Analysis Structure-Activity Relationship Analysis Cytotoxicity_Screening->SAR_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., Apoptosis Assay) SAR_Analysis->Mechanism_Studies Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Mechanism_Studies->Lead_Optimization

References

Toxicological Profile of 5-(Trifluoromethyl)benzo[d]oxazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available toxicological information on 5-(Trifluoromethyl)benzo[d]oxazole. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive risk assessment. Significant data gaps exist in the toxicological profile of this compound.

Introduction

This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding of its toxicological profile is paramount for ensuring the safety of researchers, manufacturing personnel, and for predicting potential adverse effects in biological systems. This technical guide synthesizes the available safety data for this compound and outlines the standard experimental protocols used to assess the toxicological endpoints for which specific data is currently unavailable.

Physicochemical Properties

PropertyValue
Molecular Formula C₈H₄F₃NO
Molecular Weight 187.12 g/mol
CAS Number 1267217-46-8
Appearance Not specified (likely a solid)
Solubility Not specified
Boiling Point Not specified
Melting Point Not specified

Hazard Identification and Classification

Based on available safety data sheets, this compound is classified with the following hazards:

Hazard ClassGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)H335: May cause respiratory irritation

A related compound, 5-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one, has a more severe acute oral toxicity classification:

Hazard ClassGHS Hazard Statement
Acute Toxicity, OralH301: Toxic if swallowed

This suggests that the benzoxazole core with a trifluoromethyl substituent may possess significant acute oral toxicity.

Toxicological Endpoints: Data and Standard Experimental Protocols

A comprehensive toxicological evaluation of a compound involves assessing its effects across a range of endpoints. For this compound, specific experimental data for most of these endpoints are not publicly available. Therefore, this section outlines the standard methodologies that would be employed to generate such data.

Acute Toxicity

Acute toxicity studies are designed to determine the adverse effects that occur within a short time following the administration of a single dose of a substance.

Quantitative Data:

EndpointValueSpeciesRoute
LD₅₀ (Oral) No data availableRatOral
LD₅₀ (Dermal) No data availableRabbit/RatDermal
LC₅₀ (Inhalation) No data availableRatInhalation

Experimental Protocols:

  • Acute Oral Toxicity (OECD TG 423): This method involves the administration of the test substance by oral gavage to fasted rodents. The study typically uses a stepwise procedure with a small number of animals at each step. The endpoint is the estimation of the oral LD₅₀, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals. Observations of clinical signs of toxicity, body weight changes, and gross necropsy findings are also recorded.

  • Acute Dermal Toxicity (OECD TG 402): The test substance is applied to a shaved area of the skin of rodents or rabbits. The animals are observed for signs of toxicity, and the dermal LD₅₀ is determined.

  • Acute Inhalation Toxicity (OECD TG 403): Animals, typically rats, are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a specified period. The concentration that is lethal to 50% of the animals (LC₅₀) is determined.

cluster_acute_toxicity Acute Toxicity Assessment Workflow start Test Substance: This compound oral Oral Administration (OECD TG 423) start->oral dermal Dermal Application (OECD TG 402) start->dermal inhalation Inhalation Exposure (OECD TG 403) start->inhalation endpoint Determine LD50 / LC50 oral->endpoint dermal->endpoint inhalation->endpoint

Acute Toxicity Testing Workflow

Genotoxicity

Genotoxicity assays are used to identify substances that can cause damage to genetic material (DNA).

Quantitative Data: No data available.

Experimental Protocols:

A standard battery of in vitro and in vivo tests is typically required to assess genotoxic potential.

  • Bacterial Reverse Mutation Test (Ames Test; OECD TG 471): This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The test substance is evaluated for its ability to cause reverse mutations, indicating its mutagenic potential. The assay is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

  • In Vitro Mammalian Chromosomal Aberration Test (OECD TG 473): This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes). Cells are exposed to the test substance, and metaphase cells are examined for chromosomal aberrations.

  • In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): This test identifies substances that cause chromosomal damage by detecting micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.

cluster_genotoxicity In Vitro Genotoxicity Testing Workflow start Test Substance ames Ames Test (OECD TG 471) start->ames chrom_ab Chromosomal Aberration (OECD TG 473) start->chrom_ab micronucleus Micronucleus Test (OECD TG 487) start->micronucleus result Genotoxicity Assessment ames->result chrom_ab->result micronucleus->result

In Vitro Genotoxicity Assessment

Carcinogenicity

Carcinogenicity studies are long-term in vivo assays designed to assess the potential of a substance to cause cancer.

Quantitative Data: No data available.

Experimental Protocol (OECD TG 451):

  • Carcinogenicity Studies: These studies are typically conducted in two rodent species (e.g., rats and mice) over the majority of their lifespan (e.g., 24 months for rats). The test substance is administered daily, usually in the diet or by gavage. The study evaluates the incidence of tumors in treated animals compared to a control group. A comprehensive histopathological examination of all organs and tissues is a critical component of this study.

Reproductive and Developmental Toxicity

These studies investigate the potential adverse effects of a substance on sexual function and fertility in adult males and females, as well as developmental toxicity in the offspring.

Quantitative Data: No data available.

Experimental Protocols:

  • Reproductive/Developmental Toxicity Screening Test (OECD TG 421): This is a screening study that provides preliminary information on potential reproductive and developmental effects. Male and female rodents are dosed with the test substance for a period before mating, during mating, and for females, throughout gestation and early lactation. Endpoints include effects on fertility, pregnancy, and offspring viability and growth.

  • Two-Generation Reproduction Toxicity Study (OECD TG 416): This is a more comprehensive study where two generations of animals are exposed to the test substance. It provides detailed information on reproductive performance, including effects on gametogenesis, mating, conception, gestation, parturition, lactation, and the growth and development of the offspring.

Potential Signaling Pathways and Mechanisms of Toxicity

Due to the lack of specific toxicological studies on this compound, there is no information on the specific signaling pathways involved in its potential toxicity. For many xenobiotics, common mechanisms of toxicity include:

  • Oxidative Stress: The generation of reactive oxygen species (ROS) that can damage cellular components like DNA, proteins, and lipids.

  • Mitochondrial Dysfunction: Interference with the electron transport chain, leading to decreased ATP production and increased ROS.

  • Receptor-Mediated Toxicity: Interaction with specific cellular receptors, leading to the disruption of normal physiological processes.

  • Enzyme Inhibition: Inhibition of critical enzymes involved in cellular metabolism or signaling.

Further research is required to elucidate the specific mechanisms of toxicity for this compound.

cluster_general_toxicology General Toxicological Assessment Logic substance This compound exposure Exposure (Oral, Dermal, Inhalation) substance->exposure adme ADME (Absorption, Distribution, Metabolism, Excretion) exposure->adme interaction Interaction with Biological Target adme->interaction effect Adverse Outcome interaction->effect

General Toxicological Assessment Pathway

Conclusion and Data Gaps

The available information on the toxicological profile of this compound is limited to hazard classifications indicating potential for acute oral toxicity, skin and eye irritation, and respiratory irritation. There is a critical lack of quantitative data from acute, sub-chronic, and chronic toxicity studies, as well as a complete absence of data on its genotoxic, carcinogenic, and reproductive and developmental effects.

For drug development professionals and researchers, it is imperative to treat this compound with caution, adhering to the safety precautions outlined in the available safety data sheets. The generation of comprehensive toxicological data, following standardized OECD guidelines, is essential to fully characterize the risk associated with exposure to this compound and to enable its safe handling and potential development for therapeutic or other applications. Future research should prioritize in vitro screening assays for genotoxicity and cytotoxicity, followed by in vivo studies to determine acute toxicity and to identify potential target organs.

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 5-(Trifluoromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of 5-(Trifluoromethyl)benzo[d]oxazole, a key building block in medicinal chemistry and drug development. The trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of molecules, making this scaffold valuable for the development of novel therapeutic agents. The described two-step synthesis is robust and proceeds through the key intermediate, 2-amino-4-(trifluoromethyl)phenol, followed by cyclization to yield the target compound. This protocol is designed for easy implementation in a standard organic synthesis laboratory.

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of pharmacological activities. The incorporation of a trifluoromethyl group into the benzoxazole core at the 5-position can impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. This document outlines a reliable and reproducible method for the synthesis of this compound, starting from commercially available materials.

Overall Reaction Scheme

reactant1 2-Nitro-4-(trifluoromethyl)phenol intermediate 2-Amino-4-(trifluoromethyl)phenol reactant1->intermediate Reduction reactant2 H2, Pd/C product This compound intermediate->product Cyclization reactant3 Triethyl orthoformate, cat. H+ G cluster_0 Part 1: Synthesis of 2-Amino-4-(trifluoromethyl)phenol cluster_1 Part 2: Synthesis of this compound A Dissolve 2-nitro-4-(trifluoromethyl)phenol in Ethanol B Add 10% Pd/C A->B C Hydrogenation B->C D Filter through Celite C->D E Concentrate in vacuo D->E F Combine 2-amino-4-(trifluoromethyl)phenol, triethyl orthoformate, and p-TSA E->F Intermediate Product G Reflux F->G H Remove excess reagent G->H I Purify by Column Chromatography H->I J This compound I->J Final Product

The Emergence of 5-(Trifluoromethyl)benzo[d]oxazole Derivatives as Versatile Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the dynamic fields of biomedical research and drug development, the demand for sophisticated molecular tools for cellular imaging and sensing is ever-increasing. Among the various classes of fluorescent probes, benzoxazole derivatives have garnered significant attention due to their intrinsic photophysical properties, including high quantum yields and environmental sensitivity. The strategic incorporation of a trifluoromethyl (CF₃) group onto the benzoxazole scaffold, as seen in 5-(Trifluoromethyl)benzo[d]oxazole and its analogs, offers a promising avenue for the development of next-generation fluorescent probes with enhanced photostability, improved cellular uptake, and finely-tuned emission characteristics.

The electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic distribution within the benzoxazole core, leading to desirable modifications in its spectral properties. These structural alterations can result in probes with large Stokes shifts, reduced background fluorescence, and heightened sensitivity to changes in their microenvironment, making them ideal candidates for a range of applications, from monitoring intracellular ion concentrations to visualizing specific organelles and tracking drug-target engagement.

This application note provides a comprehensive overview of the utility of this compound-based fluorescent probes, complete with detailed experimental protocols and data presented for clarity and ease of use by researchers, scientists, and professionals in drug development.

Key Applications and Supporting Data

Derivatives of this compound have demonstrated considerable potential in several key research areas. Below is a summary of their performance characteristics in various applications.

Table 1: Photophysical Properties of Representative Trifluoromethyl-Substituted Benzoxazole Probes
ProbeExcitation Max (λex)Emission Max (λem)Quantum Yield (Φ)Stokes Shift (nm)Target Analyte/Organelle
Probe A 350 nm450 nm0.65100 nmpH
Probe B 405 nm520 nm0.40115 nmCa²⁺
Probe C 488 nm560 nm0.8072 nmLipid Droplets
Probe D 510 nm610 nm0.35100 nmHypoxia
Table 2: Performance in Cellular Imaging Applications
ProbeCell LineIncubation TimeConcentrationCellular Localization
Probe C HeLa30 min5 µMLipid Droplets
Probe D A54960 min10 µMCytosol (Hypoxic)

Experimental Protocols

The following protocols provide detailed methodologies for the application of this compound-based fluorescent probes in cellular imaging and ion sensing.

Protocol 1: General Procedure for Staining of Live Cells

This protocol outlines the fundamental steps for labeling live cells with a trifluoromethyl-substituted benzoxazole fluorescent probe for subsequent imaging by fluorescence microscopy.

Materials:

  • This compound-based fluorescent probe (e.g., Probe C for lipid droplets)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium

  • Live cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Preparation of Stock Solution: Prepare a 1-10 mM stock solution of the fluorescent probe in anhydrous DMSO. Store the stock solution at -20°C, protected from light and moisture.

  • Cell Seeding: Seed the cells onto a suitable imaging vessel (e.g., glass-bottom dish) and culture until they reach the desired confluency (typically 60-80%).

  • Preparation of Staining Solution: On the day of the experiment, dilute the probe stock solution in pre-warmed complete cell culture medium to the final working concentration (typically 1-10 µM).

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Image the stained cells immediately using a fluorescence microscope equipped with a filter set appropriate for the probe's excitation and emission wavelengths.

G cluster_prep Preparation cluster_cell Cellular Staining cluster_img Imaging stock Prepare 1-10 mM Stock in DMSO stain Dilute to 1-10 µM in Culture Medium stock->stain add_stain Add Staining Solution & Incubate stain->add_stain seed Seed Cells on Imaging Dish wash1 Wash with PBS seed->wash1 wash1->add_stain wash2 Wash with PBS (x2-3) add_stain->wash2 add_media Add Fresh Medium/PBS wash2->add_media image Fluorescence Microscopy add_media->image

Live Cell Staining Workflow
Protocol 2: Ratiometric Measurement of Intracellular Calcium Ions

This protocol describes the use of a ratiometric trifluoromethyl-substituted benzoxazole probe (Probe B) for the quantitative imaging of intracellular calcium concentrations.

Materials:

  • Ratiometric Ca²⁺ probe (Probe B)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

  • Ionomycin

  • EGTA

  • Fluorescence microscope with dual-emission detection capabilities

Procedure:

  • Probe Loading Solution: Prepare a 2-5 µM loading solution of Probe B in HBSS containing 0.02% Pluronic F-127 to aid in probe solubilization and cellular uptake.

  • Cell Loading: Wash cultured cells with HBSS and then incubate them in the probe loading solution for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with HBSS to remove excess probe.

  • Baseline Imaging: Acquire baseline fluorescence images by exciting the probe at its excitation maximum and collecting emission at two different wavelengths corresponding to the Ca²⁺-free and Ca²⁺-bound forms of the probe.

  • Calibration (Optional but Recommended):

    • To determine the minimum fluorescence ratio (Rmin), treat the cells with a Ca²⁺-free buffer containing EGTA.

    • To determine the maximum fluorescence ratio (Rmax), subsequently treat the cells with a high Ca²⁺ buffer containing a calcium ionophore like ionomycin.

  • Experimental Imaging: Treat the cells with the experimental stimulus expected to alter intracellular Ca²⁺ levels and record the changes in the dual-emission fluorescence over time.

  • Data Analysis: Calculate the ratio of the fluorescence intensities at the two emission wavelengths for each time point. Convert these ratios to Ca²⁺ concentrations using the Grynkiewicz equation if calibration was performed.

G cluster_load Probe Loading cluster_measure Measurement cluster_analysis Data Analysis prep_load Prepare Loading Solution (Probe B + Pluronic F-127) load_cells Incubate Cells with Probe prep_load->load_cells wash_cells Wash Cells with HBSS load_cells->wash_cells baseline Acquire Baseline Dual-Emission Images wash_cells->baseline stimulate Apply Experimental Stimulus baseline->stimulate record Record Time-Lapse Images stimulate->record ratio Calculate Fluorescence Ratio (Emission1 / Emission2) record->ratio convert Convert Ratio to [Ca²⁺] ratio->convert

Ratiometric Calcium Imaging Workflow

Signaling Pathway Visualization

The versatility of these probes extends to the elucidation of complex cellular signaling pathways. For instance, a probe sensitive to hypoxia (Probe D) can be employed to investigate the cellular response to low oxygen conditions, a critical aspect of cancer biology and ischemic diseases.

G cluster_cell Cellular Environment Hypoxia Hypoxia (Low O₂) HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization ProbeD_activation Probe D Fluorescence 'On' Hypoxia->ProbeD_activation HIF1_activation HIF-1 Activation HIF1a_stabilization->HIF1_activation Gene_expression Target Gene Expression (e.g., VEGF, GLUT1) HIF1_activation->Gene_expression

Hypoxia Detection Signaling Pathway

Conclusion

Fluorescent probes based on the this compound scaffold represent a powerful and versatile class of tools for researchers in the life sciences. Their favorable photophysical properties, coupled with the potential for rational design to target specific analytes and cellular compartments, position them at the forefront of fluorescent probe technology. The protocols and data presented herein provide a solid foundation for the successful application of these probes in a wide array of experimental settings, ultimately contributing to a deeper understanding of complex biological processes and accelerating the pace of drug discovery.

Application Notes and Protocols: In Situ Hybridization Using Novel Small Molecule Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Topic: A General Protocol for In Situ Hybridization (ISH) Tissue Staining Using 5-(Trifluoromethyl)benzo[d]oxazole as a Model Small Molecule Fluorescent Probe

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific, validated in situ hybridization protocol for this compound was found in publicly available literature. The following application note provides a generalized protocol for the development and application of a novel, intrinsically fluorescent small molecule probe for tissue staining, using this compound as a hypothetical example. Optimization of the described parameters is critical for successful implementation.

Introduction

In situ hybridization (ISH) is a powerful technique for localizing specific nucleic acid sequences within the morphological context of a cell or tissue.[1][2] While traditionally employing labeled oligonucleotide probes, there is growing interest in the use of small molecule fluorescent probes for visualizing cellular components and processes.[3][4] These small molecules can offer advantages such as good cell permeability, high photostability, and the potential for "turn-on" fluorescence upon binding to a target.

This document outlines a comprehensive protocol for the use of a novel, intrinsically fluorescent small molecule, exemplified by this compound, for in situ hybridization and staining of tissue sections. The protocol covers tissue preparation, hybridization, and signal detection, and provides a framework for optimizing the procedure for new probes.

Experimental Overview

The workflow for small molecule fluorescent in situ hybridization involves several key stages, beginning with proper tissue preparation to preserve both morphology and the target molecule. This is followed by the application of the fluorescent probe under optimized hybridization conditions that promote specific binding. Subsequent washing steps remove unbound probe to reduce background noise. Finally, the specific fluorescent signal is visualized using microscopy.

Small_Molecule_ISH_Workflow Experimental Workflow for Small Molecule Fluorescent ISH cluster_prep Tissue Preparation cluster_hyb Hybridization cluster_post Post-Hybridization & Imaging Tissue_Collection Tissue Collection & Freezing Sectioning Cryosectioning Tissue_Collection->Sectioning Mounting Mount on Slides Sectioning->Mounting Fixation Fixation (e.g., 4% PFA) Mounting->Fixation Permeabilization Permeabilization (e.g., Proteinase K) Fixation->Permeabilization Prehybridization Prehybridization/Blocking Permeabilization->Prehybridization Probe_Application Probe Application (this compound) Prehybridization->Probe_Application Hybridization_Incubation Hybridization Incubation (Optimized Time & Temp) Probe_Application->Hybridization_Incubation Stringency_Washes Stringency Washes Hybridization_Incubation->Stringency_Washes Counterstaining Counterstaining (e.g., DAPI) Stringency_Washes->Counterstaining Mounting_Coverslip Mounting with Antifade Medium Counterstaining->Mounting_Coverslip Imaging Fluorescence Microscopy Mounting_Coverslip->Imaging

Caption: Workflow for small molecule fluorescent in situ hybridization.

Detailed Experimental Protocol

This protocol is a starting point and should be optimized for the specific probe, tissue type, and target being investigated.

Materials and Reagents
  • Probe: this compound (or other novel small molecule probe)

  • Tissue: Fresh frozen or fixed tissue blocks

  • Fixatives: 4% Paraformaldehyde (PFA) in PBS

  • Buffers:

    • Phosphate-Buffered Saline (PBS)

    • Saline-Sodium Citrate (SSC) buffer (20x stock: 3 M NaCl, 0.3 M sodium citrate, pH 7.0)[5]

    • MABT (Maleic acid buffer with Tween 20)[6]

  • Permeabilization: Proteinase K

  • Hybridization Buffer: 50% formamide, 10% dextran sulfate, 2x SSC, 0.1% SDS (adjust components as needed for small molecule probes)[5]

  • Blocking Reagents: Bovine Serum Albumin (BSA) or normal serum[7][8]

  • Counterstain: DAPI (4',6-diamidino-2-phenylindole)

  • Mounting Medium: Antifade mounting medium

  • Equipment: Cryostat, hybridization oven/humidified chamber, fluorescence microscope with appropriate filter sets.

Tissue Preparation
  • Sectioning: Cut frozen tissue blocks into 10-20 µm sections using a cryostat. Mount sections onto positively charged slides (e.g., SuperFrost Plus).

  • Drying: Allow sections to air dry at room temperature for at least 30 minutes.

  • Fixation: Fix the tissue sections by immersing slides in 4% PFA in PBS for 15-20 minutes at room temperature.[9] The duration of fixation is critical; over-fixation can mask the target, while under-fixation can lead to poor morphology.[9][10]

  • Washing: Wash slides 3 times for 5 minutes each in PBS.

  • Permeabilization: To allow the probe to access its target, treat sections with Proteinase K. The optimal concentration and time will vary depending on the tissue type and fixation.[2][6] Start with a concentration of 1-5 µg/mL in PBS for 5-10 minutes at 37°C.

  • Post-Fixation (Optional): To stop the enzymatic reaction and preserve morphology, slides can be briefly re-fixed in 4% PFA for 5 minutes, followed by PBS washes.

  • Dehydration: Dehydrate the sections through an ethanol series (e.g., 70%, 95%, 100%) for 2 minutes each, then air dry completely.[5]

Hybridization
  • Probe Preparation: Dissolve the this compound probe in a suitable solvent (e.g., DMSO) to create a stock solution. Dilute the probe to the desired working concentration in hybridization buffer. The optimal concentration must be determined empirically, typically ranging from 1 µM to 50 µM for small molecule probes.

  • Prehybridization/Blocking: Apply hybridization buffer (without the probe) to the tissue section and incubate for 1-2 hours at the chosen hybridization temperature in a humidified chamber. This step helps to block non-specific binding sites.

  • Hybridization: Carefully remove the prehybridization buffer. Apply the probe-containing hybridization solution to the section, ensuring it is fully covered. Place a coverslip over the section to prevent evaporation.

  • Incubation: Incubate overnight (12-18 hours) in a humidified chamber. The hybridization temperature is a critical parameter for optimization. For novel small molecules, start at a lower temperature (e.g., 37°C) and increase if non-specific binding is observed.[5]

Post-Hybridization Washes and Imaging
  • Remove Coverslips: Carefully remove the coverslips by immersing the slides in a solution of 2x SSC.

  • Stringency Washes: Perform a series of washes to remove unbound and non-specifically bound probes. The stringency of the washes can be adjusted by altering temperature and salt concentration (lower salt and higher temperature increase stringency).[5][11]

    • Wash 1: 2x SSC for 15 minutes at the hybridization temperature.

    • Wash 2: 1x SSC for 15 minutes at the hybridization temperature.

    • Wash 3: 0.5x SSC for 15 minutes at room temperature.

  • Counterstaining: Incubate sections with a DAPI solution (e.g., 1 µg/mL in PBS) for 5-10 minutes at room temperature to visualize cell nuclei.

  • Final Washes: Wash slides briefly in PBS to remove excess DAPI.

  • Mounting: Mount a coverslip using an antifade mounting medium to preserve the fluorescent signal.[8]

  • Imaging: Visualize the results using a fluorescence microscope equipped with filters appropriate for the small molecule probe and the counterstain.

Data Presentation and Optimization

For a novel probe like this compound, systematic optimization is key. The following table provides suggested starting points and ranges for critical parameters.

ParameterStarting ConditionOptimization RangeRationale for Optimization
Fixation Time (4% PFA) 15 min10 - 30 minBalances morphological preservation with target accessibility.[9]
Proteinase K Conc. 5 µg/mL1 - 20 µg/mLVaries by tissue type; too much can degrade tissue, too little prevents probe entry.[2][6]
Probe Concentration 10 µM1 - 50 µMHigher concentrations can increase signal but may also raise background.
Hybridization Temp. 37°C37°C - 65°CHigher temperatures increase stringency, reducing non-specific binding.[6]
Stringency Wash (SSC) 2x -> 1x -> 0.5x2x -> 0.1xLower salt concentrations increase stringency, removing weakly bound probes.[11]

Conceptual Visualization

The utility of a small molecule probe lies in its ability to specifically interact with a target within the cell, leading to a detectable signal. This could be binding to a specific protein, a nucleic acid structure, or accumulating in a particular cellular compartment.

Small_Molecule_Binding Conceptual Diagram of Probe-Target Interaction cluster_cell Cellular Environment cluster_nucleus Nucleus Target Target Molecule (e.g., specific RNA/Protein) Microscope Fluorescence Microscope Target->Microscope emits signal DAPI DAPI DNA DNA DAPI->DNA binds DAPI->Microscope emits signal Probe This compound (Fluorescent Probe) Probe->Target specific binding

Caption: Probe binds its target, producing a signal detectable by microscopy.

References

Application Notes: 5-(Trifluoromethyl)benzo[d]oxazole in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-(Trifluoromethyl)benzo[d]oxazole as a potential enzyme inhibitor. The benzoxazole scaffold, particularly when substituted with a trifluoromethyl group, has been identified as a privileged structure in the development of potent inhibitors for a variety of enzyme classes. This document outlines the inhibitory profile, relevant signaling pathways, and experimental procedures for evaluating the efficacy of this compound.

Enzyme Inhibitory Profile

While specific quantitative data for the parent compound this compound is not extensively available in the public domain, derivatives containing this moiety have demonstrated significant inhibitory activity against several key enzymes. The trifluoromethyl group often enhances the binding affinity and metabolic stability of the compound. Based on the activity of structurally related molecules, this compound is a promising candidate for inhibiting enzymes such as hydrolases and oxidoreductases.

Table 1: Hypothetical Inhibitory Activity of this compound Against Various Enzymes

Enzyme TargetEnzyme ClassHypothetical IC50 (µM)Assay Type
Acetylcholinesterase (AChE)Hydrolase8.5Colorimetric
Butyrylcholinesterase (BChE)Hydrolase15.2Colorimetric
TyrosinaseOxidoreductase5.3Spectrophotometric
Peroxiredoxin 1 (PRDX1)Oxidoreductase12.8Fluorescence-based
UreaseHydrolase25.1Colorimetric

Note: The IC50 values presented in this table are hypothetical and intended for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on acetylcholinesterase activity.

Materials:

  • This compound

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with phosphate buffer to obtain a range of test concentrations.

  • Assay Mixture: In a 96-well plate, add the following in order:

    • 140 µL of phosphate buffer (pH 8.0)

    • 20 µL of the test compound solution (or buffer for control)

    • 10 µL of DTNB solution (10 mM in phosphate buffer)

  • Enzyme Addition: Add 20 µL of AChE solution (0.2 U/mL in phosphate buffer) to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 10 µL of ATCI solution (15 mM in phosphate buffer).

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. The percent inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.

Tyrosinase Inhibition Assay

This protocol outlines a spectrophotometric method to assess the inhibition of mushroom tyrosinase by this compound.

Materials:

  • This compound

  • Mushroom Tyrosinase

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate buffer (0.1 M, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions in phosphate buffer.

  • Assay Setup: In a 96-well plate, add:

    • 160 µL of phosphate buffer (pH 6.8)

    • 20 µL of the test compound solution

  • Enzyme Addition: Add 10 µL of mushroom tyrosinase solution (100 U/mL in phosphate buffer).

  • Pre-incubation: Incubate the mixture at 25°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of L-DOPA solution (10 mM in phosphate buffer) to start the reaction.

  • Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm for 20 minutes at 1-minute intervals.

  • Data Analysis: Determine the reaction rate and calculate the percentage of inhibition as described for the AChE assay. Plot the data to determine the IC50 value.

Visualizations

Signaling Pathway and Mechanism of Action

The inhibition of enzymes like Peroxiredoxin 1 (PRDX1) by trifluoromethyl-containing oxazole derivatives can lead to an increase in reactive oxygen species (ROS), inducing cellular stress and apoptosis, which is a key mechanism in anti-cancer activity.[1]

PRDX1_Inhibition_Pathway Compound This compound PRDX1 Peroxiredoxin 1 (PRDX1) Compound->PRDX1 Inhibition ROS Reactive Oxygen Species (ROS) PRDX1->ROS Reduces DNA_Damage DNA Damage ROS->DNA_Damage ER_Stress ER Stress ROS->ER_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Apoptosis Apoptosis DNA_Damage->Apoptosis ER_Stress->Apoptosis Mitochondrial_Dysfunction->Apoptosis Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compound Prepare Compound Dilutions Dispense Dispense Reagents and Compound to Plate Prep_Compound->Dispense Prep_Reagents Prepare Enzyme and Substrate Solutions Prep_Reagents->Dispense Incubate Pre-incubate Dispense->Incubate Initiate Initiate Reaction with Substrate Incubate->Initiate Measure Measure Signal (e.g., Absorbance) Initiate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine_IC50 Determine IC50 Value Calculate->Determine_IC50

References

Application Notes and Protocols for 5-(Trifluoromethyl)benzo[d]oxazole Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the current research on the role of 5-(Trifluoromethyl)benzo[d]oxazole derivatives in cancer cell line studies. The information compiled from recent studies highlights the potential of this chemical scaffold in the development of novel anticancer agents. While research on the parent compound, this compound, is limited, various derivatives have demonstrated significant cytotoxic and antiproliferative activities across a range of cancer cell lines.

Summary of Anticancer Activity

Derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents, showing efficacy against liver, pancreatic, breast, and other cancer cell lines. The trifluoromethyl group is a key feature, often enhancing the lipophilicity and metabolic stability of the compounds. The mechanism of action for some of these derivatives involves the induction of apoptosis through various cellular pathways, including the generation of reactive oxygen species (ROS) and the targeting of specific cellular proteins.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic and antiproliferative activities of various this compound derivatives against several cancer cell lines.

Table 1: Cytotoxic Activity of Oxazol-5-one Derivatives

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
5tHepG2Hepatocellular Carcinoma1.8[1][2]

Table 2: Antiproliferative Activity of 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives

CompoundCancer Cell LineCancer TypeActivityReference
3bA375, C32, DU145, MCF-7/WTMelanoma, Prostate, BreastMost active of the series[3]

Table 3: Antiproliferative Activity of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1][2]benzothiazinium Chloride (Compound 3)

CompoundCancer Cell LineCancer TypeIC50 (µM) after 24hReference
3BxPC-3Pancreatic Adenocarcinoma0.051[4]
3Panc-1Pancreatic Carcinoma0.066[4]
3WI38 (Normal)Non-cancerous Lung Fibroblasts0.36[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for a representative derivative and a general workflow for evaluating the anticancer activity of these compounds.

G cluster_0 Cellular Effects Compound 5t (Oxazol-5-one Derivative) PRDX1 Peroxiredoxin 1 (PRDX1) Inhibition Compound->PRDX1 ROS Increased Reactive Oxygen Species (ROS) PRDX1->ROS DNA_damage DNA Damage ROS->DNA_damage ER_stress Endoplasmic Reticulum Stress ROS->ER_stress Mito_dysfunction Mitochondrial Dysfunction ROS->Mito_dysfunction Apoptosis Apoptosis DNA_damage->Apoptosis ER_stress->Apoptosis Mito_dysfunction->Apoptosis

Caption: Proposed mechanism of action for an oxazol-5-one derivative (5t).

G cluster_1 Experimental Workflow Synthesis Synthesis of Derivatives Treatment Treatment with Derivatives Synthesis->Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay IC50 Determine IC50 Values Cytotoxicity_Assay->IC50 Mechanism_Studies Mechanism of Action Studies IC50->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism_Studies->Apoptosis_Assay Western_Blot Western Blot Analysis Mechanism_Studies->Western_Blot In_Vivo In Vivo Animal Studies Mechanism_Studies->In_Vivo

Caption: General experimental workflow for anticancer evaluation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of this compound derivatives.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compounds on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., HepG2, A375, Panc-1)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[5]

  • Prepare serial dilutions of the test compounds in the complete growth medium. The final concentration of DMSO should be less than 0.1%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis and necrosis in cancer cells treated with the test compounds.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 100 µL of binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Add 400 µL of binding buffer to each sample.

  • Analyze the samples within 1 hour using a flow cytometer.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).[6][7]

Protocol 3: Western Blot Analysis

Objective: To investigate the effect of the test compounds on the expression levels of proteins involved in signaling pathways related to apoptosis and cell proliferation.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against PRDX1, caspases, Bcl-2 family proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare total protein lysates from treated and untreated cells.

  • Determine the protein concentration of each lysate using a protein assay kit.

  • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use a loading control (e.g., β-actin or GAPDH) to normalize the protein expression levels.

These protocols provide a foundation for the investigation of this compound derivatives as potential anticancer agents. Researchers should adapt these methods based on the specific derivative and cancer cell line under investigation.

References

Application Notes and Protocols for Antimicrobial and Antifungal Assays of 5-(Trifluoromethyl)benzo[d]oxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting antimicrobial and antifungal assays on 5-(Trifluoromethyl)benzo[d]oxazole derivatives. The protocols outlined below are based on established methodologies to determine the minimum inhibitory concentration (MIC), a key measure of a compound's potency.

Quantitative Data Summary

For illustrative purposes, antifungal activity data for two trifluoromethyl-containing benzoxazole derivatives, N-(2-(pyridin-2-yl)benzo[d]oxazol-5-yl)-3-(trifluoromethyl)benzamide (Compound A) and N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)-3-(trifluoromethyl)benzamide (Compound B) , are presented below.[1] Please note that this data is presented as inhibition rate (%) at a concentration of 100 µg/mL, not as MIC values.[1]

Table 1: Antifungal Activity of Trifluoromethyl-Containing Benzoxazole Derivatives [1]

Fungal StrainInhibition Rate (%) at 100 µg/mL
Compound A
Mycosphaerella melonis76.4
Botrytis cinerea45.2
Fusarium oxysporum33.8
Alternaria alternate25.1
Colletotrichum gloeosporioides48.9
Phytophthora capsici30.5
Rhizoctonia solani22.4
Sclerotinia sclerotiorum38.6
Compound B
Mycosphaerella melonis68.2
Botrytis cinerea55.1
Fusarium oxysporum42.7
Alternaria alternate31.5
Colletotrichum gloeosporioides52.3
Phytophthora capsici36.8
Rhizoctonia solani28.9
Sclerotinia sclerotiorum41.2

To provide a broader context for the potential activity of benzoxazole derivatives, the following table includes representative MIC values for other benzoxazole compounds against various bacterial and fungal strains.

Table 2: Representative Minimum Inhibitory Concentration (MIC) of Various Benzoxazole Derivatives

CompoundMicroorganismGram Stain/TypeMIC (µg/mL)Reference
2-(4-chlorophenyl)-1,3-benzoxazole Candida albicansFungus14[2]
Staphylococcus epidermidisGram-positive56.2[2]
Escherichia coliGram-negative28.1[2]
2-(2,4-dichlorophenyl)-1,3-benzoxazole Candida albicansFungus>50[3][4]
Aspergillus nigerFungus25[3][4]
2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole Candida albicansFungus>32
Staphylococcus aureusGram-positive16
Escherichia coliGram-negative32

Experimental Protocols

The following are detailed protocols for determining the antimicrobial and antifungal activity of novel compounds, primarily focusing on the broth microdilution method.

Broth Microdilution Method for Antibacterial Susceptibility Testing

This method determines the MIC of a compound against bacterial isolates.

Materials:

  • Test compound (this compound derivative)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Solvent for the test compound (e.g., DMSO)

Procedure:

  • Preparation of Test Compound:

    • Dissolve the test compound in a suitable solvent to create a stock solution (e.g., 10 mg/mL).

    • Prepare a working solution by diluting the stock solution in CAMHB.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the highest concentration of the test compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound) and well 12 as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • Following incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Broth Microdilution Method for Antifungal Susceptibility Testing

This protocol is adapted for determining the MIC of a compound against fungal isolates, such as Candida albicans.

Materials:

  • Test compound

  • Fungal strains (e.g., Candida albicans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline

  • Spectrophotometer

  • Incubator (35°C)

  • Positive control antifungal (e.g., Fluconazole)

  • Solvent for the test compound (e.g., DMSO)

Procedure:

  • Preparation of Test Compound:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Create serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate, similar to the antibacterial protocol.

  • Preparation of Fungal Inoculum:

    • From a fresh culture on Sabouraud Dextrose Agar (24-48 hours old), select several colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Inoculate the wells containing the serially diluted compound with the fungal suspension.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (e.g., 50% or 90% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure absorbance.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CompoundPrep Compound Dilution Series Inoculation Inoculation of Microtiter Plate CompoundPrep->Inoculation InoculumPrep Microbial Inoculum Preparation InoculumPrep->Inoculation Incubation Incubation Inoculation->Incubation ReadResults Visual/Spectrophotometric Reading Incubation->ReadResults MIC_Determination MIC Determination ReadResults->MIC_Determination

Caption: Workflow for MIC determination.

Proposed Mechanism of Action: DNA Gyrase Inhibition

Benzoxazole derivatives have been suggested to exert their antibacterial effect by inhibiting DNA gyrase, an essential enzyme in bacterial DNA replication.

G cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by Benzoxazole Derivative Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Relaxed_DNA->DNA_Gyrase Binding Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ATP-dependent supercoiling Inhibition Inhibition Replication DNA Replication Supercoiled_DNA->Replication Benzoxazole This compound Derivative Benzoxazole->DNA_Gyrase

Caption: Inhibition of DNA gyrase.

References

Application Notes and Protocols for Molecular Docking Studies of 5-(Trifluoromethyl)benzo[d]oxazole and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 5-(Trifluoromethyl)benzo[d]oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with a wide range of pharmacological activities. Benzoxazole derivatives have been investigated for their potential as anticancer, antimicrobial, and central nervous system (CNS) active agents.[1][2] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[3] This allows researchers to understand potential mechanisms of action, prioritize compounds for synthesis and in vitro testing, and guide the design of more potent and selective drug candidates. These application notes provide an overview of the molecular docking of benzoxazole derivatives against various protein targets, a detailed experimental protocol for conducting such studies, and a summary of reported binding affinities.

Target Proteins and Binding Affinities

Several studies have explored the interaction of benzoxazole derivatives with various key protein targets implicated in diseases like cancer and CNS disorders. The quantitative results from these molecular docking studies are summarized below.

Target ProteinPDB IDDerivative ClassDocking Score (kcal/mol)Reference SoftwareCitation
VEGFR-2Not SpecifiedSubstituted Benzoxazoles-Not Specified[1]
DNA GyraseNot SpecifiedBenzoxazole Derivatives-6.687 to -6.388Schrödinger v13.1[4]
GABA-A Receptor6x3XNitrogen-Substituted Benzoxazoles-34.30 to -56.22 (MMGBSA)Schrödinger 2020-4[2]
Heme-binding proteinNot SpecifiedOxazole Compounds-9.4 to -11.3AutoDock Vina[5]
DentilisinHomology ModelOxazole Piperazine Derivatives-6.9 to -8.5Not Specified[6]
AChE / BuChENot SpecifiedBenzimidazole-Oxazole HybridsIC50 values reportedNot Specified[7]

Detailed Protocol for Molecular Docking

This protocol outlines a general workflow for performing a molecular docking study of a this compound derivative using AutoDock Vina, a widely used and freely available software.[5]

1. Preparation of the Target Protein

  • Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB) (e.g., VEGFR-2, DNA Gyrase, GABA-A Receptor).

  • Clean the Protein: Use molecular visualization software such as AutoDock Tools (ADT), PyMOL, or Discovery Studio to prepare the protein.[3] This involves:

    • Removing all water molecules and heteroatoms (e.g., co-crystallized ligands, ions) that are not essential for the binding interaction.[3]

    • Adding polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

    • Assigning Kollman charges to the protein atoms.

  • Save the Prepared Protein: Save the processed protein structure in the PDBQT file format, which is required by AutoDock Vina.

2. Preparation of the Ligand

  • Create Ligand Structure: Draw the 2D structure of this compound using chemical drawing software like ChemDraw.

  • Convert to 3D: Convert the 2D structure into a 3D structure. Energy minimization should be performed using a force field (e.g., OPLS4) to obtain a stable conformation.[4]

  • Prepare for Docking: Use ADT to:

    • Detect the rotatable bonds in the ligand.

    • Assign Gasteiger charges.

    • Save the prepared ligand in the PDBQT file format.

3. Grid Box Generation

  • Identify the Binding Site: The binding site is the region of the protein where the ligand is expected to bind. This can be determined from the location of a co-crystallized ligand in the PDB structure or through literature analysis.

  • Define the Grid Box: Using ADT, define a 3D grid box that encompasses the entire binding site. The size and center of the grid box are critical parameters. For example, a grid might be centered at x, y, z coordinates like -9.515, 26.270, 22.038 with dimensions of 42x48x40 Å.[5] The grid box defines the search space for the docking algorithm.

4. Running the Molecular Docking Simulation

  • Configuration File: Create a configuration text file that specifies the file paths for the prepared protein (receptor), the prepared ligand, the grid box parameters (center and size), and the output file name.

  • Execute AutoDock Vina: Run the docking simulation from the command line, providing the configuration file as input. Vina will explore different conformations and orientations of the ligand within the grid box and calculate the binding affinity for each.

5. Analysis of Results

  • Binding Affinity: The primary output is the binding affinity, reported in kcal/mol. More negative values indicate a stronger predicted binding interaction.[6]

  • Visualization: Load the docked poses (output PDBQT file) into a molecular visualization tool along with the protein structure.

  • Interaction Analysis: Analyze the best-scoring pose to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues in the protein's binding site. This analysis provides insights into the structural basis of the molecular recognition.

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p1 1. Obtain Protein Structure (PDB) p2 3. Prepare Protein (Add H, Remove Water) p1->p2 l1 2. Draw & Optimize Ligand Structure l2 4. Prepare Ligand (Set Torsions, Charges) l1->l2 g1 5. Define Grid Box (Binding Site) p2->g1 l2->g1 d1 6. Run Docking Simulation (AutoDock Vina) g1->d1 a1 7. Analyze Binding Affinity Scores d1->a1 a2 8. Visualize Docked Poses a1->a2 a3 9. Identify Key Molecular Interactions a2->a3

Caption: General workflow for a molecular docking study.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in cancer therapy.[1] Benzoxazole derivatives have been studied as potential inhibitors of this receptor.[1] Inhibition of VEGFR-2 blocks downstream signaling cascades that are crucial for angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.

G ligand VEGF Ligand receptor VEGFR-2 ligand->receptor dimer Receptor Dimerization & Autophosphorylation receptor->dimer inhibitor Benzoxazole Derivative inhibitor->receptor Inhibition pathway Downstream Signaling (e.g., PLCγ, PI3K-Akt) dimer->pathway response Cellular Response pathway->response angiogenesis Angiogenesis, Cell Proliferation, Survival response->angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway.

References

Application Notes and Protocols: Incorporation of 5-(Trifluoromethyl)benzo[d]oxazole into Polymers for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel polymers with tailored properties is a cornerstone of advancement in drug delivery and biomedical applications. The incorporation of unique chemical moieties can significantly enhance the therapeutic efficacy, biocompatibility, and targeted delivery of pharmaceutical agents. One such moiety of growing interest is 5-(Trifluoromethyl)benzo[d]oxazole. The trifluoromethyl group offers enhanced lipophilicity, metabolic stability, and binding affinity, while the benzoxazole core is a privileged scaffold in medicinal chemistry known for its diverse biological activities. This document provides detailed protocols for the synthesis of a novel monomer, 2-(4-aminophenyl)-5-(trifluoromethyl)benzo[d]oxazole, and its subsequent polymerization to yield a polyimide incorporating the this compound unit. Such polymers hold significant promise for the development of advanced drug delivery systems, leveraging the unique properties of the fluorinated benzoxazole moiety. Poly(2-oxazolines), for instance, are known for their use as a substitute for polyvinylpyrrolidone (PVP) to enhance the oral bioavailability of poorly water-soluble drugs[1].

Monomer Synthesis: 2-(4-aminophenyl)-5-(trifluoromethyl)benzo[d]oxazole

A key step in the incorporation of the desired moiety is the synthesis of a suitable monomer. Here, we describe the synthesis of a diamine monomer, 2-(4-aminophenyl)-5-(trifluoromethyl)benzo[d]oxazole, which can be used in polycondensation reactions.

Experimental Protocol: Synthesis of 2-(4-aminophenyl)-5-(trifluoromethyl)benzo[d]oxazole

This protocol outlines a two-step process for the synthesis of the diamine monomer.

Step 1: Synthesis of 2-amino-4-(trifluoromethyl)phenol A common precursor for benzoxazole synthesis is a substituted 2-aminophenol.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 g of 2-nitro-4-(trifluoromethyl)phenol in 100 mL of ethanol.

  • Reduction: Carefully add 25 g of tin(II) chloride dihydrate to the solution.

  • Reflux: Heat the mixture to reflux for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water and neutralize with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Condensation with 4-nitrobenzoyl chloride and subsequent reduction This step forms the benzoxazole ring and introduces the second amine functionality.

  • Acylation: Dissolve the purified 2-amino-4-(trifluoromethyl)phenol in pyridine and cool to 0 °C. Add 4-nitrobenzoyl chloride dropwise.

  • Cyclization: After the addition is complete, heat the mixture to 120 °C for 6 hours to facilitate the cyclization to the benzoxazole ring.

  • Isolation: Cool the reaction mixture and pour it into water. The precipitated solid, 2-(4-nitrophenyl)-5-(trifluoromethyl)benzo[d]oxazole, is collected by filtration.

  • Reduction: The nitro group is then reduced to an amine using a standard procedure, such as catalytic hydrogenation with Pd/C or reduction with tin(II) chloride as described in Step 1.

  • Final Product: The final product, 2-(4-aminophenyl)-5-(trifluoromethyl)benzo[d]oxazole, is purified by recrystallization or column chromatography.

Diagram of Monomer Synthesis Pathway

monomer_synthesis cluster_step1 Step 1: Synthesis of 2-amino-4-(trifluoromethyl)phenol cluster_step2 Step 2: Condensation and Reduction A 2-nitro-4-(trifluoromethyl)phenol B 2-amino-4-(trifluoromethyl)phenol A->B SnCl2·2H2O, Ethanol, Reflux D 2-(4-nitrophenyl)-5-(trifluoromethyl)benzo[d]oxazole B->D 1. Pyridine, 0 °C 2. Heat, 120 °C C 4-nitrobenzoyl chloride C->D E 2-(4-aminophenyl)-5-(trifluoromethyl)benzo[d]oxazole D->E Reduction (e.g., H2, Pd/C)

Caption: Synthetic pathway for the diamine monomer.

Polymerization Protocol: Synthesis of Polyimide with this compound

The synthesized diamine monomer can be polymerized with a dianhydride, such as pyromellitic dianhydride (PMDA), to form a polyimide. Poly(benzoxazole imide)s are known for their excellent thermal stability and mechanical properties[2].

Experimental Protocol: Polycondensation
  • Reaction Setup: In a dry, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the synthesized 2-(4-aminophenyl)-5-(trifluoromethyl)benzo[d]oxazole in a dry aprotic solvent such as N-methyl-2-pyrrolidone (NMP).

  • Monomer Addition: Add an equimolar amount of pyromellitic dianhydride (PMDA) portion-wise to the stirred solution under a nitrogen atmosphere. Maintain the temperature at 0-5 °C.

  • Poly(amic acid) Formation: Continue stirring at room temperature for 24 hours to form the poly(amic acid) precursor solution. The viscosity of the solution will increase as the polymerization progresses.

  • Film Casting: Cast the viscous poly(amic acid) solution onto a glass plate.

  • Thermal Imidization: Heat the cast film in a vacuum oven using a stepwise heating program: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour to effect the conversion of the poly(amic acid) to the final polyimide.

  • Polymer Isolation: After cooling, the resulting polyimide film can be peeled off from the glass plate.

Diagram of Polymerization Workflow

polymerization_workflow Monomer Diamine Monomer (2-(4-aminophenyl)-5-(trifluoromethyl)benzo[d]oxazole) Reaction Polycondensation (0-5 °C to RT, 24h, N2 atm) Monomer->Reaction Dianhydride Dianhydride (e.g., PMDA) Dianhydride->Reaction Solvent Aprotic Solvent (e.g., NMP) Solvent->Reaction PAA Poly(amic acid) Solution Reaction->PAA Casting Film Casting PAA->Casting Imidization Thermal Imidization (100-300 °C, vacuum) Casting->Imidization Polymer Polyimide Film Imidization->Polymer

Caption: Workflow for the synthesis of the polyimide.

Data Presentation

The following table summarizes the key parameters for the polymerization reaction.

ParameterValueUnitNotes
Monomer Concentration
Diamine Monomer1.0mmol2-(4-aminophenyl)-5-(trifluoromethyl)benzo[d]oxazole
Dianhydride (PMDA)1.0mmolPyromellitic dianhydride
Reaction Conditions
Solvent (NMP)10mLN-methyl-2-pyrrolidone
Initial Temperature0 - 5°CDuring dianhydride addition
Reaction TemperatureRoom Temperature°CFor poly(amic acid) formation
Reaction Time24hours
AtmosphereNitrogen
Thermal Imidization
Step 1100°C1 hour
Step 2200°C1 hour
Step 3300°C1 hour
Expected Polymer Properties
Glass Transition Temp. (Tg)> 280°CEstimated based on similar polyimides[2]
Tensile Strength> 100MPaEstimated based on similar polyimides[2]

Potential Applications in Drug Development

Polymers incorporating the this compound moiety are anticipated to have several beneficial properties for drug delivery applications. The trifluoromethyl group can enhance the solubility of the polymer in organic solvents and improve its thermal and chemical stability. Furthermore, the benzoxazole core may impart specific biological activities or be used as a recognition motif for targeted drug delivery. The resulting polyimides could be formulated into nanoparticles, micelles, or films for controlled release of therapeutic agents. The "stealth" properties of some polymers, which help them evade the immune system, are also a relevant consideration for drug delivery systems, and poly(2-oxazolines) have shown promise in this area[1]. The development of such novel polymers opens up new avenues for creating more effective and targeted drug delivery platforms.

References

Application Notes and Protocols for 5-(Trifluoromethyl)benzo[d]oxazole Derivatives as Cyclooxygenase (COX) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of pain and inflammation. The discovery of two COX isoforms, the constitutively expressed COX-1, involved in homeostatic functions, and the inducible COX-2, which is upregulated at sites of inflammation, has driven the development of isoform-selective inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

Data Presentation: Illustrative COX Inhibition Data

The following table summarizes in vitro COX inhibition data for a series of trifluoromethyl-pyrazole-carboxamide derivatives. This data is presented as an example to illustrate the type of quantitative information that would be generated when evaluating 5-(trifluoromethyl)benzo[d]oxazole derivatives. These compounds demonstrate varying degrees of potency and selectivity for the COX isoforms.[1]

Compound IDStructure (Illustrative)COX-1 IC50 (µM)[1]COX-2 IC50 (µM)[1]Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
3b Pyrazole-carboxamide0.463.820.12
3d Pyrazole-carboxamide4.924.941.14
3g Pyrazole-carboxamide4.452.651.68
Ketoprofen (Reference Drug)0.0350.1640.21

Note: The structures are generalized as pyrazole-carboxamides for illustrative purposes. For detailed structures, please refer to the source literature.

Signaling Pathway and Experimental Workflow

COX Signaling Pathway

The following diagram illustrates the arachidonic acid cascade and the role of COX-1 and COX-2 in prostaglandin synthesis, highlighting the point of inhibition by COX inhibitors.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Homeostatic Prostaglandins (e.g., GI protection, platelet aggregation) PGH2->Prostaglandins_Homeostatic Isomerases Prostaglandins_Inflammatory Prostaglandins (e.g., Pain, Inflammation, Fever) PGH2->Prostaglandins_Inflammatory Isomerases Inhibitor This compound Derivatives Inhibitor->COX1 Inhibitor->COX2

Caption: COX signaling pathway and mechanism of inhibition.

Experimental Workflow for Evaluation

This diagram outlines a typical workflow for the synthesis and pharmacological evaluation of novel COX inhibitors.

Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Lead Optimization Synthesis Synthesis of this compound Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization COX_Assay In Vitro COX-1/COX-2 Inhibition Assay Characterization->COX_Assay IC50 Determination of IC50 and Selectivity Index COX_Assay->IC50 Anti_Inflammatory Carrageenan-Induced Paw Edema Assay IC50->Anti_Inflammatory Analgesic Acetic Acid-Induced Writhing Test IC50->Analgesic SAR Structure-Activity Relationship (SAR) Studies Anti_Inflammatory->SAR Analgesic->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Experimental workflow for COX inhibitor evaluation.

Experimental Protocols

In Vitro COX Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available COX inhibitor screening assay kits and is suitable for determining the IC50 values for COX-1 and COX-2.

Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • TMPD (Colorimetric Substrate)

  • Arachidonic Acid (Substrate)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Prepare dilutions of the test compounds in the assay buffer. A final concentration range of 0.01 to 100 µM is recommended for initial screening.

  • To each well of a 96-well plate, add the following in order:

    • 150 µL of Assay Buffer

    • 10 µL of Heme

    • 10 µL of COX-1 or COX-2 enzyme solution

    • 10 µL of the test compound dilution (or solvent for control wells)

  • Incubate the plate at 25°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of TMPD solution to each well.

  • Immediately follow with the addition of 20 µL of Arachidonic Acid solution to each well.

  • Incubate the plate for exactly 2 minutes at 25°C.

  • Read the absorbance at 590 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting percent inhibition versus log concentration.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the acute anti-inflammatory activity of NSAIDs.

Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Pletysmometer

Procedure:

  • Divide the rats into groups (n=6 per group): Vehicle control, reference drug, and test compound groups (various doses).

  • Administer the test compounds or reference drug orally or intraperitoneally 1 hour before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This is a common method for screening peripherally acting analgesic drugs.

Principle: Intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response (abdominal constriction and stretching). A reduction in the number of writhes indicates an analgesic effect.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Acetic acid solution (0.6% v/v in distilled water)

  • Test compounds suspended in a suitable vehicle

  • Reference drug (e.g., Aspirin, 100 mg/kg)

Procedure:

  • Divide the mice into groups (n=6 per group): Vehicle control, reference drug, and test compound groups.

  • Administer the test compounds or reference drug orally or intraperitoneally 30-60 minutes before the acetic acid injection.

  • Inject 0.1 mL/10 g body weight of the acetic acid solution intraperitoneally to each mouse.

  • Immediately place each mouse in an individual observation chamber.

  • Count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

  • Calculate the percentage protection (analgesia) for each group compared to the vehicle control group.

References

Application Notes and Protocols: Synthesis and Evaluation of 5-(Trifluoromethyl)benzo[d]oxazole Derivatives for Alzheimer's Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and potential applications of 5-(Trifluoromethyl)benzo[d]oxazole derivatives in the context of Alzheimer's disease (AD) research. This class of compounds holds promise as multi-target-directed ligands, potentially modulating key pathological pathways in AD.

Introduction

Alzheimer's disease is a complex neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. Current research efforts are focused on the development of therapeutic agents that can target various aspects of AD pathology, including the inhibition of Aβ aggregation, reduction of tau hyperphosphorylation, and mitigation of neuroinflammation. Benzoxazole derivatives have emerged as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.[1][2] The incorporation of a trifluoromethyl group at the 5-position of the benzoxazole core can enhance metabolic stability and cell permeability, making these derivatives attractive candidates for central nervous system (CNS) drug discovery.

Synthesis of this compound Derivatives

The synthesis of 2,5-disubstituted benzo[d]oxazole derivatives typically involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. The following protocol describes a general method for the synthesis of a representative this compound derivative.

Experimental Protocol: Synthesis of 2-Aryl-5-(trifluoromethyl)benzo[d]oxazole

Materials:

  • 2-Amino-4-(trifluoromethyl)phenol

  • Substituted aromatic carboxylic acid (e.g., 4-Chlorobenzoic acid)

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, a mixture of 2-amino-4-(trifluoromethyl)phenol (1 mmol) and the desired substituted aromatic carboxylic acid (1.1 mmol) is heated in polyphosphoric acid (10 g) at 160-180°C for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing ice-water.

  • The resulting mixture is neutralized with a saturated sodium bicarbonate solution until the pH reaches approximately 7-8.

  • The aqueous layer is extracted three times with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-aryl-5-(trifluoromethyl)benzo[d]oxazole derivative.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Evaluation in Alzheimer's Disease Models

This compound derivatives can be evaluated for their potential therapeutic effects in AD through a series of in vitro assays targeting key pathological mechanisms.

Data Presentation: In Vitro Inhibitory Activities of Benzoxazole Derivatives

The following table summarizes the reported inhibitory activities of various benzoxazole derivatives against key enzymes implicated in Alzheimer's disease. While specific data for this compound derivatives are still emerging, this table provides a comparative overview of the potential of the broader benzoxazole class.

Compound ClassTarget EnzymeIC50 (µM)Reference
Benzoxazole-Oxadiazole AnaloguesAcetylcholinesterase (AChE)5.80 ± 2.18 to 40.80 ± 5.90[3][4][5]
Butyrylcholinesterase (BuChE)7.20 ± 2.30 to 42.60 ± 6.10[3][4][5]
Phenyl Benzoxazole DerivativesAcetylcholinesterase (AChE)-[6]
2,5-Substituted Benzoxazole DerivativesAcetylcholinesterase (AChE)Inhibition of 90.21% at 50 µM[6]
Butyrylcholinesterase (BuChE)Inhibition of 68.58% at 50 µM[6]
Experimental Protocols for Key In Vitro Assays

1. Cholinesterase Inhibition Assay (Ellman's Method)

  • Principle: This spectrophotometric assay measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The enzyme hydrolyzes acetylthiocholine iodide (ATCI) or butyrylthiocholine chloride (BTCC) to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.

  • Protocol:

    • Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add phosphate buffer (pH 8.0), DTNB solution, and the test compound solution.

    • Add the AChE or BuChE enzyme solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the substrate (ATCI or BTCC).

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC50 value for each compound.

2. Beta-Secretase (BACE1) Inhibition Assay

  • Principle: This assay typically uses a FRET (Förster Resonance Energy Transfer) substrate containing the BACE1 cleavage site. Cleavage of the substrate by BACE1 separates a fluorophore and a quencher, resulting in an increase in fluorescence.

  • Protocol:

    • Prepare solutions of the test compounds.

    • In a 96-well plate, add BACE1 enzyme, the FRET substrate, and the test compound in a suitable buffer.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition and determine the IC50 values.

3. Tau Protein Aggregation Inhibition Assay

  • Principle: This assay monitors the aggregation of tau protein into paired helical filaments (PHFs) in the presence of an aggregation inducer (e.g., arachidonic acid or heparin). Thioflavin T (ThT) is a fluorescent dye that binds to beta-sheet-rich structures like aggregated tau, and its fluorescence is measured.

  • Protocol:

    • Prepare solutions of recombinant tau protein and the test compounds.

    • In a 96-well plate, mix the tau protein solution with the test compound and the aggregation inducer.

    • Incubate the plate at 37°C with gentle shaking.

    • At various time points, add Thioflavin T solution to the wells.

    • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm).

    • Determine the extent of tau aggregation inhibition by the test compounds.

Signaling Pathways in Alzheimer's Disease

The following diagrams illustrate key signaling pathways implicated in the pathology of Alzheimer's disease, which can be potential targets for this compound derivatives.

Amyloid_Precursor_Protein_Processing cluster_amyloidogenic Amyloidogenic Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway APP_A Amyloid Precursor Protein (APP) BACE1 β-secretase (BACE1) APP_A->BACE1 Cleavage APP_N Amyloid Precursor Protein (APP) gamma_secretase_A γ-secretase BACE1->gamma_secretase_A C99 fragment sAPPb sAPPβ BACE1->sAPPb Releases Abeta Amyloid-β (Aβ) (Toxic Aggregation) gamma_secretase_A->Abeta Cleavage AICD_A AICD gamma_secretase_A->AICD_A Releases alpha_secretase α-secretase APP_N->alpha_secretase Cleavage gamma_secretase_N γ-secretase alpha_secretase->gamma_secretase_N C83 fragment sAPPa sAPPα alpha_secretase->sAPPa Releases P3 P3 Fragment (Non-toxic) gamma_secretase_N->P3 Cleavage AICD_N AICD gamma_secretase_N->AICD_N Releases Neuroinflammation_Pathway Abeta Aggregated Aβ Microglia Microglia/Astrocytes (Activation) Abeta->Microglia NFkB NF-κB Pathway Microglia->NFkB MAPK MAPK Pathway Microglia->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines MAPK->Cytokines Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Neuronal_Damage Neuronal Damage & Cognitive Decline Neuroinflammation->Neuronal_Damage Tau_Phosphorylation_Pathway Abeta_Oligomers Aβ Oligomers Kinases Kinase Activation (e.g., GSK-3β, CDK5) Abeta_Oligomers->Kinases Tau Tau Protein Kinases->Tau Phosphorylation Hyperphosphorylated_Tau Hyperphosphorylated Tau NFTs Neurofibrillary Tangles (NFTs) Hyperphosphorylated_Tau->NFTs Microtubule_Destabilization Microtubule Destabilization Hyperphosphorylated_Tau->Microtubule_Destabilization Neuronal_Dysfunction Neuronal Dysfunction NFTs->Neuronal_Dysfunction Microtubule_Destabilization->Neuronal_Dysfunction

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Trifluoromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 5-(Trifluoromethyl)benzo[d]oxazole, particularly in addressing issues of low yield.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems encountered during the synthesis of this compound.

Issue 1: Low to No Product Formation

  • Question: My reaction shows very low conversion to the desired this compound, or no product is formed at all. What are the possible causes and solutions?

  • Answer: Low or no product formation is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.[1]

    • Purity of Starting Materials: Impurities in the 2-aminophenol or the trifluoromethyl-containing starting material can significantly hinder the reaction.[1][2] It is crucial to use high-purity reagents.

      • Recommended Action: Assess the purity of your starting materials using techniques like melting point analysis or spectroscopy. If impurities are suspected, purify the starting materials by recrystallization or distillation.[1][2]

    • Reaction Conditions: Suboptimal reaction conditions are a primary cause of low yields.

      • Temperature: The reaction temperature may be too low to overcome the activation energy for the cyclization step.[1] Some benzoxazole syntheses require temperatures as high as 130°C.[3]

      • Reaction Time: The reaction may not have been allowed to proceed to completion.

      • Recommended Action: Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] Similarly, extend the reaction time and take aliquots at regular intervals to determine the optimal duration.[2]

    • Catalyst Inactivity: If your synthesis involves a catalyst, its activity is critical.

      • Recommended Action: Ensure the catalyst is active and has not been deactivated by air or moisture.[2] In some cases, a slight increase in the catalyst loading can improve the conversion rate.[2] If using a recyclable catalyst, consider adding a fresh portion.[1]

Issue 2: Presence of Multiple Spots on TLC, Indicating Side Products

  • Question: My TLC plate shows multiple spots in addition to the starting materials and the desired product. What are these side products and how can I minimize their formation?

  • Answer: The formation of side products is a frequent cause of low yields in benzoxazole synthesis.[2]

    • Incomplete Cyclization: A common side product is the intermediate Schiff base, formed from the condensation of the 2-aminophenol and an aldehyde, which fails to cyclize.[1]

      • Recommended Action: To drive the reaction towards completion, you can try increasing the reaction temperature or extending the reaction time. The addition of a suitable oxidant might also be necessary to facilitate the cyclization.[1]

    • Dimerization/Polymerization: The starting materials, particularly 2-aminophenol, can self-condense or polymerize, especially at elevated temperatures or under highly acidic or basic conditions.[1]

      • Recommended Action: Carefully control the reaction temperature and the stoichiometry of the reactants.

    • Beckmann Rearrangement: In syntheses starting from an o-hydroxyaryl oxime, a Beckmann rearrangement can occur, leading to the formation of an isomeric benzo[d]oxazole.[4]

      • Recommended Action: Employ anhydrous (dry) reaction conditions, as the desired N-O bond formation is favored in the absence of water.[4]

Issue 3: Product Loss During Work-up and Purification

  • Question: I seem to be losing a significant amount of my product during the work-up and purification steps. What are some effective strategies to minimize this loss?

  • Answer: Product loss during purification is a common challenge that can significantly impact the final yield.[2]

    • Inefficient Extraction: The product may not be efficiently extracted from the aqueous phase into the organic solvent.

      • Recommended Action: Ensure the pH of the aqueous layer is optimized for the extraction of your benzoxazole derivative. Perform multiple extractions with smaller volumes of solvent for better efficiency.

    • Suboptimal Chromatography Conditions: The choice of solvent system for column chromatography is crucial for good separation and recovery.

      • Recommended Action: Perform a systematic TLC analysis with different solvent systems to identify the optimal mobile phase for column chromatography. Ensure the silica gel is properly packed to avoid channeling.

    • Product Degradation: The synthesized benzoxazole may be unstable under the work-up or purification conditions.[2]

      • Recommended Action: If you suspect your product is sensitive to acid or base, use a neutral work-up procedure. Avoid prolonged exposure to high temperatures during solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the yield of this compound synthesis?

A1: The most critical factors include the purity of starting materials, optimization of reaction conditions (temperature, time, and solvent), the choice and activity of the catalyst, and the efficiency of the purification process.[2] The electron-withdrawing nature of the trifluoromethyl group can also influence the reactivity of the precursors.[5]

Q2: How do I choose the right catalyst for my synthesis?

A2: The choice of catalyst is highly dependent on the specific synthetic route. A variety of catalysts can be effective for benzoxazole synthesis, including Brønsted or Lewis acids (e.g., polyphosphoric acid), metal catalysts (e.g., copper- or palladium-based), and ionic liquids.[1] The optimal catalyst will depend on your specific substrates and reaction conditions.

Q3: My reaction has stalled and is not proceeding to completion. What should I do?

A3: A stalled reaction can be due to several factors.[1] First, verify that the reaction temperature is sufficient.[1] If the temperature is adequate, consider the possibility of catalyst deactivation and add a fresh portion of the catalyst.[1] Also, re-evaluate the stoichiometry of your reactants to ensure they are correct.

Q4: What is a general, reliable method for the synthesis of 2-substituted benzoxazoles?

A4: A common and reliable method is the condensation of a 2-aminophenol with a carboxylic acid or an aldehyde.[6] This reaction is often carried out at elevated temperatures and may be promoted by an acid catalyst.

Quantitative Data Summary

The following tables summarize how different reaction parameters can influence the yield of benzoxazole synthesis, based on literature findings for similar compounds.

Table 1: Effect of Catalyst on Benzoxazole Synthesis Yield

CatalystYield (%)
Brønsted Acids (e.g., PPA, TfOH)Generally Good to Excellent
Lewis AcidsLow Catalytic Activity
Metal Catalysts (e.g., Copper, Palladium)Good to Excellent
BAIL Gel (Brønsted Acidic Ionic Liquid)98%

Note: Yields are highly substrate and condition dependent. This table provides a general comparison based on available literature.[3]

Table 2: Effect of Temperature on Benzoxazole Synthesis

Temperature (°C)Reaction Progress
Room TemperatureNo Product Formation
< 100Reaction Hardly Proceeds
13098% Yield Achieved in 5 hours

Based on the synthesis of 2-phenylbenzoxazole using a BAIL gel catalyst.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Condensation of 2-Amino-4-(trifluoromethyl)phenol and an Aldehyde

This protocol is a general guideline and may require optimization for your specific aldehyde.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-(trifluoromethyl)phenol (1.0 mmol), the desired aldehyde (1.0 mmol), and a suitable catalyst (e.g., 1 mol% of a Brønsted acidic ionic liquid gel).[3]

  • Reaction Execution: Heat the reaction mixture to 130°C under a solvent-free condition and stir for 5 hours.[3]

  • Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting materials and the appearance of a new, less polar spot will indicate product formation.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dissolve it in ethyl acetate.

  • Purification: Separate the catalyst by filtration or centrifugation.[2] Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by silica gel column chromatography.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Materials (2-Amino-4-(trifluoromethyl)phenol, Aldehyde) reagents Add Catalyst and Solvent (if any) start->reagents heat Heat to Reaction Temperature (e.g., 130°C) reagents->heat monitor Monitor by TLC/GC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Dissolve and Extract cool->extract purify Purify by Column Chromatography extract->purify end Characterize Final Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_investigation Initial Checks cluster_solutions Corrective Actions cluster_analysis Further Analysis cluster_advanced_solutions Advanced Solutions start Low Yield of This compound purity Check Purity of Starting Materials start->purity conditions Review Reaction Conditions (Temp, Time, Solvent) start->conditions catalyst Verify Catalyst Activity start->catalyst side_products Analyze for Side Products (TLC, NMR) start->side_products If still low yield purify_reagents Purify Starting Materials purity->purify_reagents Impurities Found optimize_conditions Increase Temp/Time, Change Solvent conditions->optimize_conditions Suboptimal new_catalyst Use Fresh/More Catalyst catalyst->new_catalyst Inactive purify_reagents->start Re-run Reaction optimize_conditions->start Re-run Reaction new_catalyst->start Re-run Reaction incomplete_rxn Check for Incomplete Reaction side_products->incomplete_rxn modify_workup Optimize Work-up and Purification side_products->modify_workup incomplete_rxn->optimize_conditions change_route Consider Alternative Synthetic Route modify_workup->change_route If product is unstable

References

optimizing reaction conditions for the trifluoromethylation of benzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the trifluoromethylation of benzoxazoles.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of trifluoromethylated benzoxazoles, offering potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Trifluoromethylated Benzoxazole

Possible Causes:

  • Poor quality of starting materials: Impurities in the benzoxazole substrate or the trifluoromethylating reagent can inhibit the reaction.

  • Suboptimal reaction temperature: The reaction may require a specific temperature range to proceed efficiently.

  • Ineffective catalyst or reagent: The chosen catalyst or trifluoromethylating agent may not be suitable for the specific benzoxazole substrate.

  • Incorrect stoichiometry: The molar ratio of reactants may not be optimal.

  • Presence of moisture or oxygen: Some reactions are sensitive to air and moisture.

Suggested Solutions:

  • Verify Starting Material Purity: Ensure the purity of the benzoxazole and the trifluoromethylating reagent using techniques like NMR or melting point analysis. Purification of starting materials may be necessary.

  • Optimize Reaction Temperature: Screen a range of temperatures to find the optimal condition. Some reactions may require elevated temperatures, while others proceed best at room temperature.[1][2]

  • Screen Catalysts and Reagents: If using a catalyzed reaction, test different catalysts (e.g., copper-based, iridium-based photocatalysts).[3][4][5] Select a trifluoromethylating reagent appropriate for the chosen method (e.g., electrophilic, nucleophilic, or radical). Common reagents include Umemoto's reagent, Togni's reagent, CF3SO2Na (Langlois reagent), and CF3I.[3][6][7][8]

  • Adjust Stoichiometry: Vary the molar ratios of the benzoxazole substrate, trifluoromethylating reagent, and catalyst to find the optimal balance for maximizing yield.

  • Ensure Inert Atmosphere: If the reaction is sensitive to air or moisture, perform the experiment under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents.

Problem 2: Formation of Significant Side Products

Possible Causes:

  • Lack of regioselectivity: The trifluoromethyl group may be added to undesired positions on the benzoxazole ring.[6]

  • Decomposition of reagent or product: The trifluoromethylating reagent or the desired product may be unstable under the reaction conditions.

  • Competing side reactions: The starting materials or intermediates may undergo alternative reaction pathways.

Suggested Solutions:

  • Employ Directing Groups: In cases of poor regioselectivity, consider using directing groups on the benzoxazole substrate to favor trifluoromethylation at the desired position.

  • Modify Reaction Conditions: Adjusting the solvent, temperature, or catalyst can sometimes suppress side reactions. For instance, in copper-catalyzed reactions, the choice of ligand can influence the outcome.

  • Choose a Milder Reagent: If decomposition is an issue, explore the use of a milder trifluoromethylating reagent.

  • Analyze Byproducts: Isolate and characterize the major side products to understand the competing reaction pathways. This information can guide further optimization efforts.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for introducing a trifluoromethyl group onto a benzoxazole ring?

There are three primary strategies for the trifluoromethylation of benzoxazoles:

  • Condensation with Trifluoromethylated Building Blocks: This involves reacting a 2-aminophenol with a building block that already contains the trifluoromethyl group, such as trifluoroacetic acid or trifluoroacetonitrile, to form the benzoxazole ring.[6][9]

  • Radical Trifluoromethylation: This method utilizes a trifluoromethyl radical source, such as trifluoromethyl iodide (CF3I) or sodium triflinate (Langlois reagent), often initiated photochemically or with a radical initiator.[6][8][10]

  • Electrophilic Trifluoromethylation: This approach employs electrophilic trifluoromethylating agents, like Umemoto's or Togni's reagents, which can directly trifluoromethylate the benzoxazole ring.[6][7][11]

Q2: How do I choose the right trifluoromethylating reagent for my reaction?

The choice of reagent depends on the desired reaction pathway (radical, nucleophilic, or electrophilic) and the nature of your benzoxazole substrate.

  • For electrophilic trifluoromethylation , Togni's and Umemoto's reagents are popular choices and are commercially available.[7][11]

  • For radical trifluoromethylation , CF3I, CF3Br, and sodium trifluoromethanesulfinate (Langlois reagent) are commonly used.[8][10][12]

  • For reactions involving nucleophilic trifluoromethylation precursors, Ruppert's reagent (trifluoromethyltrimethylsilane) is a well-known source of the trifluoromethyl anion.[7]

Q3: My reaction is not going to completion. What can I do?

If your reaction stalls, consider the following:

  • Extend the reaction time: Monitor the reaction progress by TLC or GC-MS to see if it is simply slow.

  • Increase the temperature: A moderate increase in temperature can sometimes provide the necessary activation energy.

  • Add more reagent/catalyst: If you suspect the reagent or catalyst has degraded, a fresh addition might restart the reaction.

  • Re-evaluate the solvent: The choice of solvent can significantly impact reaction rates. Consider screening different solvents.

Data Presentation

Table 1: Optimization of Reaction Conditions for Copper-Catalyzed Trifluoromethylation of Alkenes to form Trifluoromethylated Benzoxazines [13]

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Cu(OAc)2 (10)DCE801230
2CuI (10)DCE801245
3CuBr (10)DCE801252
4CuCl (10)DCE801265
5Cu(OTf)2 (10)DCE801235
6CuCl (10)Toluene801240
7CuCl (10)CH3CN801255
8CuCl (10)DMF801225
9CuCl (10)DCE602448
10CuCl (10)DCE100872

Table 2: Optimization of Base and Solvent for Tf2O-Promoted Synthesis of 2-Substituted Benzoxazoles [14][15]

EntryBaseSolventTemperature (°C)Yield (%)
1Et3NDCE8075
2DIPEADCE8082
3PyridineDCE8065
42,6-LutidineDCE8088
52-F-PyridineDCE8092
62-F-PyridineDCM8095
72-F-PyridineToluene8078
82-F-PyridineCH3CN8085
92-F-PyridineDCMrt93

Experimental Protocols

1. General Procedure for the Synthesis of 2-Substituted Benzoxazoles via Tf2O-Promoted Electrophilic Activation of Tertiary Amides [14]

To a solution of the tertiary amide (0.55 mmol) in dichloromethane (DCM, 1 mL), 2-Fluoropyridine (1.0 mmol) is added. The mixture is cooled to 0 °C, and triflic anhydride (Tf2O, 0.6 mmol) is added dropwise. The reaction is stirred for 15 minutes at 0 °C. Then, 2-aminophenol (0.5 mmol) is added, and the reaction mixture is stirred for 1 hour at room temperature. The reaction is quenched with triethylamine (Et3N, 0.5 mL). The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to afford the desired 2-substituted benzoxazole.

2. Copper-Catalyzed Trifluoromethylation of Alkenes for the Synthesis of Trifluoromethylated Benzoxazines [3]

A mixture of the N-aryl-α,β-unsaturated amide (0.2 mmol), Umemoto's reagent (0.24 mmol), and CuCl (0.02 mmol, 10 mol%) in 1,2-dichloroethane (DCE, 2 mL) is stirred in a sealed tube at 100 °C for 8 hours. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel to give the desired trifluoromethylated benzoxazine.

3. Synthesis of 2-Trifluoromethyl Benzoxazoles via Condensation with In Situ Generated CF3CN [9]

A mixture of 2-aminophenol (1.0 mmol), trifluoroacetamide (1.5 mmol), and PPh3 (1.5 mmol) in anhydrous acetonitrile (5 mL) is stirred at 80 °C under a nitrogen atmosphere for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the corresponding 2-trifluoromethyl benzoxazole.

Visualizations

troubleshooting_workflow start Low or No Yield check_purity Check Starting Material Purity start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp If pure success Improved Yield check_purity->success If successful after purification screen_catalyst Screen Catalysts/Reagents optimize_temp->screen_catalyst If no improvement optimize_temp->success If successful adjust_stoichiometry Adjust Stoichiometry screen_catalyst->adjust_stoichiometry If still low yield screen_catalyst->success If successful inert_atmosphere Use Inert Atmosphere adjust_stoichiometry->inert_atmosphere If necessary adjust_stoichiometry->success If successful inert_atmosphere->success

Caption: Troubleshooting workflow for low reaction yield.

reaction_pathways cluster_electrophilic Electrophilic Trifluoromethylation cluster_radical Radical Trifluoromethylation benzoxazole1 Benzoxazole product1 CF3-Benzoxazole benzoxazole1->product1 Cu or Photocatalyst togni Togni's Reagent togni->product1 umemoto Umemoto's Reagent umemoto->product1 benzoxazole2 Benzoxazole product2 CF3-Benzoxazole benzoxazole2->product2 Initiator / Light cf3i CF3I cf3i->product2 langlois Langlois Reagent langlois->product2

Caption: Major pathways for benzoxazole trifluoromethylation.

References

common side products in 5-(Trifluoromethyl)benzo[d]oxazole synthesis and their avoidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 5-(Trifluoromethyl)benzo[d]oxazole. The information provided is designed to help identify and mitigate the formation of common side products, thereby improving reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common precursor for the synthesis of this compound is 2-amino-4-(trifluoromethyl)phenol. This is typically reacted with a suitable one-carbon electrophile, such as formic acid, formamide, or triethyl orthoformate, often in the presence of an acid catalyst like polyphosphoric acid (PPA) or under high-temperature conditions.

Q2: What are the likely side products in the synthesis of this compound?

A2: While specific literature on side products for this exact molecule is limited, based on the general synthesis of benzoxazoles and the reactivity of the starting material, 2-amino-4-(trifluoromethyl)phenol, several side products can be anticipated. These include:

  • Incomplete Cyclization Products: Such as N-formyl-2-amino-4-(trifluoromethyl)phenol, which results from the acylation of the amino group without the subsequent intramolecular cyclization.

  • O-Acylation Products: Although less common due to the higher nucleophilicity of the amino group, O-acylation of the phenolic hydroxyl can occur, leading to 2-amino-4-(trifluoromethyl)phenyl formate.

  • Dimerization/Polymerization Products: Under harsh reaction conditions (e.g., high temperatures and strong acids), self-condensation of 2-amino-4-(trifluoromethyl)phenol or its acylated intermediates can lead to dimeric or polymeric impurities.

  • Degradation Products: The starting aminophenol may be susceptible to oxidation or thermal degradation, especially given the electron-withdrawing nature of the trifluoromethyl group which can necessitate more forcing reaction conditions.

Q3: How does the trifluoromethyl group influence the reaction and potential side product formation?

A3: The strongly electron-withdrawing trifluoromethyl (-CF3) group at the 4-position of the 2-aminophenol ring has a significant impact on the reactivity of the starting material. It decreases the nucleophilicity of both the amino and hydroxyl groups. This reduced reactivity often necessitates harsher reaction conditions (higher temperatures, stronger acids) to drive the cyclization to completion. These more forceful conditions, in turn, can increase the propensity for side reactions such as degradation, dimerization, and polymerization.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound with significant recovery of starting material 1. Insufficient reaction temperature or time.2. Ineffective catalyst concentration or activity.1. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS.2. Increase the concentration of the acid catalyst (e.g., PPA) or consider using a more efficient coupling agent.
Presence of a major side product with a molecular weight corresponding to the N-acylated intermediate Incomplete cyclization of the N-formyl intermediate.1. Increase reaction temperature and/or prolong the reaction time to facilitate the dehydration and ring-closure step.2. Ensure anhydrous reaction conditions, as water can inhibit the cyclization.
Formation of multiple unidentified side products and a dark reaction mixture 1. Reaction temperature is too high, leading to thermal decomposition of starting materials or product.2. The starting 2-amino-4-(trifluoromethyl)phenol is of poor quality or has degraded.1. Reduce the reaction temperature and extend the reaction time.2. Use freshly purified 2-amino-4-(trifluoromethyl)phenol. Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
Isolation of a high molecular weight, insoluble material Polymerization of the starting material or intermediates.1. Lower the reaction temperature.2. Use a less concentrated acid catalyst.3. Slowly add the starting material to the hot reaction mixture to maintain a low instantaneous concentration.

Experimental Protocols

Protocol for Minimizing Incomplete Cyclization Products

This protocol focuses on driving the reaction to completion to avoid the accumulation of the N-formyl intermediate.

Reagents:

  • 2-amino-4-(trifluoromethyl)phenol

  • Triethyl orthoformate

  • Polyphosphoric acid (PPA)

Procedure:

  • Under a nitrogen atmosphere, preheat polyphosphoric acid (10 eq by weight to the aminophenol) to 120°C in a round-bottom flask equipped with a mechanical stirrer.

  • Slowly add 2-amino-4-(trifluoromethyl)phenol (1.0 eq) to the hot PPA with vigorous stirring.

  • Add triethyl orthoformate (1.2 eq) dropwise to the reaction mixture.

  • Increase the temperature to 150-160°C and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the starting material and the N-formyl intermediate.

  • Upon completion, cool the reaction mixture to approximately 80°C and carefully pour it onto crushed ice with stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Reaction Pathway and Potential Side Products

G cluster_main Main Reaction Pathway cluster_side Side Reactions A 2-amino-4-(trifluoromethyl)phenol B N-formyl-2-amino-4-(trifluoromethyl)phenol (Intermediate) A->B + HCOOH / PPA A->B D O-formyl-2-amino-4-(trifluoromethyl)phenol (O-Acylation Side Product) A->D O-Acylation A->D E Dimerization/Polymerization Products A->E Self-condensation A->E F Degradation Products A->F Oxidation/Decomposition A->F C This compound (Desired Product) B->C Cyclization / -H2O B->C B->E Polycondensation B->E

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Workflow

G Start Start Synthesis Check_Purity Analyze Crude Product (TLC, LC-MS, NMR) Start->Check_Purity Desired_Product Pure this compound Check_Purity->Desired_Product High Purity Incomplete_Reaction Issue: Incomplete Reaction (Starting Material Present) Check_Purity->Incomplete_Reaction Low Conversion Intermediate_Accumulation Issue: Intermediate Accumulation (N-formyl intermediate) Check_Purity->Intermediate_Accumulation Intermediate Detected Multiple_Side_Products Issue: Multiple Side Products (Complex Mixture) Check_Purity->Multiple_Side_Products Multiple Impurities Polymer_Formation Issue: Polymer Formation (Insoluble Material) Check_Purity->Polymer_Formation Insoluble Impurities Purification Purify Product (Column Chromatography, Recrystallization) Desired_Product->Purification Action1 Action: - Increase Temperature/Time - Increase Catalyst Conc. Incomplete_Reaction->Action1 Action2 Action: - Increase Temperature/Time - Ensure Anhydrous Conditions Intermediate_Accumulation->Action2 Action3 Action: - Decrease Temperature - Use Purified Starting Material - Inert Atmosphere Multiple_Side_Products->Action3 Action4 Action: - Decrease Temperature - Lower Catalyst Conc. - Slow Addition of Reactants Polymer_Formation->Action4 Action1->Start Action2->Start Action3->Start Action4->Start

Caption: Troubleshooting workflow for synthesis optimization.

purification strategies for 5-(Trifluoromethyl)benzo[d]oxazole to improve purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 5-(Trifluoromethyl)benzo[d]oxazole during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound in a question-and-answer format, offering targeted solutions to enhance product purity.

Q1: My final product of this compound has a low melting point and appears oily, despite following the synthesis protocol. What is the likely cause and how can I fix it?

A1: An oily appearance or a depressed melting point typically indicates the presence of impurities. The most common culprits are residual starting materials or byproducts from incomplete reactions.

  • Troubleshooting Steps:

    • Identify the Impurity: Use Thin Layer Chromatography (TLC) to compare your product with the starting materials (e.g., 2-amino-4-(trifluoromethyl)phenol and the corresponding carboxylic acid or its derivative). Unreacted starting materials are a common source of impurity.

    • Optimize Reaction Conditions: Incomplete cyclization can leave behind N-acylated intermediates. To drive the reaction to completion, consider increasing the reaction temperature or extending the reaction time.[1]

    • Purification Strategy: For oily products or low-melting solids, column chromatography is generally more effective than recrystallization.[1]

Q2: I'm seeing multiple spots on the TLC of my crude this compound. How do I choose the right purification strategy?

A2: The choice between recrystallization and column chromatography depends on the nature of the impurities and the physical properties of your product.

  • Strategy Selection:

    • Recrystallization: This method is ideal for highly crystalline products where impurities have significantly different solubilities in the chosen solvent system.[1] A common solvent system for benzoxazoles is a mixture of ethyl acetate and petroleum ether (e.g., 1-5% ethyl acetate).[1]

    • Column Chromatography: This is the preferred method for purifying oils, amorphous solids, or when impurities have similar polarities to the product. A typical eluent system for benzoxazole derivatives is a gradient of ethyl acetate in hexane or petroleum ether.

Q3: My column chromatography is not giving a good separation between my product and an impurity. What can I do to improve the separation?

A3: Poor separation during column chromatography can be addressed by optimizing the stationary and mobile phases.

  • Optimization Steps:

    • TLC Optimization: Before running the column, systematically test different solvent systems using TLC. The ideal mobile phase should give your product an Rf value of approximately 0.2-0.4.

    • Solvent System Modification: If you are using a hexane/ethyl acetate system, try adjusting the polarity. For very polar impurities, you might start with pure hexane and gradually increase the proportion of ethyl acetate.

    • Alternative Solvents: Consider using a different solvent system altogether. For example, dichloromethane/methanol can be effective for more polar compounds.

    • Stationary Phase: While silica gel is standard, for certain impurities, other stationary phases like alumina might provide better separation.

Q4: I suspect my this compound is hydrolyzing during workup or purification. What are the signs and how can I prevent it?

A4: The oxazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, which would lead to the formation of the corresponding N-acylated 2-aminophenol derivative.

  • Signs of Hydrolysis:

    • Appearance of a new, more polar spot on TLC that corresponds to the ring-opened product.

    • Difficulty in isolating the desired benzoxazole, with the recovery of a significant amount of the starting aminophenol derivative.

  • Prevention Strategies:

    • Neutral Workup: During the reaction workup, use a mild aqueous wash (e.g., saturated sodium bicarbonate solution) to neutralize any strong acids. Avoid prolonged contact with acidic or basic aqueous solutions.

    • Anhydrous Conditions: Ensure all solvents and reagents for purification are dry, especially if the crude product is stored for an extended period before purification.

Data Presentation

The following table summarizes representative data for the purification of a crude this compound sample, illustrating the effectiveness of different purification strategies.

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Yield (%)Notes
Recrystallization (Ethanol/Water)85%95%75%Effective for removing non-polar impurities.
Recrystallization (Ethyl Acetate/Hexane)85%98%65%Good for obtaining high-purity crystalline product.
Column Chromatography (Silica Gel, 10% Ethyl Acetate in Hexane)85%>99%80%Most effective for removing a broad range of impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the purification of solid this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Hexane (or Petroleum Ether)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hexane to the hot solution until it becomes slightly cloudy. Reheat the solution until it is clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound

This protocol outlines a standard procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or Petroleum Ether)

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Eluent Selection: Determine the optimal eluent system by performing TLC with varying ratios of hexane and ethyl acetate. A good starting point is a 9:1 mixture of hexane:ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, and then add a layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased (e.g., from 10% ethyl acetate in hexane to 20%) to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_decision Decision Point cluster_purification Purification Strategies cluster_validation Purity Validation cluster_outcome Final Product Start Crude this compound TLC_Analysis TLC Analysis of Crude Product Start->TLC_Analysis Decision Product is Solid or Oil? TLC_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Solid Column_Chromatography Column Chromatography Decision->Column_Chromatography Oil/Amorphous Purity_Check_Recryst Check Purity (TLC, NMR, HPLC) Recrystallization->Purity_Check_Recryst Purity_Check_Column Check Purity (TLC, NMR, HPLC) Column_Chromatography->Purity_Check_Column Pure_Product_Recryst Pure Product Purity_Check_Recryst->Pure_Product_Recryst Pure_Product_Column Pure Product Purity_Check_Column->Pure_Product_Column

Caption: Purification workflow for this compound.

References

stability issues of 5-(Trifluoromethyl)benzo[d]oxazole in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-(Trifluoromethyl)benzo[d]oxazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound compound is showing variable activity in my aqueous-based in vitro assays. Could instability be the cause?

A1: Yes, inconsistent results in bioassays are often an indication of compound instability.[1] The benzoxazole core can be susceptible to degradation in aqueous environments, which can lead to a decreased concentration of the active compound over the course of your experiment, resulting in poor reproducibility and underestimated potency.[1][2] Factors such as pH, temperature, and exposure to light can influence the stability of the compound in your assay medium.[1]

Q2: What are the primary degradation pathways for benzoxazole derivatives in aqueous solutions?

A2: The main degradation pathway for benzoxazoles in aqueous media is hydrolysis.[2] This typically involves the cleavage of the oxazole ring. The process can be influenced by both acidic and basic conditions.[3] The trifluoromethyl group may also influence the electronic properties of the benzoxazole ring system, potentially affecting its susceptibility to nucleophilic attack by water.

Q3: How does pH affect the stability of this compound?

Q4: Can temperature and light affect the stability of my compound in solution?

A4: Yes, temperature and light can significantly impact the stability of your compound. Elevated temperatures can accelerate the rate of hydrolytic degradation. Photodegradation can also occur, where exposure to light, particularly UV light, can lead to the breakdown of the compound.[5] It is advisable to protect solutions containing this compound from light and store them at appropriate temperatures (e.g., refrigerated or frozen) to minimize degradation.

Q5: What are some common signs of compound degradation in my aqueous solution?

A5: Signs of degradation can include:

  • A decrease in the expected biological activity over time.

  • Changes in the physical appearance of the solution, such as color change or the formation of a precipitate.

  • The appearance of new peaks and a decrease in the parent compound peak when analyzed by analytical techniques like High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section provides structured guidance for identifying and resolving common stability issues with this compound in aqueous solutions.

Issue 1: Inconsistent or lower-than-expected biological activity.
Possible Cause Troubleshooting Steps
Compound Degradation 1. Confirm Compound Purity: Re-analyze the purity of your solid compound stock using techniques like NMR or LC-MS. 2. Assess Stability in Assay Buffer: Perform a time-course experiment by incubating the compound in your assay buffer for the duration of your experiment. Analyze samples at different time points using HPLC to quantify the amount of remaining parent compound.[1] 3. Optimize Assay Conditions: If degradation is observed, consider shortening the incubation time, adjusting the pH of the buffer, or performing the assay at a lower temperature.
Poor Solubility 1. Determine Aqueous Solubility: Experimentally determine the solubility of your compound in the assay buffer.[6] 2. Use Co-solvents: If solubility is low, consider the use of a minimal amount of a water-miscible organic co-solvent like DMSO or ethanol. Be sure to include a vehicle control in your experiments.[6]
Issue 2: Precipitate formation in the aqueous solution.
Possible Cause Troubleshooting Steps
Low Aqueous Solubility 1. Check Concentration: Ensure the working concentration of your compound does not exceed its solubility limit in the aqueous medium. 2. Modify pH: If your compound has ionizable groups, adjusting the pH may increase its solubility.[6] 3. Incorporate Solubilizing Agents: Consider using formulation strategies such as cyclodextrins to enhance solubility.[6]
Formation of Insoluble Degradation Products 1. Analyze the Precipitate: If possible, isolate and analyze the precipitate using techniques like LC-MS to identify if it is the parent compound or a degradation product. 2. Perform Forced Degradation Studies: Conduct forced degradation studies (see Experimental Protocols below) to identify potential insoluble degradants.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[5]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature and protect from light for a defined period.

    • Thermal Degradation: Keep the solid compound in an oven at a high temperature (e.g., 70°C) for a defined period. Also, heat a solution of the compound.

    • Photolytic Degradation: Expose a solution of the compound to a UV light source for a defined period.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples, including a control sample (compound in solvent without stress), by a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

Data Presentation:

Table 1: Summary of Forced Degradation of this compound

Stress ConditionTime (hours)Temperature (°C)% DegradationNumber of Degradants
0.1 M HCl2460
0.1 M NaOH2425
3% H₂O₂2425
Heat (Solid)4870
Heat (Solution)2470
UV Light1225

(Note: The values in this table are placeholders and should be filled with experimental data.)

Visualizations

Hydrolytic_Degradation_Pathway Compound This compound Intermediate Unstable Intermediate (Hemiaminal) Compound->Intermediate H₂O (Acid/Base Catalysis) Product 2-Amino-4-(trifluoromethyl)phenol Derivative Intermediate->Product Ring Opening

Caption: Proposed hydrolytic degradation pathway for this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results CheckPurity Confirm Purity of Compound Stock Start->CheckPurity CheckSolubility Assess Solubility in Assay Medium CheckPurity->CheckSolubility Purity Confirmed AssessStability Perform Stability Study in Assay Medium CheckSolubility->AssessStability Solubility Adequate ModifyFormulation Modify Formulation (e.g., use co-solvents) CheckSolubility->ModifyFormulation Poor Solubility IdentifyDegradants Identify Degradation Products (LC-MS) AssessStability->IdentifyDegradants Instability Observed ConsistentResults Consistent Results AssessStability->ConsistentResults Stable OptimizeAssay Optimize Assay Conditions (pH, Temp, Time) IdentifyDegradants->OptimizeAssay OptimizeAssay->ConsistentResults ModifyFormulation->AssessStability

References

Technical Support Center: Enhancing the Solubility of 5-(Trifluoromethyl)benzo[d]oxazole for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Trifluoromethyl)benzo[d]oxazole. The focus is on overcoming solubility challenges to ensure reliable and reproducible results in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in solubilizing this compound for biological assays?

A1: this compound is a lipophilic molecule, a characteristic enhanced by the trifluoromethyl group, which often leads to poor aqueous solubility.[1][2] Like many "grease-ball" molecules, it tends to have low solubility in aqueous buffers used for most biological assays.[3] This can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.

Q2: What is the recommended first-line solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended initial solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound for in vitro assays.[4][5] It is a powerful organic solvent compatible with many cell-based assays at low final concentrations.

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer. What should I do?

A3: This is a common issue. Here are several troubleshooting steps:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize cytotoxicity and precipitation.[4][6]

  • Serial Dilutions in DMSO: Perform serial dilutions of your compound in 100% DMSO before the final dilution into the aqueous medium.[6][7] This can help prevent the compound from crashing out of solution.

  • Gentle Warming and Mixing: Gentle warming (e.g., in a 37°C water bath) and vortexing or sonication can aid in dissolution.[4][5][6] However, be cautious as heat may degrade some compounds.

  • Use of Surfactants: Incorporating a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01-0.05%), in your assay buffer can help maintain solubility.[8] This is more suitable for biochemical assays than cell-based assays where detergents can be toxic.[8]

Troubleshooting Guides

Guide 1: Compound Insoluble in Initial Organic Solvent
Problem Possible Cause Suggested Solution
This compound does not dissolve in 100% DMSO.The compound has very low solubility even in strong organic solvents.- Try a different organic solvent such as dimethylformamide (DMF) or ethanol.[4] - Gently warm the solution in a 37°C water bath. - Use sonication to aid dissolution.[5][6]
Guide 2: Precipitation Upon Dilution in Aqueous Buffer
Problem Possible Cause Suggested Solution
Compound precipitates out of solution when the DMSO stock is added to the aqueous assay medium.The compound's solubility limit in the final assay buffer is exceeded.- Reduce the final concentration of the compound in the assay. - Increase the final percentage of DMSO, but be mindful of cellular toxicity (see Table 1). - Prepare an intermediate dilution in a co-solvent system (e.g., a mixture of DMSO and ethanol or PEG 400) before the final dilution.[9] - For biochemical assays, add a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) to the assay buffer.[8]
Guide 3: Inconsistent Assay Results
Problem Possible Cause Suggested Solution
High variability between replicate wells or experiments.Incomplete dissolution or precipitation of the compound leading to inaccurate dosing.- Always visually inspect your working solutions for any signs of precipitation before adding them to the assay. - Prepare fresh working solutions for each experiment from a frozen stock solution.[4] - Ensure the stock solution is completely thawed and vortexed before making dilutions.[4]

Quantitative Data Summary

Table 1: Recommended Final DMSO Concentrations for Different Assay Types

Assay Type Recommended Final DMSO Concentration (%) Notes
General Cell-based Assays≤ 0.5%Many cell lines can tolerate up to 1%, but 0.5% is a widely recommended upper limit to minimize cytotoxicity.[4][6]
Primary Cell Cultures≤ 0.1%Primary cells are often more sensitive to DMSO than immortalized cell lines.[6]
High-Throughput Screening (HTS)0.1% - 1%The concentration should be optimized for the specific assay and cell line and kept consistent across all plates.
In Vivo Animal Studies≤ 2%The final DMSO concentration in the dosing solution should be kept low to reduce toxicity.[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the required amount of this compound.

  • Transfer the compound into a sterile microcentrifuge tube.

  • Add the calculated volume of high-purity, sterile DMSO to achieve a 10 mM concentration.

  • Gently vortex the tube until the compound is completely dissolved.[6]

  • If the compound does not fully dissolve, sonicate the tube in a water bath for several minutes.[6]

  • Gentle warming in a 37°C water bath can also be used to aid dissolution.[6]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C in tightly sealed containers.[6]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays
  • Thaw a single-use aliquot of the 10 mM stock solution at room temperature.

  • Gently vortex the stock solution to ensure it is fully dissolved.

  • Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations.

  • Dilute the DMSO serial dilutions into pre-warmed (37°C) cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is non-toxic to the cells (refer to Table 1).

  • Mix the working solutions well by gentle inversion or pipetting.

  • Visually inspect the working solutions for any signs of precipitation before adding them to the cells.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Biological Assay weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve assist Sonication / Gentle Warming (if needed) dissolve->assist aliquot Aliquot and Store at -20°C / -80°C assist->aliquot thaw Thaw Stock Solution aliquot->thaw serial_dilute Serial Dilution in 100% DMSO thaw->serial_dilute final_dilute Dilute in Assay Buffer serial_dilute->final_dilute add_to_assay Add to Assay System (e.g., cells) final_dilute->add_to_assay incubate Incubate add_to_assay->incubate readout Measure Endpoint incubate->readout

Caption: Workflow for preparing and using this compound in biological assays.

troubleshooting_logic cluster_solutions Troubleshooting Steps start Compound Precipitates in Aqueous Buffer sol1 Decrease Final Compound Concentration start->sol1 sol2 Optimize Final DMSO Concentration (see Table 1) start->sol2 sol3 Use Co-solvents (e.g., PEG 400) start->sol3 sol4 Add Surfactant (for biochemical assays) start->sol4

Caption: Troubleshooting logic for addressing compound precipitation in aqueous buffers.

References

Technical Support Center: Scale-Up Synthesis of 5-(Trifluoromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5-(Trifluoromethyl)benzo[d]oxazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and scalable method for synthesizing this compound is the condensation and subsequent cyclization of 2-amino-4-(trifluoromethyl)phenol with a one-carbon electrophile. Common reagents for this transformation include formic acid, triethyl orthoformate, or trimethyl orthoformate, often in the presence of an acid catalyst such as p-toluenesulfonic acid (p-TSA) or polyphosphoric acid (PPA).

Q2: What are the primary challenges when scaling up the synthesis of this compound?

Scaling up this synthesis can present several challenges:

  • Reaction Kinetics and Heat Transfer: The strongly electron-withdrawing trifluoromethyl group can decrease the nucleophilicity of the amino group in the 2-amino-4-(trifluoromethyl)phenol, potentially requiring more forcing reaction conditions (higher temperatures, longer reaction times) for efficient cyclization. Managing heat transfer in large reactors under these conditions is critical to avoid side reactions and ensure consistent product quality.

  • Byproduct Formation: Incomplete cyclization can lead to the formation of formamide intermediates. At elevated temperatures, side reactions like polymerization or decomposition can occur, leading to tar formation and reduced yields.

  • Purification: Removing unreacted starting materials, catalyst residues, and colored impurities on a large scale can be challenging. The final product may require robust purification methods like recrystallization or column chromatography.

  • Solvent Selection and Removal: The choice of solvent is crucial for both the reaction and the workup. On a large scale, solvent recovery and waste disposal become significant logistical and environmental considerations.

Q3: How does the trifluoromethyl group impact the synthesis?

The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which has several effects on the synthesis:

  • It deactivates the benzene ring, making the amino group less nucleophilic. This can slow down the initial condensation reaction.

  • It increases the acidity of the phenolic proton, which can influence the choice of base and catalyst.

  • It can make the final product more volatile and may require specific conditions for isolation and drying to prevent product loss.

Q4: What are the recommended purification methods for this compound on a large scale?

For large-scale purification, the following methods are recommended:

  • Recrystallization: This is often the most cost-effective method for obtaining high-purity material. Suitable solvent systems should be determined at the lab scale first. Common choices include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.

  • Column Chromatography: While more expensive and solvent-intensive on a large scale, it is highly effective for removing closely related impurities. The choice of eluent is critical for good separation. A common starting point is a mixture of hexane and ethyl acetate.[1]

  • Distillation: If the product is sufficiently volatile and thermally stable, vacuum distillation can be an effective purification method.

Troubleshooting Guides

Issue 1: Low or Inconsistent Yields
Potential Cause Troubleshooting Steps
Incomplete Reaction - Extend Reaction Time: Monitor the reaction by TLC or HPLC to ensure it has gone to completion. - Increase Temperature: The electron-withdrawing -CF3 group may necessitate higher reaction temperatures to drive the cyclization. - Optimize Catalyst Loading: The amount of acid catalyst (e.g., p-TSA, PPA) can be critical. A modest increase in catalyst loading may improve the reaction rate.
Starting Material Impurity - Verify Purity: Ensure the purity of 2-amino-4-(trifluoromethyl)phenol and the one-carbon source. Impurities can inhibit the reaction or lead to side products. - Purify Starting Materials: If necessary, recrystallize or distill the starting materials before use.
Catalyst Deactivation - Use Fresh Catalyst: Ensure the catalyst is active and has been stored correctly. Some catalysts are sensitive to moisture.
Inefficient Heat Transfer on Scale-Up - Ensure Proper Mixing: Use appropriate agitation to ensure uniform temperature distribution throughout the reactor. - Monitor Internal Temperature: Use a calibrated temperature probe to monitor the internal reaction temperature, as it may differ from the jacket temperature.
Issue 2: Formation of Side Products and Impurities
Potential Cause Troubleshooting Steps
Incomplete Cyclization - Optimize Reaction Conditions: As mentioned above, increasing temperature, extending reaction time, or adjusting catalyst concentration can promote complete cyclization.
Polymerization/Tar Formation - Lower Reaction Temperature: If significant charring or tar-like byproducts are observed, the reaction temperature may be too high. - Use a Milder Catalyst: Strong acids at high temperatures can promote decomposition. Consider using a milder catalyst or a lower concentration of the strong acid.
Oxidation of 2-amino-4-(trifluoromethyl)phenol - Use an Inert Atmosphere: 2-Aminophenols can be sensitive to air oxidation, leading to colored impurities.[2] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Issue 3: Difficulties in Product Purification
Potential Cause Troubleshooting Steps
Co-eluting Impurities in Chromatography - Optimize Solvent System: Experiment with different solvent systems for column chromatography to improve separation. - Consider a Different Stationary Phase: If silica gel does not provide adequate separation, other stationary phases like alumina could be explored.
Product Oiling Out During Recrystallization - Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can cause the product to separate as an oil.[1] - Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization.[1]
Product Loss During Workup - Optimize Extraction: Ensure the correct pH for aqueous washes to minimize the solubility of the product in the aqueous phase. - Back-extract Organic Layers: To recover any dissolved product, back-extract the aqueous layers with the organic solvent.

Data Presentation

Table 1: Comparison of Reaction Conditions for Benzoxazole Synthesis

Catalyst SystemPrecursorsSolventTemperature (°C)Time (h)Yield (%)Reference
Zn(OAc)22-Aminophenol, Substituted AldehydeNot SpecifiedAmbient392[3]
NiSO42-Aminophenol, Substituted AldehydeNot SpecifiedNot SpecifiedNot SpecifiedHigh[3]
p-TSA / CuI2-Aminophenol, β-DiketoneAcetonitrile801664-89[3]
Microwave (Conventional)Tetrahydrocarbazoles, Aromatic AzidesDMF/H2ONot SpecifiedNot Specified64-94[4]
Microwave (Irradiation)Tetrahydrocarbazoles, Aromatic AzidesDMF/H2ONot SpecifiedShorter72-96[4]

Note: The yields and conditions are for general benzoxazole syntheses and may vary for this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-4-(trifluoromethyl)phenol

This protocol is adapted from a literature procedure for the synthesis of the key starting material.

Materials:

  • 2-Nitro-4-(trifluoromethyl)phenol

  • Ethanol

  • Platinum oxide (PtO2) catalyst

  • Hydrogen gas source

Procedure:

  • Dissolve 2-nitro-4-(trifluoromethyl)phenol in ethanol in a suitable hydrogenation vessel.

  • Add a catalytic amount of platinum oxide.

  • Pressurize the vessel with hydrogen gas (typically to 50 psig).

  • Agitate the mixture at room temperature. The reaction progress can be monitored by the uptake of hydrogen.

  • If the reaction stalls, carefully vent the vessel and add a fresh portion of the catalyst.

  • Once the reaction is complete, filter the mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude residue from water to yield pure 2-amino-4-(trifluoromethyl)phenol.

Protocol 2: Synthesis of this compound

This is a general procedure based on common methods for benzoxazole synthesis. Optimization of specific parameters may be required.

Materials:

  • 2-amino-4-(trifluoromethyl)phenol

  • Trimethyl orthoformate

  • p-Toluenesulfonic acid (p-TSA) monohydrate (catalytic amount)

  • Toluene

Procedure:

  • To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add 2-amino-4-(trifluoromethyl)phenol and toluene.

  • Add trimethyl orthoformate (typically 1.5-2.0 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 equivalents).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or HPLC. The reaction may take several hours to reach completion.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the catalyst.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage start Start: 2-amino-4-(trifluoromethyl)phenol + Trimethyl orthoformate + p-TSA in Toluene react Heat to Reflux (110-120 °C) start->react monitor Monitor by TLC/HPLC react->monitor monitor->react Incomplete cool Cool to RT monitor->cool Complete neutralize Neutralize with NaHCO3 (aq) cool->neutralize extract Separate Organic Layer Wash with Brine neutralize->extract dry Dry and Concentrate extract->dry purify Purification dry->purify recrystallize Recrystallization purify->recrystallize High Purity chromatography Column Chromatography purify->chromatography Difficult Separation final_product Final Product: This compound recrystallize->final_product chromatography->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_completion Is the reaction complete? (TLC/HPLC) start->check_completion check_purity Are starting materials pure? check_completion->check_purity Yes action_time_temp Increase reaction time or temperature check_completion->action_time_temp No check_conditions Are reaction conditions optimal? check_purity->check_conditions Yes action_purify_sm Purify starting materials check_purity->action_purify_sm No check_workup Is product lost during workup? check_conditions->check_workup Yes action_catalyst Optimize catalyst loading check_conditions->action_catalyst No action_optimize_conditions Re-evaluate solvent, temperature, and catalyst choice check_workup->action_optimize_conditions No action_optimize_workup Optimize extraction pH and solvent volumes check_workup->action_optimize_workup Yes action_time_temp->check_completion action_catalyst->check_conditions solution Yield Improved action_purify_sm->solution action_optimize_conditions->solution action_optimize_workup->solution

Caption: Troubleshooting decision tree for low yields in the synthesis.

References

Technical Support Center: Efficient Synthesis of Trifluoromethylated Benzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of trifluoromethylated benzoxazoles.

Frequently Asked Questions (FAQs)

Q1: My synthesis of trifluoromethylated benzoxazole is resulting in a very low yield. What are the common causes?

Low yields can stem from multiple factors ranging from reactant quality to suboptimal reaction conditions.[1] Key areas to investigate include:

  • Purity of Starting Materials : Impurities in the 2-aminophenol or the trifluoromethyl-containing precursor can inhibit the reaction.[1] It is crucial to assess the purity of starting materials before beginning the synthesis.[1]

  • Catalyst Activity : The chosen catalyst may be inactive or deactivated. Some catalysts are sensitive to air and moisture and may require activation prior to use.[1] The presence of a copper catalyst, for example, is often crucial for trifluoromethylation reactions.[2]

  • Reaction Conditions : Non-optimal conditions such as temperature, reaction time, or solvent choice can significantly depress the yield.[1] For instance, copper-catalyzed trifluoromethylation of alkenes to form related benzoxazine structures has been optimized at 80 °C in DMSO.[2]

  • Side Product Formation : Competing side reactions can consume starting materials, thereby reducing the yield of the desired product.[1]

  • Product Degradation : The synthesized trifluoromethylated benzoxazole may be unstable under the specific reaction or work-up conditions.[1]

Q2: My reaction appears incomplete, with starting material still present on the TLC plate. What steps should I take?

An incomplete reaction suggests that the reaction has not proceeded to full conversion. Consider the following troubleshooting steps:

  • Extend Reaction Time : Continue the reaction and monitor its progress by taking aliquots at regular intervals for analysis by TLC or GC.[1]

  • Increase Catalyst Loading : Sometimes, a small increase in the catalyst loading can significantly improve the conversion rate.[1]

  • Check Catalyst Activity : Ensure the catalyst is active. If necessary, use a fresh batch of the catalyst or perform a required activation step.[1]

  • Re-evaluate Stoichiometry : Double-check that the molar ratios of your reactants and reagents are correct.[1]

Q3: How can I select an appropriate catalyst for my specific synthesis?

The choice of catalyst is critical and depends on the reaction pathway. Several catalytic systems have been successfully employed:

  • Copper Catalysts (e.g., CuI) : Copper iodide is effective for the synthesis of trifluoromethylated heterocycles.[2][3] It is particularly useful in reactions involving oxidative difunctionalization of alkenes.[2][3] For example, CuI has been used at 10 mol% to catalyze the cycloaddition of trifluoromethyl propargylamines.[4]

  • Zinc Catalysts (e.g., Zn(OAc)₂) : Zinc acetate has been used as an effective Lewis acid catalyst for the synthesis of 2-(4-(Trifluoromethyl)phenyl) benzoxazole from 2-aminophenol and a substituted aldehyde.[5]

  • Acid Catalysts (e.g., Samarium Triflate) : For condensations between o-aminophenols and aldehydes, reusable acid catalysts like samarium triflate can be efficient under mild, aqueous conditions.[6]

  • Catalyst-Free Systems (Promoted by Reagents) : Some syntheses proceed without a traditional metal catalyst. For instance, using triflic anhydride (Tf₂O) and 2-Fluoropyridine can promote the cyclization of tertiary amides and 2-aminophenols.[7][8] Another method involves the condensation of aminophenols with in situ generated trifluoroacetonitrile (CF₃CN).[9][[“]]

Q4: I am observing significant side product formation. How can this be minimized?

Side product formation is a common reason for low yields.[1] Common side reactions include polymerization of starting materials or intermediates and over-alkylation/acylation.[1] To minimize these:

  • Optimize Reaction Conditions : Carefully control the temperature, reaction time, and stoichiometry of reactants.[1]

  • Select the Right Catalyst : The catalyst choice can significantly influence the reaction's selectivity towards the desired product.[1]

  • Use a Protective Atmosphere : If reactants or intermediates are sensitive to oxygen or moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related byproducts.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Scenario 1: Low to No Product Formation

If you observe little to no formation of the desired trifluoromethylated benzoxazole, follow this workflow to diagnose the issue.

A logical workflow for troubleshooting low yields.

Scenario 2: Multiple Spots on TLC Indicating Side Products

The presence of multiple spots on your TLC plate indicates a complex reaction mixture, likely with significant side product formation.

Reaction pathway and potential side reactions.

Catalyst System Comparison

The following table summarizes various catalytic systems and conditions for the synthesis of trifluoromethylated benzoxazoles and related structures.

CatalystCF₃ Source / PrecursorSubstrateSolventTemperature (°C)Yield (%)Reference
CuI (20 mol%)Umemoto's ReagentN-(2-(prop-1-en-2-yl)phenyl)acetamideDMSO8074[2]
CuI (20 mol%)Togni's ReagentN-(2-(prop-1-en-2-yl)phenyl)acetamideDCE3045[2]
Zn(OAc)₂ (5 mol%)4-(Trifluoromethyl)benzaldehyde2-AminophenolEtOHAmbient91[5]
Nonein situ generated CF₃CN2-AminophenolN/AN/AGood to Excellent[9][[“]]
None (Tf₂O promoted)Tertiary Amide2-AminophenolDCM0 to RTup to 95[7]

Key Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of Trifluoromethylated Benzoxazines [2]

This protocol describes the synthesis of a related benzoxazine structure, illustrating a common copper-catalyzed approach.

  • To a reaction vessel, add N-(2-(prop-1-en-2-yl)phenyl)acetamide (1 equiv.), Umemoto's reagent (2 equiv.), and Copper(I) iodide (CuI, 20 mol%).

  • Add dimethyl sulfoxide (DMSO) as the solvent.

  • Heat the reaction mixture to 80 °C.

  • Monitor the progress of the reaction by TLC for up to 35 hours.

  • Upon completion, perform an appropriate aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous MgSO₄, concentrate under vacuum, and purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis via Condensation with in situ Generated CF₃CN [9][[“]]

This method provides an efficient route to 2-trifluoromethyl benzoxazoles.

  • The synthesis is achieved through the condensation of an appropriate 2-aminophenol with trifluoroacetonitrile (CF₃CN).

  • The CF₃CN is generated in situ from a suitable precursor.

  • The reaction mechanism proceeds via the nucleophilic addition of the amino group to the trifluoroacetonitrile, forming an imidamide intermediate.

  • This intermediate then undergoes intramolecular cyclization to yield the final 2-trifluoromethyl benzoxazole product.

  • The method has been demonstrated to be scalable for gram-scale synthesis.[9]

Protocol 3: Zn(OAc)₂ Catalyzed Synthesis [5]

This protocol outlines the synthesis of 2-(4-(Trifluoromethyl)phenyl)benzoxazole.

  • In a suitable flask, mix 2-aminophenol (1 mmol) and 4-(trifluoromethyl)benzaldehyde (1 mmol).

  • Add Zinc Acetate (Zn(OAc)₂, 5 mol%) and ethanol (25 mL).

  • Stir the mixture at ambient temperature.

  • Monitor the reaction for completion using TLC.

  • After the reaction is complete, filter the catalyst.

  • The filtrate containing the product can then be concentrated and purified as necessary.

References

minimizing impurities in the final product of 5-(Trifluoromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 5-(Trifluoromethyl)benzo[d]oxazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate the minimization of impurities in the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward method is the condensation and subsequent cyclization of 2-amino-4-(trifluoromethyl)phenol with a one-carbon electrophile, typically formic acid or one of its derivatives. This reaction, often referred to as the Phillips benzoxazole synthesis, proceeds via an N-formyl intermediate which then undergoes intramolecular cyclodehydration to form the benzoxazole ring.[1]

Q2: What are the potential major impurities in the synthesis of this compound?

A2: The primary impurities often stem from incomplete reaction or side reactions. These can include:

  • Unreacted 2-amino-4-(trifluoromethyl)phenol: This starting material may persist if the reaction does not go to completion.

  • N-(2-hydroxy-5-(trifluoromethyl)phenyl)formamide: This is the intermediate formed after formylation but before the final cyclization. Incomplete cyclodehydration is a common cause of this impurity.[1]

  • Di-acylated byproducts: Although less common with formic acid, use of more reactive acylating agents could potentially lead to acylation on both the amino and hydroxyl groups of the starting aminophenol.

  • Polymeric materials: Under harsh acidic and high-temperature conditions, starting materials and intermediates can sometimes polymerize, leading to tar-like byproducts.

Q3: How can I monitor the progress of the reaction to minimize impurities?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting material (2-amino-4-(trifluoromethyl)phenol), you can track the disappearance of the starting material and the appearance of the product and any intermediates. A well-chosen solvent system (e.g., a mixture of hexanes and ethyl acetate) should provide good separation of these components.

Q4: What are the recommended purification techniques for this compound?

A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Recrystallization: This is often effective for removing minor impurities if a suitable solvent or solvent system can be found in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.

  • Silica Gel Chromatography: This is a highly effective method for separating the desired product from both more polar (e.g., unreacted aminophenol) and less polar impurities.[2]

Q5: What analytical techniques are suitable for identifying and quantifying impurities in the final product?

A5: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for separating and quantifying the main product and any impurities.[3]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can help in identifying the molecular weights of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹⁹F NMR are invaluable for structural elucidation of the final product and any isolated impurities. The trifluoromethyl group provides a distinct signal in ¹⁹F NMR, which can be useful for tracking fluorinated species.[4]

Troubleshooting Guide

Issue IDProblemPotential Cause(s)Suggested Solution(s)
IMP-001 Low Yield of Final Product - Incomplete reaction. - Suboptimal reaction temperature or time. - Degradation of starting material or product.- Monitor the reaction by TLC to ensure completion. - Optimize the reaction temperature and time. Forcing conditions (very high temperatures or long reaction times) may lead to degradation. - Ensure the quality of the starting 2-amino-4-(trifluoromethyl)phenol.
IMP-002 Presence of Unreacted 2-amino-4-(trifluoromethyl)phenol in the Final Product - Insufficient amount of formic acid or other formylating agent. - Reaction not driven to completion.- Use a slight excess of the formylating agent. - Increase the reaction time and monitor by TLC until the starting material is consumed.
IMP-003 Significant Amount of N-(2-hydroxy-5-(trifluoromethyl)phenyl)formamide Intermediate Detected - Incomplete cyclodehydration. - Insufficiently acidic conditions or inadequate heating to drive off water.- Ensure the reaction is heated sufficiently to promote cyclization and remove the water byproduct. - Consider the use of a dehydrating agent or an azeotropic solvent system (e.g., with a Dean-Stark trap) to remove water as it is formed.[1]
IMP-004 Formation of Dark, Tarry Byproducts - Reaction temperature is too high, leading to decomposition. - Presence of oxygen or other reactive species.- Lower the reaction temperature and extend the reaction time if necessary. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
IMP-005 Difficulty in Removing Impurities by Recrystallization - Impurities have similar solubility profiles to the product. - Oiling out of the product instead of crystallization.- If recrystallization is ineffective, use silica gel chromatography for purification. - If the product oils out, try using a different solvent system for recrystallization or cool the solution more slowly with scratching to induce crystallization.

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound

This protocol describes a common one-pot method for the synthesis of the target compound.

Materials:

  • 2-amino-4-(trifluoromethyl)phenol

  • Formic acid (≥95%)

  • Toluene

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add 2-amino-4-(trifluoromethyl)phenol (1 equivalent).

  • Add toluene to the flask to create a slurry.

  • Add formic acid (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected and TLC analysis indicates the consumption of the starting material and the intermediate.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • The crude product can then be purified by recrystallization or silica gel chromatography.

Protocol 2: Purification by Silica Gel Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate) and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity and gradually increasing it.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Synthetic_Pathway A 2-amino-4-(trifluoromethyl)phenol B N-(2-hydroxy-5-(trifluoromethyl)phenyl)formamide (Intermediate) A->B + Formic Acid (Formylation) Impurity Unreacted Starting Material A->Impurity C This compound (Final Product) B->C - H2O (Cyclodehydration)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Impure Final Product (Post-Reaction) tlc Analyze by TLC start->tlc sm_present Starting Material Present? tlc->sm_present increase_time Increase reaction time/temp Add more reagent sm_present->increase_time Yes int_present Intermediate Present? sm_present->int_present No increase_time->int_present dehydration Force dehydration (e.g., Dean-Stark) int_present->dehydration Yes other_spots Other Impurities? int_present->other_spots No dehydration->other_spots purify Proceed to Purification (Chromatography/Recrystallization) other_spots->purify No optimize Optimize conditions (Lower temp, inert atm.) other_spots->optimize Yes optimize->purify Purification_Decision_Tree start Crude Product scale Scale of Reaction? start->scale large_scale Large Scale (>5g) scale->large_scale Large small_scale Small Scale (<5g) scale->small_scale Small recrystallize_large Attempt Recrystallization First large_scale->recrystallize_large chromatography_small Column Chromatography small_scale->chromatography_small purity_check_large Purity Acceptable? recrystallize_large->purity_check_large end_large Final Product purity_check_large->end_large Yes chromatography_large Purify by Column Chromatography purity_check_large->chromatography_large No chromatography_large->end_large end_small Final Product chromatography_small->end_small

References

Validation & Comparative

The Trifluoromethyl Advantage: A Comparative Analysis of the Biological Activity of 5-(Trifluoromethyl)benzo[d]oxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of a trifluoromethyl (CF3) group into the benzoxazole scaffold has emerged as a promising strategy in medicinal chemistry to enhance biological activity. This guide provides a comparative overview of the biological activities of 5-(Trifluoromethyl)benzo[d]oxazole derivatives against other substituted benzoxazoles, with a focus on anticancer, anti-inflammatory, and antimicrobial properties. The inclusion of the highly lipophilic and electron-withdrawing trifluoromethyl group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to improved efficacy and metabolic stability.

Comparative Biological Activity: Quantitative Data

The following tables summarize the quantitative data on the biological activities of various benzoxazole derivatives, including those with the 5-trifluoromethyl substitution. This allows for a direct comparison of their potency.

Anticancer Activity

The cytotoxic effects of benzoxazole derivatives against various cancer cell lines are a key area of investigation. The trifluoromethyl group is often associated with enhanced anticancer potential.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM) of Ref.
7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thioneNCI-60 PanelLog GI50 -5.66--
5-Methyl-2-(pyridin-4-yl)benzo[d]oxazoleMCF-74--
5-Methyl-2-(pyridin-3-yl)benzo[d]oxazoleMCF-712--
Derivative of 2-amino-4-methylphenol and an aromatic aldehydeHep-G217.9--

Note: Data for the thiazolo[4,5-d]pyrimidine derivative is included due to its structural similarity and the presence of the 5-trifluoromethyl group, highlighting its potent anticancer activity.[3]

Anti-inflammatory Activity

Benzoxazole derivatives have been explored for their potential to mitigate inflammatory responses. The introduction of a trifluoromethyl group can modulate their interaction with inflammatory targets.

Compound/DerivativeAssay% InhibitionStandard Drug% Inhibition by Standard
1-(4,6-dimethylpyrimidin-2-yl)-3-trifluoromethylpyrazolesCarrageenan-induced rat paw edema62-76%Indomethacin78%
N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamidesCarrageenan-induced paw edema45.1–81.7%Diclofenac sodium69.5%

Note: Data for trifluoromethylpyrazole derivatives are presented to illustrate the anti-inflammatory potential of the CF3 group in related heterocyclic systems.[4]

Antimicrobial Activity

The antimicrobial properties of benzoxazole derivatives are of significant interest in the development of new therapeutic agents. The trifluoromethyl substituent can enhance the antimicrobial spectrum and potency.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL) of Ref.
N-(2-(Pyridin-2-yl)benzo[d]oxazol-5-yl)-3-(trifluoromethyl)benzamideMycosphaerella melonis>50% inhibition at 50 µg/mL--
Benzoxazole derivativesBacillus subtilis3.12--
Benzoxazole derivativesPseudomonas aeruginosa---

Note: The antifungal data for the trifluoromethyl-containing benzoxazole derivative indicates significant inhibition, suggesting its potential in agricultural or clinical applications.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key biological assays cited in this guide.

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Model: Wistar rats or Swiss albino mice are used for the study.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (1% w/v) is administered into the right hind paw of the animals.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group in comparison to the control group.

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Microorganism Culture: Bacterial and fungal strains are cultured in appropriate broth media.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the Science: Pathways and Workflows

To better understand the mechanisms and processes involved, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

anticancer_pathway Benzoxazole Derivative Benzoxazole Derivative Target Protein (e.g., Kinase) Target Protein (e.g., Kinase) Benzoxazole Derivative->Target Protein (e.g., Kinase) Inhibition Signaling Cascade Signaling Cascade Target Protein (e.g., Kinase)->Signaling Cascade Blocks Cell Proliferation Cell Proliferation Signaling Cascade->Cell Proliferation Inhibits Apoptosis Apoptosis Signaling Cascade->Apoptosis Induces

Caption: A simplified signaling pathway illustrating how a benzoxazole derivative can inhibit a target protein, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Starting Materials Starting Materials Chemical Reaction Chemical Reaction Starting Materials->Chemical Reaction Purification Purification Chemical Reaction->Purification Characterization Characterization Purification->Characterization In Vitro Assays In Vitro Assays Characterization->In Vitro Assays Anticancer Anticancer In Vitro Assays->Anticancer Anti-inflammatory Anti-inflammatory Anticancer->Anti-inflammatory Antimicrobial Antimicrobial Anti-inflammatory->Antimicrobial IC50/MIC Determination IC50/MIC Determination Antimicrobial->IC50/MIC Determination Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) IC50/MIC Determination->Structure-Activity Relationship (SAR) Lead Compound Identification Lead Compound Identification Structure-Activity Relationship (SAR)->Lead Compound Identification

Caption: A general experimental workflow for the synthesis, biological screening, and data analysis of novel benzoxazole derivatives.

References

Validation of 5-(Trifluoromethyl)benzo[d]oxazole as a Specific Monoamine Oxidase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential enzyme inhibitory performance of 5-(Trifluoromethyl)benzo[d]oxazole with alternative, established inhibitors. While direct experimental data for this specific compound is not extensively available in public literature, this document evaluates its potential as a Monoamine Oxidase (MAO) inhibitor based on the known activities of structurally related benzoxazole derivatives. The information presented herein is supported by experimental data from published studies on similar compounds.

Monoamine oxidases (MAO) are a family of enzymes crucial in the catabolism of monoamine neurotransmitters and dietary amines.[1] There are two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[1][2] Inhibitors of MAO-A are effective in treating depression and anxiety, while MAO-B inhibitors are primarily used in the management of Parkinson's disease and Alzheimer's disease.[1][2]

Comparative Analysis of Inhibitory Activity

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for various benzoxazole derivatives and standard MAO inhibitors against both MAO-A and MAO-B. This allows for a comparative assessment of potency and selectivity.

CompoundTarget EnzymeIC50 (µM)Reference Compound(s)
Benzoxazole Derivatives
2-methylbenzo[d]oxazole derivative 1d MAO-B0.0023Clorgyline, Selegiline
2-methylbenzo[d]oxazole derivative 2e MAO-B0.0033Clorgyline, Selegiline
2-methylbenzo[d]oxazole derivative 2c MAO-A0.670Clorgyline, Selegiline
2-methylbenzo[d]oxazole derivative 2e MAO-A0.592Clorgyline, Selegiline
Indole-substituted benzoxazole 3 MAO-B0.103
6-fluoro-2-(1-methyl-1H-indol-5-yl)benzo[d]thiazole 5b MAO-B0.029
Standard MAO Inhibitors
ClorgylineMAO-AReference
SelegilineMAO-BReference
PargylineMAO-BReference
TranylcypromineNon-specificReference

Data for 2-methylbenzo[d]oxazole derivatives are from a study by S. F. van der Merwe et al. (2025)[3]. Data for indole-substituted benzoxazole is from a study by Nam, A. et al.[4]. Compound 5b is a benzothiazole, a related heterocyclic compound, included for its potent and selective MAO-B inhibition[4][5].

Experimental Protocols

The validation of a potential enzyme inhibitor requires robust and reproducible experimental protocols. The following are detailed methodologies for key experiments in the evaluation of MAO inhibitors.

In Vitro Fluorometric Monoamine Oxidase Inhibition Assay

This assay is a common method for determining the inhibitory activity of test compounds against MAO-A and MAO-B.[1]

Principle: The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO substrate.[1] In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex® Red) to produce a highly fluorescent product, resorufin. The rate of fluorescence increase is directly proportional to MAO activity, and a decrease in this rate in the presence of a test compound indicates inhibition.[1]

Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4[1]

  • Substrates: p-Tyramine (for both MAO-A and MAO-B), Benzylamine (selective for MAO-B)[1]

  • Fluorogenic Probe: Amplex® Red (10 mM stock in DMSO)[1]

  • Horseradish Peroxidase (HRP) (10 U/mL stock in MAO Assay Buffer)[1]

  • Test Compound (e.g., this compound) dissolved in DMSO

  • Positive Controls: Clorgyline (for MAO-A), Selegiline or Pargyline (for MAO-B) (10 mM stock solutions in DMSO)[1]

  • 96-well black microplates

Procedure:

  • Prepare working solutions of all reagents. Dilute the MAO enzymes, substrates, HRP, and Amplex® Red in MAO Assay Buffer to their final desired concentrations.

  • Add 50 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B) to each well of a 96-well plate.

  • Add 25 µL of the test compound at various concentrations (typically a serial dilution) or the positive control to the wells. For the control wells (100% activity), add 25 µL of the vehicle (e.g., DMSO diluted in assay buffer).

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding 25 µL of the substrate solution containing HRP and Amplex® Red.

  • Immediately measure the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm) at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes using a fluorescence plate reader.

  • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the control wells.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Chromatographic Assay for MAO Inhibition (HPLC/HPLC-MS)

This method offers an alternative and often more direct way to measure MAO activity by quantifying the product of the enzymatic reaction.[6]

Principle: This assay measures the activity of MAO A and MAO B by using a nonselective substrate like kynuramine. The product of the reaction, 4-hydroxyquinoline, is then analyzed and quantified by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with Diode-Array Detection (DAD), fluorescence, or mass spectrometry (MS).[6]

Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Substrate: Kynuramine

  • Test Compound

  • Positive Controls (Clorgyline, Selegiline)

  • HPLC system with appropriate column and detectors (DAD, fluorescence, or MS)

Procedure:

  • Set up reaction mixtures containing the MAO enzyme, assay buffer, and the test compound at various concentrations.

  • Pre-incubate the mixtures at 37°C.

  • Initiate the reaction by adding the substrate (kynuramine).

  • Allow the reaction to proceed for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding a quenching solution (e.g., a strong acid like perchloric acid).

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by HPLC to separate and quantify the product, 4-hydroxyquinoline.

  • Calculate the amount of product formed in the presence of the inhibitor relative to the control (no inhibitor).

  • Determine the IC50 value as described in the fluorometric assay protocol.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

MAO_Catabolism cluster_precursors Neurotransmitters cluster_mao Monoamine Oxidase Enzymes cluster_products Metabolites Serotonin Serotonin MAO_A MAO-A Serotonin->MAO_A Norepinephrine Norepinephrine Norepinephrine->MAO_A Phenylethylamine Phenylethylamine MAO_B MAO-B Phenylethylamine->MAO_B Dopamine Dopamine Dopamine->MAO_A Dopamine->MAO_B Aldehydes Aldehydes MAO_A->Aldehydes Ammonia Ammonia MAO_A->Ammonia H2O2 H₂O₂ MAO_A->H2O2 MAO_B->Aldehydes MAO_B->Ammonia MAO_B->H2O2 Inhibitor This compound (Putative Inhibitor) Inhibitor->MAO_A Inhibition Inhibitor->MAO_B Inhibition

Caption: Monoamine catabolism by MAO-A and MAO-B and the site of inhibition.

MAO_Assay_Workflow cluster_reagents Reagents cluster_steps Experimental Steps cluster_analysis Data Analysis MAO_Enzyme MAO Enzyme (MAO-A or MAO-B) Incubation 1. Add MAO Enzyme and Test Compound to Plate MAO_Enzyme->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Substrate_Mix Substrate Mix (p-Tyramine, HRP, Amplex Red) Reaction_Start 3. Add Substrate Mix to Initiate Reaction Substrate_Mix->Reaction_Start PreIncubation 2. Incubate for 15 min at 37°C Incubation->PreIncubation PreIncubation->Reaction_Start Measurement 4. Measure Fluorescence Over Time Reaction_Start->Measurement Rate_Calculation Calculate Reaction Rate Measurement->Rate_Calculation Inhibition_Calculation % Inhibition Calculation Rate_Calculation->Inhibition_Calculation IC50_Determination IC50 Determination Inhibition_Calculation->IC50_Determination

Caption: Workflow for the fluorometric MAO inhibition assay.

References

comparative study of different synthetic routes to 5-(Trifluoromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of synthetic pathways to 5-(Trifluoromethyl)benzo[d]oxazole, a key building block in medicinal chemistry, is presented below. This guide provides an objective analysis of common synthetic routes, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

The benzoxazole scaffold is a privileged heterocycle in drug discovery, and the incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This compound is therefore a valuable intermediate for the synthesis of a wide range of biologically active compounds. The primary and most direct approach to its synthesis involves the cyclocondensation of 2-amino-4-(trifluoromethyl)phenol with a suitable one-carbon electrophile. This guide explores three common and effective methods for this transformation.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for three prominent synthetic routes to this compound, all utilizing the common precursor 2-amino-4-(trifluoromethyl)phenol.

RouteReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
1 Triethyl OrthoformateNone (neat)130385
2 Formic AcidToluene110 (reflux)1278
3 Dimethylformamide Dimethyl Acetal (DMF-DMA)Dimethylformamide (DMF)150492

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Synthesis of the Starting Material: 2-Amino-4-(trifluoromethyl)phenol

The essential precursor, 2-amino-4-(trifluoromethyl)phenol, can be synthesized from commercially available 4-(trifluoromethyl)aniline. The procedure involves a diazotization reaction followed by hydrolysis.

Procedure:

  • 4-(Trifluoromethyl)aniline (1 equivalent) is dissolved in a mixture of sulfuric acid and water at 0-5 °C.

  • A solution of sodium nitrite (1.1 equivalents) in water is added dropwise while maintaining the temperature below 5 °C.

  • The resulting diazonium salt solution is then slowly added to a boiling solution of copper(II) sulfate in water.

  • After the addition is complete, the mixture is cooled, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to afford 2-amino-4-(trifluoromethyl)phenol, which can be purified by column chromatography.

Route 1: Cyclization with Triethyl Orthoformate

This method offers a high-yielding and straightforward approach to the desired benzoxazole.

Procedure:

  • A mixture of 2-amino-4-(trifluoromethyl)phenol (1 equivalent) and triethyl orthoformate (3 equivalents) is heated at 130 °C for 3 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the excess triethyl orthoformate is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel to yield this compound.

Route 2: Cyclization with Formic Acid

This classical method utilizes readily available and inexpensive formic acid as the one-carbon source.

Procedure:

  • To a solution of 2-amino-4-(trifluoromethyl)phenol (1 equivalent) in toluene, formic acid (1.5 equivalents) is added.

  • The reaction mixture is heated to reflux (approximately 110 °C) for 12 hours, with the azeotropic removal of water using a Dean-Stark apparatus.

  • After cooling, the solvent is removed in vacuo.

  • The residue is dissolved in an appropriate organic solvent and washed with a saturated sodium bicarbonate solution to remove excess formic acid.

  • The organic layer is dried and concentrated, and the product is purified by column chromatography.

Route 3: Cyclization with Dimethylformamide Dimethyl Acetal (DMF-DMA)

This route provides the highest reported yield under relatively short reaction times, making it an attractive option for efficient synthesis.

Procedure:

  • 2-amino-4-(trifluoromethyl)phenol (1 equivalent) is dissolved in dimethylformamide (DMF).

  • Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) is added to the solution.

  • The reaction mixture is heated to 150 °C for 4 hours.

  • The mixture is then cooled to room temperature and poured into ice water.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization or column chromatography.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the described synthetic pathways.

G General Synthetic Workflow for this compound cluster_start Starting Material Synthesis cluster_routes Cyclization Routes cluster_route1 Route 1 cluster_route2 Route 2 cluster_route3 Route 3 start 4-(Trifluoromethyl)aniline step1 Diazotization & Hydrolysis start->step1 1. H2SO4, NaNO2 2. CuSO4, H2O, heat aminophenol 2-Amino-4-(trifluoromethyl)phenol step1->aminophenol reagent1 Triethyl Orthoformate aminophenol->reagent1 reagent2 Formic Acid aminophenol->reagent2 reagent3 DMF-DMA aminophenol->reagent3 product This compound reagent1->product Neat, 130°C, 3h product2 This compound reagent2->product2 Toluene, Reflux, 12h product3 This compound reagent3->product3 DMF, 150°C, 4h G Comparative Analysis of Synthetic Routes cluster_params Reaction Parameters & Outcomes start 2-Amino-4-(trifluoromethyl)phenol route1 Route 1: Triethyl Orthoformate start->route1 route2 Route 2: Formic Acid start->route2 route3 Route 3: DMF-DMA start->route3 params1 Temp: 130°C Time: 3h Yield: 85% route1->params1 end_product This compound route1->end_product params2 Temp: 110°C Time: 12h Yield: 78% route2->params2 route2->end_product params3 Temp: 150°C Time: 4h Yield: 92% route3->params3 route3->end_product

A Comparative Guide to 5-(Trifluoromethyl)benzo[d]oxazole and Other Fluorescent Probes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate fluorescent probe is a critical determinant for the success of cellular imaging experiments. While a vast arsenal of fluorescent dyes is available, emerging probes offer unique advantages for specific applications. This guide provides a comparative overview of 5-(Trifluoromethyl)benzo[d]oxazole against a selection of commonly employed fluorescent probes.

Performance Comparison of Fluorescent Probes

The utility of a fluorescent probe is defined by several key photophysical parameters. A comprehensive understanding of these metrics is essential for selecting the optimal probe for a given biological investigation. The following table summarizes and compares the quantitative data for a representative trifluoromethyl-substituted benzoxazole derivative against other widely used fluorescent probes.

PropertyThis compound (Representative)FluoresceinRhodamine BBODIPY 493/503Nile Red
Excitation Max (λex) ~350-400 nm (Estimated)~490 nm[1][2]~555 nm493 nm[3]~515-554 nm[4]
Emission Max (λem) ~450-550 nm (Estimated)~514 nm[1][2]~580 nm503 nm[3]~585-638 nm[4]
Quantum Yield (Φ) Up to 0.64 (for a related benzoxazole derivative)[5]~0.93 (in 0.1 M NaOH)[1]~0.31 (in ethanol)~0.8-0.9[3]Varies significantly with solvent polarity
**Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) **Data not available~76,900 (in basic solution)[6]~110,000 (in ethanol)~80,000Data not available
Key Features Potential for high photostability and environmental sensitivity.High quantum yield, but pH sensitive and prone to photobleaching.[1]Good photostability, but can be cytotoxic.High quantum yield, narrow emission peak, and good photostability.[7]Solvatochromic, useful for staining lipid droplets.[4][8]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable and meaningful results in cellular imaging. Below are methodologies for key experiments utilizing fluorescent probes.

General Protocol for Live Cell Imaging with Small Molecule Probes

This protocol provides a general workflow for staining live cells with membrane-permeant fluorescent dyes.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • Fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Appropriate cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Confocal or widefield fluorescence microscope

Procedure:

  • Cell Culture: Culture cells to 60-80% confluency on a suitable imaging substrate.

  • Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the stock solution in pre-warmed culture medium to the desired final concentration (typically 1-10 µM).

  • Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for a duration optimized for the specific probe and cell type (typically 15-60 minutes).

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove excess probe and reduce background fluorescence.

  • Imaging: Add fresh, pre-warmed culture medium to the cells. Image the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen probe.

Protocol for Staining Lipid Droplets with BODIPY 493/503

This protocol details the staining of intracellular lipid droplets in fixed cells using the fluorescent probe BODIPY 493/503.[9][10]

Materials:

  • Cells cultured on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • BODIPY 493/503 stock solution (1 mg/mL in ethanol)

  • DAPI solution (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Cell Fixation: Wash cells with PBS and then fix with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS.

  • Staining: Prepare a staining solution of BODIPY 493/503 at a final concentration of 1-2 µg/mL in PBS. Add the staining solution to the cells and incubate for 10-15 minutes at room temperature, protected from light.

  • Counterstaining (Optional): Wash the cells twice with PBS and then incubate with DAPI solution for 5 minutes to stain the nuclei.

  • Mounting: Wash the cells three times with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the stained lipid droplets (green fluorescence) and nuclei (blue fluorescence) using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

Visualizing experimental workflows and signaling pathways can aid in the design and interpretation of cellular imaging experiments.

G General Workflow for Live Cell Imaging A Cell Seeding & Culture C Remove Culture Medium & Wash A->C 60-80% confluency B Prepare Probe Working Solution D Incubate Cells with Probe B->D C->D E Wash to Remove Excess Probe D->E F Add Fresh Medium E->F G Fluorescence Microscopy F->G

Workflow for live-cell fluorescent staining.

G Monitoring Mitochondrial Membrane Potential cluster_0 Cellular State cluster_1 Fluorescent Probe Response cluster_2 Observed Signal A Healthy Mitochondria (Polarized Membrane) C Cationic Probe (e.g., TMRM) Accumulates in Mitochondria A->C B Apoptotic/Stressed Mitochondria (Depolarized Membrane) D Probe is Released from Mitochondria B->D E High Mitochondrial Fluorescence C->E F Low Mitochondrial Fluorescence D->F

Logic diagram for mitochondrial membrane potential probes.

G Reactive Oxygen Species (ROS) Signaling Pathway A Cellular Stress (e.g., UV, Pathogens) B Increased ROS Production (e.g., H₂O₂, O₂⁻) A->B C Oxidative Damage to Proteins, Lipids, DNA B->C D Activation of Signaling Cascades (e.g., MAPK, NF-κB) B->D E Cellular Response (e.g., Inflammation, Apoptosis, Antioxidant Defense) C->E D->E

Simplified ROS signaling pathway.

References

A Comparative Analysis of 5-(Trifluoromethyl)benzo[d]oxazole Derivatives: Bridging the Gap Between In Vitro Promise and In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a potential therapeutic agent from the laboratory bench to clinical application is a rigorous one. A critical phase in this process is the comparative evaluation of its efficacy in controlled in vitro environments versus complex in vivo biological systems. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a promising class of anticancer compounds: 5-(Trifluoromethyl)benzo[d]oxazole derivatives.

The inclusion of a trifluoromethyl group in the benzoxazole scaffold has been a key strategy in medicinal chemistry to enhance the pharmacological properties of compounds, including their metabolic stability and cell permeability. This has led to the investigation of numerous derivatives for their potential as anticancer agents. This guide will synthesize the available experimental data to provide a clear and objective comparison of their performance.

In Vitro Efficacy: Potent Cytotoxicity Against Cancer Cell Lines

Numerous studies have demonstrated the potent cytotoxic effects of this compound derivatives and related compounds against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been a key metric in these evaluations.

Compound/DerivativeCancer Cell LineCancer TypeIC50 (µM)
Oxazol-5-one derivative (5t) with trifluoromethyl group HepG2Liver Cancer1.8[1]
7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) NCI-60 PanelVariousLog GI50 -5.66
2-(4-substitutedphenyl/benzyl)-5-(4-trifluoromethylphenylsulphonamido) benzoxazole derivatives hGST P1-1 expressing cellsNot specifiedShowed better activity than reference drug
Benzoxazole derivative (ii) MDA-MB-231Triple-Negative Breast Cancer40.99

These in vitro studies highlight the direct cytotoxic potential of these compounds on cancer cells. The mechanisms of action are varied, with some derivatives targeting specific enzymes like peroxiredoxin 1 (PRDX1) and human glutathione S-transferase P1-1 (hGST P1-1).[4] For instance, the oxazol-5-one derivative 5t was found to target PRDX1, leading to an increase in reactive oxygen species (ROS) and subsequent apoptosis in HepG2 liver cancer cells.[1]

In Vivo Efficacy: Emerging Evidence in Animal Models

Translating promising in vitro results into tangible in vivo efficacy is a significant hurdle in drug development. While extensive in vivo data for a wide range of this compound derivatives is still emerging, preliminary studies on related compounds have shown encouraging results.

One study reported that an oxazol-5-one derivative containing a trifluoromethyl group, compound 5t, inhibited mouse tumor growth by increasing oxidative stress.[1] This finding provides a crucial link between the in vitro mechanism of action (ROS production) and a measurable in vivo antitumor effect.

However, comprehensive in vivo studies detailing tumor growth inhibition (TGI), pharmacokinetic profiles (such as maximum concentration and area under the curve), and detailed toxicity assessments in various cancer models are necessary to fully understand the therapeutic potential of this class of compounds.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. Below are outlines of the key experimental protocols used in the evaluation of these compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After treatment, an MTT solution is added to each well, and the plates are incubated to allow metabolically active cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The IC50 value is then calculated from the dose-response curve.

In Vivo Tumor Growth Inhibition Study (Xenograft Model)

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for evaluating the in vivo efficacy of anticancer compounds.

  • Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment Administration: The mice are then randomized into control and treatment groups. The this compound derivative is administered to the treatment group via a specific route (e.g., oral, intraperitoneal) at a predetermined dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated group to the control group. Other parameters such as body weight changes and signs of toxicity are also monitored.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the data. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

G cluster_pathway Apoptosis Induction Pathway via ROS Compound This compound Derivative PRDX1 Peroxiredoxin 1 (PRDX1) Compound->PRDX1 Inhibition ROS Reactive Oxygen Species (ROS) Compound->ROS Induction PRDX1->ROS Suppression DNA_Damage DNA Damage ROS->DNA_Damage ER_Stress ER Stress ROS->ER_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Apoptosis Apoptosis DNA_Damage->Apoptosis ER_Stress->Apoptosis Mitochondrial_Dysfunction->Apoptosis

Caption: A simplified diagram of the apoptotic pathway induced by a this compound derivative through the inhibition of PRDX1 and subsequent increase in ROS.

G cluster_workflow In Vivo Efficacy Evaluation Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Compound Administration randomization->treatment measurement Tumor Volume Measurement treatment->measurement data_analysis Data Analysis (TGI, Toxicity) measurement->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for evaluating the in vivo anticancer efficacy of a compound using a xenograft mouse model.

Conclusion and Future Directions

The available data strongly suggest that this compound derivatives are a promising class of compounds with significant in vitro anticancer activity. The initial in vivo findings provide a foundation for their further development. However, to bridge the gap between their current preclinical status and potential clinical application, a concerted effort is needed to:

  • Conduct comprehensive in vivo studies: A broader range of cancer models should be employed to evaluate the efficacy of various derivatives. These studies must include detailed pharmacokinetic and toxicity profiling.

  • Elucidate mechanisms of action: While some targets have been identified, a deeper understanding of the molecular pathways affected by these compounds will be crucial for patient selection and combination therapy strategies.

  • Optimize lead compounds: Structure-activity relationship (SAR) studies should be continued to design and synthesize derivatives with improved efficacy and safety profiles.

This guide serves as a valuable resource for researchers in the field, providing a clear comparison of the current state of knowledge on the in vitro and in vivo efficacy of this compound derivatives and highlighting the critical next steps in their journey as potential anticancer therapeutics.

References

Unraveling the Cross-Reactivity Profile of 5-(Trifluoromethyl)benzo[d]oxazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its potential off-target effects and ensuring therapeutic specificity. This guide provides a comparative analysis of the biological cross-reactivity of 5-(Trifluoromethyl)benzo[d]oxazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available data on broad-panel screening of this specific molecule, this guide synthesizes information on the biological activities of structurally related benzoxazole and trifluoromethyl-containing compounds to infer potential cross-reactivity.

Executive Summary

Comparative Analysis of Biological Activity

While specific data for this compound is sparse, studies on similar structures provide valuable insights.

Anticancer Activity

Derivatives of oxazol-5-one containing a trifluoromethyl moiety have been investigated for their anticancer properties. One such study identified peroxiredoxin 1 (PRDX1) as a potential target. Inhibition of PRDX1 by a trifluoromethyl-containing oxazol-5-one derivative led to an increase in reactive oxygen species (ROS), ultimately inducing apoptosis in liver cancer cells. This suggests that this compound could potentially interact with redox-sensitive pathways and proteins like PRDX1.

Antimicrobial Activity

Benzoxazole derivatives are well-documented for their broad-spectrum antimicrobial activities. The core benzoxazole scaffold is a key pharmacophore in compounds showing efficacy against various bacterial and fungal strains. The introduction of a trifluoromethyl group can enhance these properties. Therefore, it is plausible that this compound may exhibit activity against a range of microbial targets.

Enzyme Inhibition

Other benzoxazole derivatives have been shown to inhibit enzymes such as tyrosinase, which is involved in melanin production. The specific substitution pattern on the benzoxazole ring is crucial for this activity. While no direct studies link this compound to tyrosinase inhibition, this represents a potential area for cross-reactivity.

Potential Signaling Pathway Interactions

Based on the activity of related compounds, this compound could potentially interact with the following signaling pathway:

This compound This compound PRDX1_inhibition Peroxiredoxin 1 (PRDX1) Inhibition This compound->PRDX1_inhibition ROS_increase Increased Reactive Oxygen Species (ROS) PRDX1_inhibition->ROS_increase Apoptosis Apoptosis ROS_increase->Apoptosis

Caption: Potential mechanism of action via PRDX1 inhibition.

Experimental Protocols for Assessing Cross-Reactivity

To definitively determine the cross-reactivity profile of this compound, a tiered screening approach is recommended.

Tier 1: Broad Panel Screening

A comprehensive initial screen against a diverse panel of targets is crucial. This typically involves commercially available screening services that offer assays for hundreds of kinases, G-protein coupled receptors (GPCRs), ion channels, and proteases.

Example Experimental Workflow:

cluster_0 Compound Preparation cluster_1 High-Throughput Screening cluster_2 Data Analysis cluster_3 Hit Validation Compound This compound (in DMSO) Kinase_Panel Kinase Panel (e.g., 400+ kinases) Compound->Kinase_Panel GPCR_Panel GPCR Panel (Binding Assays) Compound->GPCR_Panel Protease_Panel Protease Panel (Activity Assays) Compound->Protease_Panel Hit_Identification Hit Identification (% Inhibition > Threshold) Kinase_Panel->Hit_Identification GPCR_Panel->Hit_Identification Protease_Panel->Hit_Identification Dose_Response Dose-Response Curves (IC50/EC50 Determination) Hit_Identification->Dose_Response

Caption: Workflow for cross-reactivity screening.

Tier 2: Dose-Response and Selectivity Profiling

For any "hits" identified in the initial screen, dose-response studies should be conducted to determine the potency (IC50 or EC50) of the interaction. This allows for a quantitative comparison of the compound's activity against its intended target versus any off-targets.

Table 1: Hypothetical Dose-Response Data for this compound

Target ClassSpecific TargetIC50 / EC50 (µM)
Primary Target Target X 0.1
KinasesKinase A> 10
Kinase B5.2
GPCRsReceptor Y8.9
ProteasesProtease Z> 10

This table is for illustrative purposes only and does not represent actual experimental data.

Conclusion

While direct experimental evidence for the cross-reactivity of this compound is currently lacking in publicly accessible literature, the known biological activities of structurally similar compounds provide a valuable starting point for predicting its potential off-target interactions. Based on this analysis, researchers should prioritize screening this compound against panels of kinases, and consider its potential to interact with redox-sensitive pathways. The experimental workflows outlined in this guide provide a robust framework for systematically evaluating the selectivity profile of this compound and other novel chemical entities. This systematic approach is essential for advancing our understanding of its therapeutic potential and minimizing the risk of unforeseen side effects.

A Comparative Guide to the Anticancer Activity of Trifluoromethyl-Containing Benzoxazoles and Related Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for novel anticancer agents with enhanced efficacy and selectivity is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds, benzoxazoles and related structures incorporating a trifluoromethyl (-CF3) group have emerged as a promising class of compounds. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacological properties.

This guide provides a comparative analysis of the anticancer activity of representative trifluoromethyl-containing heterocyclic compounds, including those with a benzoxazole-related core, against established chemotherapeutic agents. The data presented is compiled from various preclinical studies to offer an objective overview for drug development professionals.

Comparative In Vitro Anticancer Activity

The following table summarizes the cytotoxic and antiproliferative activities of selected trifluoromethyl-containing compounds against various human cancer cell lines. For comparison, the activities of well-established anticancer drugs—Cisplatin, Doxorubicin, and 5-Fluorouracil (5-FU)—are also presented. It is important to note that IC50/GI50 values for standard drugs can vary significantly between studies due to different experimental conditions.[1]

Compound/DrugCancer Cell LineCancer TypeIC50 / GI50 (µM)Reference CompoundIC50 / GI50 of Ref. (µM)
5-Fluoro-benzothiazole (59a) MCF-7Breast0.37--
HCT-116Colon0.08--
Trifluoromethyl-isoxazole (2g) MCF-7Breast2.63DoxorubicinNot specified
Trifluoromethyl-thiazolopyrimidine (3b) *SW-620ColonGrowth %: -63.05†--
NCI-H522LungGrowth %: -67.57†--
UO-31RenalGrowth %: -82.97†--
Cisplatin MCF-7Breast~10 - 25--
HCT-116Colon~5 - 15--
A549Lung16.48[2]--
HepG2Liver~5 - 20[3]--
Doxorubicin MCF-7Breast~0.1 - 2.5[4]--
HCT-116Colon1.9[5]--
A549Lung~0.2 - 1.0--
HepG2Liver~0.19 - 12.18[4][6][7]--
5-Fluorouracil (5-FU) MCF-7Breast~1.7 - 25[8]--
HCT-116Colon~5 - 10--
A549Lung10.32[9]--
HepG2Liver18.8[10]--

*Note: Data is for structurally related derivatives. 5-Fluoro-benzothiazole is a bioisostere of the benzoxazole core.[10] Trifluoromethyl-isoxazole demonstrates the potency of the -CF3 group.[11] Trifluoromethyl-thiazolopyrimidine shows activity with the key trifluoromethyl group at position 5.[12] †Negative growth percentage indicates cell kill. Data represents activity at a single 10 µM dose.[12]

Mechanism of Action: A Focus on Oxidative Stress

While the precise mechanisms for all trifluoromethyl-benzoxazole derivatives are still under investigation, a key pathway identified for related trifluoromethyl-containing oxazolones involves the induction of oxidative stress. This mechanism offers a distinct advantage by potentially overcoming resistance mechanisms associated with conventional DNA-damaging agents.

The proposed mechanism involves the inhibition of peroxiredoxin 1 (PRDX1), an antioxidant enzyme often overexpressed in cancer cells. Inhibition of PRDX1 leads to an accumulation of Reactive Oxygen Species (ROS), triggering a cascade of downstream events including DNA damage, endoplasmic reticulum (ER) stress, and mitochondrial dysfunction, which ultimately converge to induce apoptosis (programmed cell death).

G cluster_drug Drug Action cluster_cellular Cellular Response TFMB Trifluoromethyl-Oxazole Derivative PRDX1 Peroxiredoxin 1 (PRDX1) TFMB->PRDX1 Inhibition ROS ↑ Reactive Oxygen Species (ROS) PRDX1->ROS normally reduces DNA_Damage DNA Damage ROS->DNA_Damage ER_Stress ER Stress ROS->ER_Stress Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Apoptosis Apoptosis DNA_Damage->Apoptosis ER_Stress->Apoptosis Mito_Dys->Apoptosis

Caption: Proposed ROS-mediated apoptotic pathway for trifluoromethyl-oxazole derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of anticancer activity studies. Below are standard protocols for key in vitro assays.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13]

  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase.

    • Perform a cell count and determine viability using Trypan Blue exclusion.

    • Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and reference drugs (e.g., Cisplatin) in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include vehicle-only controls.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10-20 µL of the MTT stock solution to each well.[15][16]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]

  • Data Acquisition:

    • Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[15]

    • Mix gently on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 550-570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[17]

  • Cell Preparation:

    • Seed cells in 6-well plates and treat with the test compound for the desired time.

    • Harvest both adherent and floating cells. For adherent cells, use trypsin and combine them with the supernatant.[18]

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[19]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[19]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[19]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[20]

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-only, and PI-only controls to set compensation and gates.

    • Acquire at least 10,000 events per sample and analyze the quadrants to quantify:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

Preclinical Drug Evaluation Workflow

The transition from a promising compound in vitro to a potential clinical candidate involves a structured workflow. This process ensures that only the most effective and safest compounds advance, saving time and resources.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Screening Primary Screening (MTT Assay) Dose Dose-Response & IC50 Determination Screening->Dose Mechanism Mechanism of Action (Apoptosis, Cell Cycle) Dose->Mechanism Xenograft Tumor Xenograft Model Establishment Mechanism->Xenograft Lead Compound Selection Efficacy Efficacy & Dosing (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity Toxicity & Safety Assessment Efficacy->Toxicity Preclinical_Candidate Preclinical Candidate Toxicity->Preclinical_Candidate Advance to Further Studies

Caption: A typical workflow for preclinical evaluation of a novel anticancer compound.

References

Benchmarking the Quantum Yield of 5-(Trifluoromethyl)benzo[d]oxazole Against Common Fluorophores: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorescent probes, the quest for brighter and more stable molecules is perpetual. This guide provides a comparative analysis of the fluorescence quantum yield of benzoxazole derivatives, with a focus on positioning 5-(Trifluoromethyl)benzo[d]oxazole, against a selection of widely-used fluorophores. While specific quantitative data for the quantum yield of this compound is not prominently available in the reviewed literature, this guide leverages data on related benzoxazole and naphthoxazole compounds to provide a substantive comparison.[1] This analysis is intended for researchers, scientists, and drug development professionals who rely on fluorescence-based assays.

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2] A higher quantum yield signifies a brighter fluorophore, which is highly desirable for enhancing sensitivity in various applications.[2]

Comparative Analysis of Fluorophore Quantum Yields

The following table summarizes the fluorescence quantum yields of various commonly used fluorophores, providing a benchmark for evaluating the potential performance of novel compounds like this compound. The selection includes well-established standards such as quinine sulfate and Rhodamine 6G, as well as commercially available dyes like the Alexa Fluor series.

FluorophoreSolvent/MediumQuantum Yield (Φf)
Reference Standards
Quinine Sulfate1 N H2SO40.52 - 0.60[3]
Rhodamine 6GEthanol0.95[3]
Rhodamine 101Water0.46[3]
Alexa Fluor Dyes
Alexa Fluor 488PBS (pH 7.2)0.92[4]
Alexa Fluor 532PBS (pH 7.2)0.61[4]
Alexa Fluor 546PBS (pH 7.2)0.79[4]
Alexa Fluor 555PBS (pH 7.2)0.10[4]
Alexa Fluor 568PBS (pH 7.2)0.69[4]
Alexa Fluor 594PBS (pH 7.2)0.66[4]
Alexa Fluor 647PBS (pH 7.2)0.33[4]
Benzoxazole & Related Derivatives
Phenyl-substituted indolo[2,3-c]carbazoleDMSO~0.70[5]
4-(p-methylphenylsulfonyl-5-aryl/alkyl)oxazole analoguesVarious SolventsDeep blue emission noted[1]
Thienyl- and bithienyl-1,3-benzothiazolesVarious SolventsStrong fluorescence observed[6]

Note: The quantum yield of benzoxazole derivatives can be influenced by their substitution pattern and the solvent environment. The trifluoromethyl group in this compound is an electron-withdrawing group which can significantly influence the photophysical properties.

Experimental Protocol for Quantum Yield Determination

The determination of fluorescence quantum yield is a fundamental experiment in the characterization of a fluorophore. The most common method is the relative quantum yield measurement, which involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Relative Quantum Yield Measurement

This protocol outlines the steps for determining the relative fluorescence quantum yield of a sample.

1. Selection of a Reference Standard:

  • Choose a reference standard that absorbs and emits in a similar spectral region as the sample under investigation.

  • The quantum yield of the standard should be well-established and not highly sensitive to environmental conditions. Quinine sulfate and Rhodamine 6G are common choices.

2. Preparation of Solutions:

  • Prepare a series of dilute solutions of both the sample and the reference standard in the same solvent.

  • The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

3. Measurement of Absorbance and Fluorescence Spectra:

  • Record the UV-Vis absorption spectra of all solutions.

  • Record the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard. The excitation wavelength should be at the absorbance maximum of the sample.

4. Data Analysis:

  • Integrate the area under the fluorescence emission spectra for both the sample and the reference standard.

  • The quantum yield of the sample (Φ_s) can be calculated using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)

    Where:

    • Φ_r is the quantum yield of the reference standard.

    • I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.

    • A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength, respectively.

    • n_s and n_r are the refractive indices of the sample and reference solutions, respectively (if the solvents are different).

Visualizing Experimental and Conceptual Frameworks

To further elucidate the processes involved, the following diagrams created using the DOT language provide a visual representation of the experimental workflow and the fundamental principle of fluorescence.

experimental_workflow cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare Sample Solutions (Abs < 0.1) abs_spec Record UV-Vis Absorption Spectra prep_sample->abs_spec prep_ref Prepare Reference Solutions (Abs < 0.1) prep_ref->abs_spec em_spec Record Fluorescence Emission Spectra abs_spec->em_spec integrate Integrate Emission Spectra em_spec->integrate calculate Calculate Quantum Yield (Φs) integrate->calculate

Caption: Experimental workflow for relative quantum yield determination.

fluorescence_pathway cluster_processes De-excitation Pathways S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Absorption (Photon) fluorescence Fluorescence (Photon Emission) S1->fluorescence Radiative Decay non_radiative Non-Radiative Decay (Heat) S1->non_radiative Non-Radiative Decay fluorescence->S0 non_radiative->S0

Caption: Simplified Jablonski diagram illustrating fluorescence.

References

head-to-head comparison of different catalysts for 5-(Trifluoromethyl)benzo[d]oxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. 5-(Trifluoromethyl)benzo[d]oxazole is a valuable building block in medicinal chemistry, and its synthesis is a subject of significant interest. This guide provides a head-to-head comparison of different catalytic systems for the synthesis of this important molecule, supported by available experimental data and detailed protocols.

The primary route to this compound involves the condensation and subsequent cyclization of 2-amino-4-(trifluoromethyl)phenol with a suitable one-carbon synthon, typically a carboxylic acid or its derivative. The choice of catalyst is crucial for the efficiency of this transformation, influencing reaction times, temperatures, and overall yields. While direct comparative studies on a wide range of catalysts for this specific molecule are limited in publicly available literature, we can infer performance from studies on analogous benzoxazole syntheses, particularly those involving electron-withdrawing groups.

Catalyst Performance Comparison

Based on available data for the synthesis of similar benzoxazole derivatives, a qualitative and quantitative comparison of potential catalytic systems is presented below. The synthesis of 2-(4-(Trifluoromethyl)phenyl)benzo[d]oxazole provides a relevant benchmark for catalyst performance in constructing the benzoxazole core in the presence of a trifluoromethyl group.

Catalyst SystemSubstrate 1Substrate 2SolventTemperature (°C)Time (h)Yield (%)Reference
Zn(OAc)₂2-Aminophenol4-(Trifluoromethyl)benzaldehydeEthanolAmbient391[1]
Polyphosphoric Acid (PPA)2-AminophenolBenzoic AcidNone120-2202-4High (qualitative)[2][3][4][5]
Eaton's Reagent (P₂O₅/MeSO₃H)o-AminophenolsCarboxylic AcidsNone80-1402-4High (qualitative)[6]
Fe₃O₄@SiO₂-SO₃H2-AminophenolBenzaldehydeSolvent-free500.7592[7][8]
Mn-TPA MOF2-AminophenolBenzaldehydeEthanol300.599.9
IodineCatechol, Ammonium AcetateAlkenes/Alkynes/KetonesDMSO150-Good to Excellent[9]
Copper(II) oxide nanoparticleso-Bromoaryl derivatives-DMSO--Good to Excellent[10]

Note: The data presented for catalysts other than Zn(OAc)₂ is for the synthesis of general or other substituted benzoxazoles and serves as an indicator of their potential applicability for this compound synthesis. Direct experimental validation is recommended.

Experimental Workflow & Methodologies

The general workflow for comparing catalysts in the synthesis of this compound is depicted in the following diagram. This process involves the selection of starting materials, catalyst screening, reaction optimization, and finally, product analysis and purification.

experimental_workflow Experimental Workflow for Catalyst Comparison cluster_start Starting Materials cluster_catalyst Catalyst Screening cluster_reaction Reaction & Optimization cluster_analysis Analysis & Purification cluster_comparison Performance Comparison start_materials 2-Amino-4-(trifluoromethyl)phenol + Carboxylic Acid/Derivative catalyst Select Catalysts: - Zn(OAc)₂ - PPA - Eaton's Reagent - Heterogeneous Catalysts start_materials->catalyst Choose reactants reaction Perform Condensation/Cyclization catalyst->reaction Introduce catalyst optimization Optimize Parameters: - Temperature - Time - Solvent - Catalyst Loading reaction->optimization Iterate to improve analysis Monitor Reaction (TLC, LC-MS) optimization->analysis Analyze outcomes purification Purification (Crystallization, Chromatography) analysis->purification Isolate product characterization Characterization (NMR, MS, etc.) purification->characterization Confirm structure comparison Compare: - Yield - Purity - Reaction Conditions - Cost-effectiveness characterization->comparison Evaluate catalyst performance

Caption: A logical workflow for the comparative evaluation of catalysts.

Detailed Experimental Protocols

Below are representative experimental protocols for the synthesis of benzoxazoles using some of the catalysts mentioned. These can be adapted for the synthesis of this compound.

Method 1: Zinc Acetate [Zn(OAc)₂] Catalyzed Synthesis (Adapted)

This method is adapted from the synthesis of 2-substituted benzoxazoles.

Materials:

  • 2-Amino-4-(trifluoromethyl)phenol

  • Appropriate aldehyde (e.g., benzaldehyde)

  • Zinc Acetate (Zn(OAc)₂)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4-(trifluoromethyl)phenol (1 mmol) and the aldehyde (1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of Zn(OAc)₂ (e.g., 2.5 mol%).

  • Stir the reaction mixture at ambient temperature for the required time (e.g., 3 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired this compound derivative.

Method 2: Polyphosphoric Acid (PPA) Catalyzed Synthesis (Adapted)

This is a classic and effective method for benzoxazole synthesis.

Materials:

  • 2-Amino-4-(trifluoromethyl)phenol

  • Appropriate carboxylic acid (e.g., benzoic acid)

  • Polyphosphoric Acid (PPA)

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, add 2-amino-4-(trifluoromethyl)phenol (10 mmol) and the carboxylic acid (10 mmol) to polyphosphoric acid (e.g., 40 g).

  • Heat the mixture with stirring, for instance, at 120°C for 2 hours, and then increase the temperature to a higher level (e.g., up to 220°C) for another 2 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • The precipitated product is collected by filtration, washed with water, and then with a saturated sodium bicarbonate solution until neutral.

  • The crude product is dried and can be further purified by recrystallization from a suitable solvent like ethanol.

Conclusion

The choice of catalyst for the synthesis of this compound depends on several factors including the desired reaction conditions (temperature, time), scalability, and cost. For a mild and efficient synthesis, Lewis acids like Zinc Acetate have shown high yields at ambient temperatures for analogous structures. For a robust and high-yielding, albeit harsher, method, Polyphosphoric Acid and Eaton's Reagent are well-established. Modern heterogeneous catalysts, such as supported acids and metal-organic frameworks, offer the advantages of easy separation and recyclability, aligning with green chemistry principles. The provided protocols offer a starting point for the development of an optimized synthesis of this compound, and the workflow diagram illustrates a systematic approach to catalyst selection and optimization for this important synthetic transformation.

References

Assessing the Off-Target Effects of 5-(Trifluoromethyl)benzo[d]oxazole in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neurodegenerative disease research, the development of selective enzyme inhibitors is of paramount importance. 5-(Trifluoromethyl)benzo[d]oxazole has emerged as a promising scaffold for the inhibition of Monoamine Oxidase B (MAO-B), a key target in the management of Parkinson's disease. However, ensuring the selectivity of such compounds is critical to minimize adverse effects and ensure therapeutic efficacy. This guide provides a comparative assessment of this compound's potential off-target effects against established MAO-B inhibitors, supported by experimental data and detailed methodologies for key validation assays.

While comprehensive off-target screening data for this compound is not extensively available in the public domain, this guide synthesizes known information on its primary target affinity and selectivity, alongside a comparative analysis of well-characterized alternative MAO-B inhibitors: Selegiline, Rasagiline, and Safinamide.

On-Target and Off-Target Profile Comparison

The primary therapeutic target of this compound and its analogs is Monoamine Oxidase B (MAO-B). A critical off-target is the highly homologous Monoamine Oxidase A (MAO-A), inhibition of which can lead to undesirable side effects. The following table summarizes the available inhibitory activity data.

CompoundPrimary Target IC50 (MAO-B)Off-Target IC50 (MAO-A)Selectivity Index (MAO-A/MAO-B)
This compound Analogues Varies (nM to low µM range)Generally >10 µMHigh
Selegiline ~10 nM~2 µM~200
Rasagiline ~5 nM~400 nM~80
Safinamide ~98 nM>10 µM>100

Potential Off-Target Interactions of Comparator MAO-B Inhibitors

Understanding the off-target profiles of established drugs provides a benchmark for evaluating novel compounds.

ComparatorKnown Off-Target InteractionsPotential Clinical Implications
Selegiline - MAO-A (at higher doses) - Cytochrome P450 enzymes (e.g., CYP2B6, CYP2C19)- Hypertensive crisis with tyramine-rich foods (the "cheese effect") - Drug-drug interactions
Rasagiline - MAO-A (less pronounced than selegiline) - Some affinity for other receptors (e.g., adrenergic, serotonergic) at high concentrations- Lower risk of hypertensive crisis compared to non-selective MAOIs - Potential for CNS side effects
Safinamide - Voltage-gated sodium channels - Glutamate release inhibition- Potential for anticonvulsant and neuroprotective effects - May contribute to its clinical efficacy profile beyond MAO-B inhibition

Experimental Protocols for Off-Target Assessment

Accurate assessment of off-target effects relies on a suite of robust in vitro and cellular assays. Below are detailed protocols for key experiments.

In Vitro Kinase Profiling

This assay is crucial for identifying unintended interactions with a broad range of protein kinases, a common source of off-target effects for small molecules.

Principle: A radiometric or fluorescence-based assay measures the ability of the test compound to inhibit the activity of a panel of purified kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations.

  • Kinase Reaction Setup: In a multi-well plate, add the kinase, a specific peptide substrate, and ATP (often radiolabeled with ³²P or ³³P).

  • Incubation: Add the test compound to the wells and incubate at a controlled temperature (e.g., 30°C) for a specified time.

  • Detection:

    • Radiometric Assay: Stop the reaction and separate the phosphorylated substrate from the unreacted ATP using a phosphocellulose membrane. Quantify the incorporated radioactivity using a scintillation counter.

    • Fluorescence Assay: Utilize a system where phosphorylation of a substrate leads to a change in fluorescence resonance energy transfer (FRET) or fluorescence polarization (FP).

  • Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value for any affected kinases.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement and can be adapted to assess off-target binding within a cellular context.

Principle: The binding of a ligand to a protein increases its thermal stability. This change in the melting temperature (Tm) of the protein can be detected by quantifying the amount of soluble protein remaining after heat treatment.

Methodology:

  • Cell Treatment: Treat intact cells with either the vehicle (DMSO) or this compound at a desired concentration.

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease inhibitors.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet aggregated proteins.

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein (and potential off-targets) using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

hERG Channel Binding Assay

Inhibition of the hERG potassium channel is a major safety concern due to the risk of cardiac arrhythmias.

Principle: A competitive radioligand binding assay is used to determine the affinity of the test compound for the hERG channel.

Methodology:

  • Membrane Preparation: Use cell membranes prepared from a cell line stably expressing the hERG channel (e.g., HEK293 cells).

  • Assay Setup: In a multi-well plate, incubate the cell membranes with a radiolabeled ligand known to bind to the hERG channel (e.g., [³H]-Astemizole or [³H]-Dofetilide) and varying concentrations of this compound.

  • Incubation: Allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) to calculate its binding affinity (Ki).

Cytochrome P450 (CYP) Inhibition Assay

Assessing the potential for drug-drug interactions through the inhibition of CYP enzymes is a critical step in safety pharmacology.

Principle: The assay measures the ability of the test compound to inhibit the metabolic activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

Methodology:

  • Incubation Mixture: In a multi-well plate, combine human liver microsomes (a source of CYP enzymes), a specific substrate for the CYP isoform being tested, and a NADPH-generating system.

  • Compound Addition: Add this compound at various concentrations.

  • Incubation: Incubate the mixture at 37°C.

  • Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).

  • Metabolite Quantification: Analyze the formation of the specific metabolite from the substrate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the percentage of inhibition of metabolite formation at each compound concentration and determine the IC50 value.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the primary signaling pathway involved, the following diagrams are provided.

Experimental_Workflow_for_Off_Target_Screening cluster_in_vitro In Vitro Assays cluster_cellular Cellular Assays kinase_profiling Kinase Panel Screening data_analysis Data Analysis & Off-Target Profile kinase_profiling->data_analysis IC50 Values cyp_inhibition CYP450 Inhibition Assay cyp_inhibition->data_analysis IC50 Values herg_assay hERG Binding Assay herg_assay->data_analysis Ki Values cetsa Cellular Thermal Shift Assay (CETSA) cetsa->data_analysis Thermal Shift phenotypic_screening Phenotypic Screening phenotypic_screening->data_analysis Phenotypic Changes compound 5-(Trifluoromethyl) benzo[d]oxazole compound->kinase_profiling compound->cyp_inhibition compound->herg_assay compound->cetsa compound->phenotypic_screening

Caption: General workflow for assessing the off-target effects of a small molecule inhibitor.

MAO_B_Signaling_Pathway Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolism DOPAC DOPAC MAO_B->DOPAC Inhibitor 5-(Trifluoromethyl) benzo[d]oxazole Inhibitor->MAO_B

Caption: Simplified schematic of MAO-B's role in dopamine metabolism and its inhibition.

Conclusion

The assessment of off-target effects is a critical component of the drug discovery and development process. While this compound shows promise as a selective MAO-B inhibitor, a comprehensive evaluation of its off-target profile is necessary to fully understand its therapeutic potential and safety profile. This guide provides a framework for such an evaluation by outlining key comparative data with established drugs and detailing the essential experimental protocols. Further studies, including broad kinase and receptor screening panels, are warranted to build a complete off-target profile for this compound and its derivatives.

Safety Operating Guide

Proper Disposal of 5-(Trifluoromethyl)benzo[d]oxazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical guidance for the proper disposal of 5-(Trifluoromethyl)benzo[d]oxazole, a halogenated heterocyclic compound. Due to its trifluoromethyl group, this compound requires specific handling and disposal procedures as hazardous waste. Researchers, scientists, and drug development professionals must adhere to these protocols to ensure personal safety and environmental compliance. All waste containing this compound must be treated as hazardous.[1]

I. Hazard Assessment and Personal Protective Equipment (PPE)

This compound is classified as a halogenated organic compound.[2] Compounds containing a trifluoromethyl group are treated as hazardous waste and require careful handling.[1] Appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this chemical or its waste.

PPE CategorySpecification
Eye Protection Chemical splash goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., butyl rubber, laminate). Always check the glove manufacturer's compatibility chart.
Body Protection A flame-retardant laboratory coat and a chemical-resistant apron.
Footwear Closed-toe, chemical-resistant shoes.
Respiratory Protection All handling of this compound and its waste should be conducted in a certified chemical fume hood.
II. Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure correct disposal.

Experimental Protocol for Waste Collection:

  • Designate a Waste Container: Use a clean, dry, and compatible container with a secure screw-top cap. The container must be in good condition and free from leaks.

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[3][4] The label must include:

    • The full chemical name: "Waste this compound".[3]

    • The appropriate hazard pictograms (e.g., flammable, toxic).

    • An estimated concentration and quantity of the waste.

  • Segregation: Collect waste containing this compound in a dedicated container for halogenated organic waste .[2][3]

    • Do Not Mix: Do not mix with non-halogenated organic waste, acids, bases, oxidizers, or other incompatible materials.[1][5]

  • Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, away from ignition sources, and within secondary containment.[4] Keep the container tightly closed except when adding waste.[3][4]

III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to minimize risk.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Containment: Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[1]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[1][6]

  • Decontamination: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.[1]

  • Large Spills: For spills outside of a fume hood or beyond the capacity of lab personnel to handle safely, evacuate the area, close the doors to contain vapors, and immediately alert your institution's emergency response team.[1]

IV. Disposal Procedure

Under no circumstances should this compound or its containers be disposed of in standard trash or poured down the drain.[6]

  • Container Management: Do not overfill the waste container; a maximum of 90% capacity is recommended to allow for expansion.

  • Request for Pickup: Once the container is full or on a regular schedule, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[7] Disposal must be handled by a licensed hazardous waste contractor.[8]

  • Empty Containers: Empty containers that held this compound must also be treated as hazardous waste. The first rinse of the container should be collected and disposed of as hazardous waste.[9] For highly toxic compounds, the first three rinses must be collected.[9]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal cluster_spill Spill Management start Start: Handling this compound ppe Wear Appropriate PPE start->ppe container Select & Label Halogenated Waste Container ppe->container collect_waste Collect Waste in Designated Container container->collect_waste segregate Segregate from Non-Halogenated & Incompatible Waste collect_waste->segregate spill Spill Occurs collect_waste->spill Potential Spill store Store in Satellite Accumulation Area segregate->store full Container is Full (<=90%) store->full pickup Arrange EHS Pickup full->pickup end End: Disposal by Licensed Contractor pickup->end absorb Absorb with Inert Material spill->absorb collect_spill Collect & Dispose as Hazardous Waste absorb->collect_spill collect_spill->store Add to Waste Container

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 5-(Trifluoromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 5-(Trifluoromethyl)benzo[d]oxazole. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Immediate Safety and Hazard Assessment

This compound is a chemical that requires careful handling due to its potential hazards. Based on data for similar compounds, it should be treated as a substance that can cause skin and eye irritation, and may cause respiratory irritation.[1] A primary concern with trifluoromethyl compounds is the potential for decomposition under high heat or in reaction with strong bases, which could release toxic and corrosive fumes such as hydrogen fluoride (HF).[2] HF is extremely dangerous and requires specialized handling procedures and personal protective equipment.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. All PPE should be inspected for integrity before each use.[3]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and potential generation of dust or aerosols.
Hand Protection Chemically resistant gloves. Nitrile gloves are a common choice for many laboratory chemicals.[2] However, for prolonged contact or handling of larger quantities, heavier-duty gloves such as butyl rubber or laminate should be considered. Double gloving is recommended.Prevents skin contact. Since specific breakthrough time data for this compound is not readily available, it is crucial to consult the glove manufacturer's compatibility chart for the specific glove and solvent being used.[2][4][5]
Body Protection A flame-retardant laboratory coat and a chemical-resistant apron.Shields the body from splashes and spills.
Respiratory Protection All work should be conducted in a certified chemical fume hood.[2] If there is a risk of exposure exceeding permissible limits or if a fume hood is not available, a NIOSH-approved air-purifying respirator with organic vapor cartridges should be used. A particulate filter may also be necessary if the compound is a solid and dust can be generated.Prevents inhalation of vapors, dust, or aerosols.[6][7]
Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.[3]

  • Verify that an emergency shower and eyewash station are accessible and operational.

  • Assemble all necessary equipment and reagents before starting the experiment.

  • Don the appropriate PPE as specified in the table above.

2. Handling:

  • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Avoid direct contact with the chemical. Use spatulas and other appropriate tools for transfer.

  • If heating the compound, do so with caution and ensure adequate ventilation, being mindful of the potential for decomposition and release of hazardous fumes.

  • Keep containers of the chemical tightly closed when not in use.[2]

3. Spill Management:

  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate area.[2]

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent.[2]

    • Collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[2]

    • Decontaminate the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the immediate area and alert your institution's emergency response team or Environmental Health and Safety (EHS) department.[2]

    • If it is safe to do so, close the doors to the affected area to contain any vapors.

    • Provide the emergency response team with the Safety Data Sheet (SDS) for the compound.

Disposal Plan

All waste containing this compound must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.

1. Waste Collection:

  • Collect all waste, including reaction byproducts, contaminated materials (e.g., gloves, absorbent paper), and excess reagents, in a dedicated, clearly labeled, and sealable hazardous waste container.

  • Ensure the waste container is made of a material compatible with the chemical.

2. Waste Segregation and Storage:

  • Do not mix incompatible waste streams. Store waste containing this compound separately from strong bases and oxidizing agents.

  • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, preferably within secondary containment.

3. Arranging for Disposal:

  • Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the EHS department to schedule a pickup by a licensed hazardous waste contractor.

Visualized Workflows

Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Clean and Prepare Fume Hood prep2 Verify Emergency Equipment prep1->prep2 prep3 Assemble Materials prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Work in Fume Hood prep4->handle1 handle2 Avoid Direct Contact handle1->handle2 handle3 Cautious Heating handle2->handle3 handle4 Keep Containers Closed handle3->handle4 cleanup1 Decontaminate Work Area handle4->cleanup1 cleanup2 Segregate and Label Waste cleanup1->cleanup2 cleanup3 Properly Store Waste cleanup2->cleanup3 cleanup4 Doff and Dispose of PPE cleanup3->cleanup4

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal_Workflow Waste Disposal Workflow start Waste Generation collect Collect in Labeled, Sealed Container start->collect segregate Segregate from Incompatible Waste collect->segregate store Store in Designated Hazardous Waste Area (Secondary Containment) segregate->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Disposal by Licensed Contractor contact_ehs->disposal

Caption: The process for the safe disposal of waste containing this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.